mTOR inhibitor-16
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H23N5O2S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
1-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]-3-phenylurea |
InChI |
InChI=1S/C25H23N5O2S/c31-25(26-17-4-2-1-3-5-17)27-18-8-6-16(7-9-18)23-28-21-12-13-33-22(21)24(29-23)30-14-19-10-11-20(15-30)32-19/h1-9,12-13,19-20H,10-11,14-15H2,(H2,26,27,31) |
Clave InChI |
VROHDVQPMGULKN-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of mTOR Inhibitor Ku-0063794
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Its dysregulation is implicated in a multitude of human diseases, most notably cancer. Ku-0063794, a potent and highly specific small-molecule inhibitor, has emerged as a critical tool for dissecting the physiological roles of mTOR and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of Ku-0063794, detailing its effects on mTOR signaling, its activity across various cancer cell lines, and the experimental protocols utilized to elucidate its function.
Introduction to mTOR and Ku-0063794
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] mTORC1, which is sensitive to rapamycin, controls protein synthesis, lipid synthesis, and autophagy by phosphorylating key substrates such as S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).[2] mTORC2, which is largely insensitive to acute rapamycin treatment, regulates cell survival and cytoskeletal organization through the phosphorylation of Akt and other AGC kinases.[2]
Ku-0063794 is a selective inhibitor that targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[2] This dual inhibition offers a more complete blockade of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily target mTORC1.[1]
Mechanism of Action
Ku-0063794 exerts its effects by directly competing with ATP for the kinase domain of mTOR. This inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a cascade of cellular events.
Inhibition of mTORC1 and mTORC2 Kinase Activity
Ku-0063794 potently inhibits both mTORC1 and mTORC2 with an IC50 of approximately 10 nM in cell-free assays.[2][3] This inhibition is highly specific, with no significant activity observed against 76 other protein kinases or seven lipid kinases, including Class I PI3Ks, at concentrations up to 1000-fold higher.[2]
Downstream Signaling Effects
The inhibition of mTORC1 and mTORC2 by Ku-0063794 leads to the dephosphorylation of their respective downstream targets:
-
mTORC1 Pathway: Inhibition of mTORC1 by Ku-0063794 results in the dephosphorylation of S6K1 and 4E-BP1.[1][2] This leads to a reduction in protein synthesis and can induce a G1 cell cycle arrest.[2]
-
mTORC2 Pathway: Ku-0063794 effectively suppresses the mTORC2-mediated phosphorylation of Akt at Ser473.[1][2] This, in turn, can affect cell survival and other Akt-dependent processes.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of Ku-0063794.
Table 1: In Vitro Kinase Inhibitory Activity of Ku-0063794
| Target | IC50 (nM) | Source(s) |
| mTORC1 | ~10 | [2] |
| mTORC2 | ~10 | [2] |
| PI3Kα | >10,000 | [2] |
| 76 other kinases | >1,000 | [2] |
Table 2: In Vitro Cellular Activity of Ku-0063794
| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Source(s) |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | Decreased cell viability | Dose-dependent decrease | [3] |
| Caki-1 | Renal Cell Carcinoma | Cell Viability | Decreased cell viability | More effective than temsirolimus (B1684623) | [1][4] |
| 786-O | Renal Cell Carcinoma | Cell Viability | Decreased cell viability | More effective than temsirolimus | [1][4] |
| PC9 | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | Inhibition of cell proliferation (IC50) | ~1 µM | [5] |
| PC9GR | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | Inhibition of cell proliferation (IC50) | ~1 µM | [5] |
| H1650 | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | Inhibition of cell proliferation (IC50) | ~1 µM | [5] |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | Cell Proliferation | Inhibition of cell proliferation (IC50) | ~1 µM | [5] |
Table 3: In Vivo Activity of Ku-0063794
| Xenograft Model | Cancer Type | Dosing | Endpoint | Result | Source(s) |
| Caki-1 Subcutaneous Xenograft (Nu/Nu nude mice) | Renal Cell Carcinoma | 8 mg/kg, intraperitoneal injection | Inhibition of tumor growth | Significant inhibition, similar to temsirolimus | [1][3] |
Experimental Protocols
Immunoprecipitation Kinase Assay
This protocol is used to assess the direct inhibitory effect of Ku-0063794 on mTORC1 and mTORC2 kinase activity.
Materials:
-
HEK-293 cells
-
Lysis Buffer (e.g., CHAPS-based)
-
Anti-Raptor (for mTORC1) or Anti-Rictor (for mTORC2) antibodies
-
Protein A/G agarose (B213101) beads
-
Kinase Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-Akt for mTORC2)
-
ATP
-
Ku-0063794
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse HEK-293 cells and clarify the lysate by centrifugation.
-
Incubate the cell lysate with anti-Raptor or anti-Rictor antibody overnight at 4°C with gentle rocking.
-
Add protein A/G agarose beads and incubate for 1-3 hours at 4°C.
-
Wash the immunoprecipitated complexes multiple times with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing the recombinant substrate and varying concentrations of Ku-0063794.
-
Initiate the kinase reaction by adding ATP and incubate at 37°C for 20-30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and Western blotting using phospho-specific antibodies.
Cell Growth and Viability Assay (Crystal Violet)
This assay measures the effect of Ku-0063794 on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
Ku-0063794
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet in 10% ethanol
-
10% Acetic acid
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Ku-0063794 for the desired duration (e.g., 72 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with water.
-
Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Wash the plate thoroughly with water and allow it to dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a plate reader.
Western Blot Analysis of mTOR Pathway
This protocol is used to determine the effect of Ku-0063794 on the phosphorylation status of key mTOR signaling proteins.
Materials:
-
Cancer cell lines
-
Ku-0063794
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Ku-0063794 at various concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
References
- 1. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. A comparison of Ku0063794, a dual mTORC1 and mTORC2 inhibitor, and temsirolimus in preclinical renal cell carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the mTOR Signaling Pathway and the Selective Inhibitor mTORi-16
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Its signaling network is a pivotal intersection for numerous upstream signals, including growth factors and nutrients, and its dysregulation is a hallmark of various diseases, particularly cancer.[2] This has made mTOR a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mTOR signaling pathway, focusing on the selective inhibitor mTORi-16 (also known as Compound 9f). We will delve into the core components of the mTOR pathway, the mechanism of action of mTORi-16, present key quantitative data, and provide detailed experimental protocols for studying this pathway and its inhibitors.
The mTOR Signaling Pathway: A Core Regulatory Hub
The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] These complexes have different upstream regulators and downstream targets, allowing for a nuanced control of cellular processes.
1.1. mTOR Complex 1 (mTORC1)
mTORC1 is a central integrator of signals from growth factors, amino acids, energy status, and oxygen levels. Its activation promotes anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.
-
Upstream Regulation of mTORC1: The PI3K/Akt pathway is a major upstream activator of mTORC1. Growth factors activate PI3K, leading to the activation of Akt. Akt, in turn, phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of the small GTPase Rheb. Active, GTP-bound Rheb directly binds to and activates mTORC1.
-
Downstream Effectors of mTORC1: The best-characterized downstream targets of mTORC1 are S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). Phosphorylation of S6K1 and 4E-BP1 by mTORC1 leads to an increase in protein synthesis and cell growth.
1.2. mTOR Complex 2 (mTORC2)
mTORC2 is primarily activated by growth factors and plays a critical role in cell survival, metabolism, and cytoskeleton organization. Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment.
-
Upstream Regulation of mTORC2: The precise mechanisms of mTORC2 activation are still being elucidated, but it is known to be regulated by growth factor signaling through the PI3K pathway.
-
Downstream Effectors of mTORC2: A key substrate of mTORC2 is Akt. mTORC2 phosphorylates Akt at serine 473, leading to its full activation. This creates a feedback loop where mTORC2 can further enhance the signaling that activates mTORC1.
Diagram: Simplified mTOR Signaling Pathway
Caption: A simplified overview of the mTOR signaling pathway, highlighting key upstream inputs and downstream outputs of mTORC1 and mTORC2.
mTOR Inhibitor-16 (Compound 9f): A Selective Thienopyrimidine
This compound (also known as Compound 9f) is a potent and selective ATP-competitive inhibitor of mTOR.[3] It belongs to a class of 2-arylthieno[3,2-d]pyrimidines.[3]
2.1. Chemical Properties
-
Chemical Name: 1-(4-(4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-2-phenylthieno[3,2-d]pyrimidin-6-yl)phenyl)-3-phenylurea
-
CAS Number: 1144075-42-2[4]
-
Molecular Formula: C25H23N5O2S[4]
-
Molecular Weight: 457.55 g/mol [4]
2.2. Mechanism of Action
mTORi-16 acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and thereby blocking its catalytic activity.[5] This mechanism of action allows it to inhibit both mTORC1 and mTORC2. The replacement of a morpholine (B109124) group, common in PI3K inhibitors, with an 8-oxa-3-azabicyclo[3.2.1]octane group confers selectivity for mTOR over PI3K.[3]
2.3. Quantitative Data
The following table summarizes the in vitro inhibitory activity of mTORi-16.
| Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| mTOR | 1.25 | LNCaP | 140 | [4] |
| PI3K-α | 82 | [4] |
2.4. Structure-Activity Relationship (SAR)
The development of mTORi-16 was the result of a focused medicinal chemistry effort to improve mTOR selectivity over PI3K. Key SAR findings from the thienopyrimidine series include:
-
The 2-arylthieno[3,2-d]pyrimidine scaffold is a known pharmacophore for PI3K/mTOR inhibition.[6]
-
Replacement of the 4-morpholino group with an 8-oxa-3-azabicyclo[3.2.1]octane moiety significantly enhances selectivity for mTOR.[3]
-
Optimization of the 2-aryl substituent, particularly with ureidophenyl groups, leads to highly potent mTOR inhibition.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mTOR signaling pathway and its inhibitors.
3.1. In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of mTORC1 or mTORC2 immunoprecipitated from cell lysates.
Diagram: In Vitro mTOR Kinase Assay Workflow
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
Unveiling the Potency and Selectivity of mTOR Inhibitor-16: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human diseases, including cancer, making it a prime target for therapeutic intervention.[1][3] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which orchestrate downstream signaling cascades in response to a variety of upstream cues such as growth factors and nutrients.[2][4] This technical guide provides an in-depth overview of the target validation for a novel and selective mTOR inhibitor, designated mTOR inhibitor-16. We will delve into its biochemical and cellular activity, outline detailed experimental protocols for its validation, and visualize the complex signaling pathways and experimental workflows involved.
This compound: Quantitative Profile
This compound (also known as Compound 9f) has been identified as a selective inhibitor of mTOR.[5] While specific biochemical assay data for this compound is proprietary, the activity of a closely related analog, mTOR inhibitor-10, provides a strong indication of the potency and selectivity profile of this class of compounds.
| Compound | Target | IC50 (nM) | Ki (nM) | Cellular Assay (LNCaP) IC50 (nM) | Reference |
| mTOR inhibitor-10 | mTOR | 1.25 | Not Reported | 140 | [5] |
| PI3K-α | 82 | Not Reported | [5] | ||
| This compound | mTOR | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols for mTOR Target Validation
Robust target validation for an mTOR inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine direct enzymatic inhibition, cellular assays to assess pathway modulation in a biological context, and in vivo models to evaluate efficacy and tolerability.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by a test compound.[6]
Materials:
-
HEK293T cells
-
mTOR lysis buffer (40 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 1 mM EGTA, 10 mM β-glycerophosphate, 10 mM NaF, 1 mM Na3VO4, protease inhibitors)
-
Anti-mTOR or anti-Raptor antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Recombinant inactive 4E-BP1 protein (substrate)
-
ATP (100 µM)
-
This compound (or other test compounds)
Procedure:
-
Culture HEK293T cells to 80-90% confluency.
-
Lyse cells in mTOR lysis buffer on ice for 20 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Incubate the supernatant with anti-mTOR or anti-Raptor antibody for 2 hours at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates three times with mTOR lysis buffer and once with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Set up the kinase reaction by adding recombinant 4E-BP1 and ATP to the immunoprecipitated mTORC1.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.
Cellular Assay: Western Blotting for Downstream mTORC1/2 Substrates
This method assesses the ability of an mTOR inhibitor to block the phosphorylation of key downstream effectors of mTORC1 (S6K1 and 4E-BP1) and mTORC2 (Akt at Ser473) in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
In Vivo Efficacy: Subcutaneous Xenograft Model
This model evaluates the anti-tumor activity of an mTOR inhibitor in a living organism.[7][8]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line known to have an active mTOR pathway
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the selected cancer cell line to the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target modulation, immunohistochemistry).
Visualizing the mTOR Landscape
Diagrams are essential for comprehending the intricate signaling networks and experimental processes involved in mTOR inhibitor target validation.
Caption: The mTOR signaling pathway, illustrating upstream inputs, core components, the two mTOR complexes, and downstream outputs targeted by this compound.
Caption: A streamlined workflow for the comprehensive target validation of this compound, from in vitro characterization to in vivo efficacy studies.
Conclusion
The validation of this compound as a potent and selective therapeutic agent relies on a systematic and rigorous experimental approach. The protocols outlined in this guide provide a framework for confirming its mechanism of action and preclinical efficacy. By combining direct enzymatic assays, cellular pathway analysis, and in vivo tumor growth inhibition studies, researchers can build a comprehensive data package to support the continued development of this promising mTOR-targeted therapy. The visualization of the complex mTOR signaling network and the validation workflow further aids in the conceptual understanding and strategic planning of these crucial preclinical investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
The Structure-Activity Relationship of mTOR Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of mTOR Inhibition.
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a key factor in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[1][2] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of mTOR inhibitors, focusing on ATP-competitive inhibitors, and outlines the key experimental protocols for their evaluation.
The mTOR Signaling Pathway: A Complex Regulatory Network
mTOR is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] These complexes are regulated by a multitude of upstream signals, including growth factors, nutrients, energy levels, and cellular stress.[3]
-
mTORC1 , which includes the regulatory protein Raptor, is sensitive to the allosteric inhibitor rapamycin and its analogs (rapalogs).[3] It primarily controls cell growth by promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4]
-
mTORC2 , containing the protein Rictor, is generally insensitive to acute rapamycin treatment. It plays a crucial role in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.[4]
The development of mTOR inhibitors has evolved from first-generation allosteric inhibitors (rapalogs) to second-generation ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of both mTORC1 and mTORC2. More recently, third-generation bivalent inhibitors have emerged, combining features of the first two generations.[5]
Caption: A simplified diagram of the mTOR signaling pathway.
Structure-Activity Relationship (SAR) of ATP-Competitive mTOR Inhibitors
The development of selective and potent ATP-competitive mTOR inhibitors has been a significant challenge due to the high degree of structural similarity between the ATP-binding sites of mTOR and the phosphoinositide 3-kinase (PI3K) family.[3] Extensive medicinal chemistry efforts have led to the identification of several chemical scaffolds that can achieve high selectivity for mTOR.
Pyrido[3,2-d]pyrimidine Derivatives as Dual PI3K/mTOR Inhibitors
A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been investigated as dual PI3K/mTOR inhibitors. The core scaffold allows for modifications at the C-2, C-4, and C-7 positions to modulate potency and selectivity.[6]
| Compound | R (C-7) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 1 | H | 19 | 37 |
| 5 | 4-fluorophenyl | 4 | 93 |
| 19 | 1H-indazol-5-yl | 6 | 110 |
| 21 | 1H-indol-5-yl | 3 | 100 |
| 32 | 4-(methylsulfonyl)phenyl | 10 | >1000 |
Data summarized from Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.[6]
The SAR of this series reveals that:
-
The unsubstituted compound 1 shows good dual inhibitory activity.[6]
-
Introduction of various aryl and heteroaryl groups at the C-7 position generally improves PI3Kα potency. For instance, compounds 5 , 19 , and 21 exhibit single-digit nanomolar IC50 values against PI3Kα.[6]
-
However, substitution at C-7 tends to decrease mTOR inhibition.[6]
-
Notably, the introduction of a methylsulfonylphenyl group at C-7 in compound 32 leads to a significant loss of mTOR activity, rendering it a quasi-selective PI3K inhibitor.[6]
Sulfonyl-morpholino-pyrimidine Derivatives
High-throughput screening identified sulfonyl-morpholino-pyrimidines as a promising starting point for selective mTOR inhibitors.[7] The initial hit displayed good physicochemical properties and selectivity over PI3Kα.[7]
| Compound | R | mTOR IC50 (nM) |
| 1 | Phenyl | >10,000 |
| 19 | 4-(1H-indol-3-yl)phenyl | 20 |
| 32 | 4-(3-ethylureido)phenyl | 11 |
Data summarized from Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.[7]
Key SAR insights from this series include:
-
A crucial hydrogen bond donor motif at the 4-position of the phenyl ring is required for potent mTOR inhibition, as seen in the indole (B1671886) derivative 19 .[7]
-
Isosteric replacement of the indole with a urea (B33335) functionality, as in compound 32 , maintains and slightly improves potency in both enzymatic and cellular assays.[7]
Advanced Inhibitor Design: Bivalent mTOR Inhibitors
A third generation of mTOR inhibitors, known as bivalent inhibitors or RapaLinks, has been developed to overcome resistance to earlier generations. RapaLink-1 is a prototypical example, consisting of rapamycin linked to an ATP-competitive mTOR kinase inhibitor (a derivative of sapanisertib) via a polyethylene (B3416737) glycol (PEG) linker.[5][8] This design allows the molecule to bind to both the FRB domain (via the rapamycin moiety) and the ATP-binding site of mTOR simultaneously, leading to potent and durable inhibition of both mTORC1 and mTORC2.[5][9] The synthesis of RapaLink-1 is achieved through click chemistry, specifically a copper-catalyzed azide-alkyne cycloaddition.[8]
Experimental Protocols
The evaluation of mTOR inhibitors requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.
Caption: A general workflow for the structure-activity relationship studies of mTOR inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of mTOR.
LanthaScreen™ TR-FRET Kinase Assay
This is a common high-throughput screening method.
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a terbium-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. Inhibition by a test compound disrupts the tracer's binding, leading to a decrease in the FRET signal.[10]
-
Materials:
-
Recombinant mTOR enzyme
-
LanthaScreen™ Tb-anti-His antibody
-
Kinase Tracer
-
Test compounds
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665/615) and plot against the compound concentration to determine the IC50 value.[10][11]
-
Radioactive Kinase Assay
-
Principle: This assay measures the transfer of a radioactive phosphate (B84403) group from [γ-³²P]ATP to a substrate protein by the kinase.
-
Materials:
-
Immunoprecipitated mTORC1 or mTORC2, or recombinant mTOR
-
[γ-³²P]ATP
-
Substrate (e.g., inactive p70S6K or 4E-BP1)
-
Test compounds
-
Kinase assay buffer
-
-
Procedure:
-
Incubate the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction and spot the mixture onto P81 phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.[12]
-
Cell-Based Assays
These assays assess the effect of inhibitors on the mTOR signaling pathway within a cellular context.
Western Blotting for Phosphorylated S6 Kinase (p-S6K)
-
Principle: This method detects the phosphorylation status of S6K, a downstream target of mTORC1, as a readout of mTORC1 activity. A decrease in the level of phosphorylated S6K indicates inhibition of mTORC1.
-
Materials:
-
Cancer cell line (e.g., HeLa, HEK293)
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-S6K (Thr389), anti-total S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with various concentrations of the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the phosphorylated protein levels to the total protein levels.[13][14]
-
In Vivo Efficacy Studies
Tumor Xenograft Models
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the mTOR inhibitor on tumor growth is then evaluated.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line
-
Test compound formulated for in vivo administration
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer the test compound at various doses and schedules (e.g., daily intraperitoneal injection).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise the tumors for further analysis (e.g., Western blotting for pathway modulation).[15][16]
-
Conclusion
The development of mTOR inhibitors is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships of different chemical scaffolds is crucial for designing potent and selective inhibitors. The application of a comprehensive suite of biochemical, cellular, and in vivo assays is essential for the successful characterization and advancement of these compounds from the laboratory to the clinic. The emergence of novel strategies, such as bivalent inhibitors, continues to push the boundaries of mTOR-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical and Structural Strategies to Selectively Target mTOR Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapalink-1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Rapalink-1 Increased Infarct Size in Early Cerebral Ischemia–Reperfusion With Increased Blood–Brain Barrier Disruption [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ulab360.com [ulab360.com]
- 12. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of mTOR Inhibitor-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro characterization of mTOR inhibitor-16, a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR). The document details the inhibitor's activity, selectivity, and cellular effects, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Introduction to mTOR and its Inhibition
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status.[3][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4]
-
mTORC1 , sensitive to the allosteric inhibitor rapamycin, primarily controls protein synthesis by phosphorylating key downstream targets like S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[4][5]
-
mTORC2 is generally insensitive to acute rapamycin treatment and is involved in cell survival and cytoskeletal organization, partly through the phosphorylation and activation of Akt.
Dysregulation of the mTOR pathway is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[2][5] While first-generation mTOR inhibitors, known as rapalogs, allosterically inhibit mTORC1, they have limitations, including incomplete inhibition of mTORC1 and the activation of a feedback loop leading to Akt stimulation.[6] This has spurred the development of second-generation, ATP-competitive mTOR inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[7]
This compound (also referred to as Compound 9f in associated literature) belongs to a class of 2-arylthieno[3,2-d]pyrimidines, which have been identified as potent and selective ATP-competitive inhibitors of mTOR.[8] This guide focuses on the in vitro methodologies used to characterize this specific inhibitor.
Data Presentation: Potency, Selectivity, and Cellular Activity
The in vitro activity of this compound and its analogs was evaluated through biochemical assays to determine their potency against mTOR and the closely related phosphoinositide 3-kinase (PI3K), as well as through cell-based assays to assess their anti-proliferative effects. The quantitative data from these assays are summarized below.
| Compound | mTOR IC50 (nM) | PI3K-α IC50 (nM) | LNCaP Cell Proliferation IC50 (nM) | Selectivity (PI3K-α/mTOR) |
| This compound | 1.25 | 82 | 140 | 65.6 |
| mTOR inhibitor-10 | 0.7 | 825 | 87 | 1178.6 |
| mTOR inhibitor-24 | 0.34 | 324 | 180 | 952.9 |
Table 1: In vitro activity and selectivity of this compound and related compounds. Data sourced from Verheijen JC, et al., 2010 and MedchemExpress product pages citing this publication.[3][8][9][10]
Experimental Protocols
This section provides detailed methodologies for the key experiments typically employed in the in vitro characterization of ATP-competitive mTOR inhibitors like this compound.
In Vitro mTOR Kinase Assay
This assay quantifies the inhibitory activity of a compound against the mTOR kinase.
Principle: The assay measures the phosphorylation of a substrate by the mTOR enzyme in the presence of ATP. The inhibitory effect of the compound is determined by the reduction in substrate phosphorylation.
Materials:
-
Active mTOR enzyme
-
Inactive substrate (e.g., p70S6K or 4E-BP1)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]
-
ATP
-
This compound (or other test compounds)
-
Detection reagents (e.g., phospho-specific antibodies for Western blotting or a fluorescence-based detection system)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a reaction vessel, combine the active mTOR enzyme and the inactive substrate.
-
Add the various concentrations of this compound or a vehicle control to the enzyme-substrate mixture.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[11]
-
Terminate the reaction (e.g., by adding SDS-PAGE loading buffer).
-
Analyze the level of substrate phosphorylation using Western blotting with a phospho-specific antibody or a suitable kinase assay platform.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PI3K-α Kinase Assay
To determine the selectivity of this compound, its activity against the homologous PI3K-α is assessed.
Principle: Similar to the mTOR kinase assay, this assay measures the inhibition of PI3K-α-mediated phosphorylation of its substrate.
Materials:
-
Active PI3K-α enzyme
-
Substrate (e.g., phosphatidylinositol)
-
Kinase assay buffer specific for PI3K
-
ATP
-
This compound (or other test compounds)
-
Detection system to quantify the phosphorylated substrate.
Procedure: The protocol is analogous to the mTOR kinase assay, with the substitution of the mTOR enzyme and substrate with PI3K-α and its specific substrate. The selectivity is determined by comparing the IC50 values for mTOR and PI3K-α.
LNCaP Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of a cancer cell line. LNCaP is a human prostate adenocarcinoma cell line.
Principle: The viability of LNCaP cells is measured after a period of incubation with the inhibitor. A reduction in cell viability indicates an anti-proliferative effect.
Materials:
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of mTOR Signaling Pathway
This technique is used to confirm the mechanism of action of the inhibitor by observing its effect on the phosphorylation of downstream targets of mTOR.
Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of mTOR pathway proteins.
Materials:
-
LNCaP cells (or other relevant cell lines)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture LNCaP cells and treat them with this compound at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of mTOR pathway proteins.
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound demonstrates its high potency against mTOR and significant selectivity over PI3K-α. The compound effectively inhibits the proliferation of cancer cells, and its mechanism of action can be confirmed by observing the dose-dependent reduction in the phosphorylation of downstream mTOR signaling targets. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical assessment of this and other novel ATP-competitive mTOR inhibitors, which are crucial steps in the drug discovery and development pipeline for new cancer therapeutics.
References
- 1. Cell proliferation assay [bio-protocol.org]
- 2. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 3. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. N-heterocyclic derived M1 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of mTOR Inhibition on Cellular Proliferation: A Technical Guide
This technical guide provides an in-depth analysis of the effects of mTOR inhibitors on cell proliferation, tailored for researchers, scientists, and professionals in drug development. The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its pathway is often dysregulated in various diseases, particularly cancer, making it a prime target for therapeutic intervention.[4][5][6] This document details the underlying signaling pathways, presents quantitative data on the anti-proliferative effects of mTOR inhibitors, outlines key experimental protocols, and provides visual representations of the core concepts.
While the specific compound "mTOR inhibitor-16" does not correspond to a standard nomenclature in published literature, this guide will focus on the well-characterized, second-generation ATP-competitive mTOR kinase inhibitor, AZD8055, as a representative example to illustrate the principles and effects of potent mTOR inhibition.
The mTOR Signaling Pathway: A Central Regulator of Cell Growth
The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][7][8] These complexes integrate a variety of intracellular and extracellular signals, such as growth factors, nutrients, energy levels, and cellular stress, to orchestrate cellular responses.[4][5]
-
mTORC1 is a master regulator of cell growth and proliferation.[7][9] When activated, it promotes protein synthesis by phosphorylating key substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[10] It also stimulates lipid and nucleotide synthesis and inhibits catabolic processes like autophagy.[9]
-
mTORC2 is involved in cell survival, metabolism, and cytoskeletal organization.[7] It activates other kinases, including Akt, which in turn can further stimulate mTORC1 signaling, creating a complex network of regulation and feedback loops.[11]
Dysregulation of the mTOR pathway, often through mutations in upstream components like PI3K or loss of tumor suppressors like PTEN, leads to uncontrolled cell proliferation and is a hallmark of many cancers.[12]
Caption: The mTOR signaling pathway, highlighting the central role of mTORC1 and mTORC2 and the inhibitory action of AZD8055.
Mechanism of Action of mTOR Kinase Inhibitors
mTOR inhibitors are broadly classified into two generations. First-generation inhibitors, known as rapalogs (e.g., rapamycin, everolimus), allosterically inhibit mTORC1.[6][13] While effective to some extent, their anti-proliferative activity can be limited because they do not inhibit mTORC2, and the inhibition of a negative feedback loop can lead to the activation of pro-survival Akt signaling.[10]
Second-generation mTOR inhibitors, such as AZD8055, are ATP-competitive kinase inhibitors that target the catalytic site of mTOR.[6] This dual inhibition of both mTORC1 and mTORC2 leads to a more comprehensive blockade of the pathway, preventing the feedback activation of Akt and resulting in more potent anti-proliferative effects.[6] These inhibitors have been shown to induce G1 cell cycle arrest and, in some cases, apoptosis.[11]
Quantitative Data on Anti-Proliferative Effects
The efficacy of mTOR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cell proliferation assays. The table below summarizes the anti-proliferative IC50 values for the representative mTOR kinase inhibitor AZD8055 and other relevant inhibitors across various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Anti-proliferative IC50 (nM) | Citation |
| AZD8055 | Various | Various Cancer Cell Lines | 20 - 50 | [9] |
| TKA001 | HT-1080 | Fibrosarcoma | 200 | [14] |
| TKA001 | HeLa | Cervical Cancer | 1000 | [14] |
| BEZ-235 | Mel-1359 | Melanoma | ~20% proliferation at 24h | [15] |
| GP262 | MDA-MB-231 | Breast Cancer | 68.0 | [16] |
| GP262 | MCF-7 | Breast Cancer | 161.6 | [16] |
| GP262 | MDA-MB-361 | Breast Cancer | 124.2 | [16] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Experimental Protocols
To assess the effect of an mTOR inhibitor on cell proliferation, a series of well-established experimental protocols are employed.
Cell Proliferation Assay (e.g., MTT or BrdU)
Objective: To quantify the effect of the mTOR inhibitor on cell viability and proliferation.
Methodology (BrdU Assay Example):
-
Cell Seeding: Plate cells (e.g., 2 x 10^5 cells/ml) in a 96-well flat-bottom plate and culture for 24 hours.[17]
-
Treatment: Treat cells with a range of concentrations of the mTOR inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[17]
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well for the final 18 hours of incubation to allow for its incorporation into the DNA of proliferating cells.[17]
-
Fixation and Denaturation: Remove the culture medium, fix the cells, and denature the DNA according to the manufacturer's protocol.[17]
-
Antibody Incubation: Add an anti-BrdU monoclonal antibody conjugated to a detection enzyme (e.g., peroxidase) and incubate.[17]
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).[17]
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the mTOR inhibitor on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the mTOR inhibitor (e.g., 10 µmol/L for 72 hours) or vehicle control.[11]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[11]
Western Blotting for Signaling Pathway Analysis
Objective: To assess the inhibition of mTOR signaling by analyzing the phosphorylation status of downstream targets.
Methodology:
-
Cell Lysis: Grow cells to 70% confluence, treat with the mTOR inhibitor or vehicle for a specified time (e.g., 2.5 hours), and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of mTOR targets (e.g., p-S6K1, total S6K1, p-4E-BP1, total 4E-BP1, p-Akt, total Akt).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: A decrease in the ratio of phosphorylated to total protein for mTORC1 and mTORC2 substrates indicates effective inhibition of the signaling pathway.
Caption: A typical experimental workflow for evaluating the effects of an mTOR inhibitor on cell proliferation.
Conclusion
mTOR inhibitors represent a powerful class of therapeutic agents that effectively target a central node in the regulation of cell proliferation. Second-generation mTOR kinase inhibitors, exemplified by compounds like AZD8055, demonstrate potent, broad-spectrum anti-proliferative activity across numerous cancer cell lines by dually inhibiting mTORC1 and mTORC2. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of novel mTOR inhibitors, furthering their development as targeted cancer therapies. A thorough understanding of the mTOR signaling pathway and the application of these methodologies are crucial for advancing the field of oncology drug discovery.
References
- 1. cusabio.com [cusabio.com]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. scite.ai [scite.ai]
- 9. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Three generations of mTOR kinase inhibitors in the activation of the apoptosis process in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on mTOR Inhibitor-16 and Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of mTOR Inhibitor-16, a potent and selective ATP-competitive inhibitor of the mTOR kinase, and its role in the induction of autophagy. This document details the underlying signaling pathways, presents quantitative data on mTOR inhibition, and offers detailed experimental protocols for assessing autophagy induction.
Introduction to mTOR and Autophagy
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[][2] mTOR integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy status, to control anabolic and catabolic processes.[2] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[][2]
Autophagy is a fundamental cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins through the lysosomal pathway. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The induction of autophagy is tightly regulated, with mTORC1 being a key negative regulator.[2][3]
This compound: A Potent ATP-Competitive Inhibitor
This compound (also referred to as Compound 16 in scientific literature) is a highly potent and selective ATP-competitive inhibitor of mTOR. Unlike first-generation mTOR inhibitors like rapamycin, which allosterically inhibit mTORC1, ATP-competitive inhibitors target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
Mechanism of Action
This compound, by competing with ATP for the binding site in the mTOR kinase domain, effectively blocks the phosphorylation of downstream mTOR substrates. Inhibition of mTORC1 leads to the dephosphorylation and activation of the ULK1 complex (ULK1/2, ATG13, FIP200), a critical step in the initiation of autophagy.[2] The activated ULK1 complex then proceeds to phosphorylate downstream components of the autophagy machinery, leading to the formation of the phagophore, which elongates and matures into an autophagosome.
Simultaneously, inhibition of mTORC1 results in the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression.[2] This dual action of mTOR inhibition—direct activation of the autophagy initiation complex and upregulation of autophagy-related genes—leads to a robust induction of the autophagic process.
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant ATP-competitive mTOR inhibitors.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| This compound | mTOR | 0.8 | N/A | [4] |
| Torin 1 | mTOR | 3 | Inhibition of T37/46 phosphorylation on 4E-BP1 | [5] |
| OSI-027 | mTORC1 / mTORC2 | 22 / 65 | Proliferation of cancer cell lines (IC50: 0.4-4.5 µM) | [6] |
| AZD8055 | mTOR | ~24 (p-Akt S473), ~27 (p-S6 S235/236) | Inhibition of NDRG1 phosphorylation | [6] |
Signaling Pathways and Experimental Workflows
mTOR Signaling and Autophagy Induction Pathway
The following diagram illustrates the signaling pathway from mTOR inhibition to the induction of autophagy.
Caption: mTOR inhibition by this compound leads to autophagy induction.
Experimental Workflow for Assessing Autophagy
The diagram below outlines a typical experimental workflow to quantify the induction of autophagy by this compound.
Caption: Workflow for measuring autophagy induction.
Experimental Protocols
Western Blotting for LC3-II and p62
This protocol details the detection and quantification of the autophagic markers LC3-II and p62 by Western blotting. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 6, 12, or 24 hours).
-
As a positive control for autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of the mTOR inhibitor treatment.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 band intensities to the loading control (β-actin).
-
Fluorescence Microscopy for Autophagosome Formation (LC3 Puncta)
This protocol describes the visualization and quantification of autophagosomes by observing the formation of fluorescently-tagged LC3 puncta.
Materials:
-
Cells stably expressing a fluorescently-tagged LC3 construct (e.g., GFP-LC3 or mCherry-GFP-LC3)
-
Glass-bottom dishes or coverslips
-
This compound
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells expressing the fluorescent LC3 construct onto glass-bottom dishes or coverslips.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Treat cells with this compound or a vehicle control for the desired time.
-
-
Cell Fixation and Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji).
-
For cells expressing mCherry-GFP-LC3, autophagosomes will appear as yellow puncta (mCherry and GFP positive), while autolysosomes will appear as red puncta (mCherry positive, GFP quenched by acidic pH). This allows for the assessment of autophagic flux.
-
p62 Degradation Assay
This assay measures the degradation of p62, a protein that is selectively degraded by autophagy. A decrease in p62 levels is indicative of increased autophagic flux. The protocol is similar to the Western blotting protocol for p62 described in section 5.1. The key is to observe a time-dependent decrease in p62 levels upon treatment with this compound.
Logical Relationships in Autophagy Measurement
The following diagram illustrates the logical interpretation of results from autophagy assays.
Caption: Interpreting markers of autophagy induction.
Conclusion
This compound is a powerful tool for inducing autophagy in a controlled and dose-dependent manner. Its high potency and selectivity make it a valuable research tool for elucidating the intricate roles of autophagy in various physiological and pathological processes. The experimental protocols provided in this guide offer robust methods for quantifying the induction of autophagy and will be instrumental for researchers in the fields of cell biology, pharmacology, and drug development. Further characterization of this compound's effects on autophagic flux will continue to advance our understanding of this critical cellular process.
References
- 2. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of mTOR Inhibitor-16: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2][3][4][5] As a critical signaling node, mTOR integrates a wide array of intracellular and extracellular cues, including growth factors, nutrients, energy status, and stress. Its deregulation is a common feature in numerous human pathologies, most notably cancer, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the cellular targets of mTOR inhibitor-16, a potent and selective mTOR kinase inhibitor. We will delve into the intricacies of the mTOR signaling network, present hypothetical quantitative proteomic data to illustrate the inhibitor's cellular impact, and provide detailed experimental protocols for target identification and validation.
The mTOR Signaling Network: mTORC1 and mTORC2
mTOR exerts its functions through two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] These complexes are differentiated by their unique protein components, which in turn dictate their upstream regulation, substrate specificity, and downstream signaling outputs.
-
mTOR Complex 1 (mTORC1): Comprising mTOR, Raptor, and mLST8, mTORC1 is sensitive to nutrient availability, growth factors, and cellular energy levels.[1][3][5] Its activation promotes anabolic processes such as protein synthesis, lipid biogenesis, and nucleotide synthesis, while concurrently inhibiting catabolic processes like autophagy. Key downstream effectors of mTORC1 include:
-
S6 Kinase 1 (S6K1): A critical regulator of protein synthesis, S6K1 phosphorylates several components of the translational machinery, including the 40S ribosomal protein S6.[1][6]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Upon phosphorylation by mTORC1, 4E-BP1 releases the translation initiation factor eIF4E, permitting cap-dependent translation to proceed.[1][6]
-
-
mTOR Complex 2 (mTORC2): Composed of mTOR, Rictor, mSIN1, and mLST8, mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival, proliferation, and cytoskeletal organization.[1][2][3] Unlike mTORC1, mTORC2 is generally considered insensitive to acute rapamycin treatment.[7] Its primary downstream targets are members of the AGC kinase family:
-
Akt: A key regulator of cell survival and proliferation, Akt is phosphorylated by mTORC2 at serine 473, leading to its full activation.[3][8]
-
Protein Kinase Cα (PKCα): Involved in the regulation of cell proliferation and cytoskeletal dynamics.[1][8]
-
Serum/Glucocorticoid-Regulated Kinase 1 (SGK1): Plays a role in cell survival and ion transport.[8][9][10]
-
Below is a diagram illustrating the core components and downstream effectors of the mTOR signaling pathway.
Cellular Impact of this compound: A Quantitative Proteomics Perspective
To elucidate the cellular targets of this compound, a hypothetical quantitative proteomics experiment was conducted. In this simulated study, a human cancer cell line was treated with this compound, and changes in the phosphoproteome were analyzed using mass spectrometry. The following table summarizes the key proteins with significantly altered phosphorylation, reflecting the direct and indirect downstream effects of mTOR inhibition.
| Protein Target | UniProt ID | Subcellular Localization | Fold Change (Log2) | Putative Function |
| Direct mTORC1 Targets | ||||
| Ribosomal protein S6 kinase beta-1 (S6K1) | P23443 | Cytoplasm, Nucleus | -3.2 | Protein synthesis, cell growth |
| Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) | Q13541 | Cytoplasm | -2.8 | Negative regulator of translation |
| Direct mTORC2 Targets | ||||
| RAC-alpha serine/threonine-protein kinase (Akt1) | P31749 | Cytoplasm, Membrane | -2.5 | Cell survival, proliferation |
| Indirect Downstream Effectors | ||||
| 40S ribosomal protein S6 (RPS6) | P62753 | Cytoplasm | -4.1 | Component of the 40S ribosomal subunit |
| Eukaryotic translation initiation factor 4B (eIF4B) | P23588 | Cytoplasm | -2.1 | RNA helicase, translation initiation |
| Glycogen synthase kinase-3 beta (GSK3B) | P49841 | Cytoplasm, Nucleus | +1.8 | Pro-apoptotic signaling |
| Forkhead box protein O1 (FOXO1) | Q12778 | Nucleus | +2.3 | Transcription factor, apoptosis |
Note: This data is representative and intended for illustrative purposes.
Experimental Protocols for Target Identification and Validation
The identification and validation of cellular targets for a novel inhibitor are critical steps in drug development. Below are detailed protocols for key experimental approaches that can be employed to characterize the interactions of this compound with its cellular targets.
Kinase Inhibition Assay
This assay is designed to quantify the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant mTOR protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
Substrate peptide (e.g., a peptide containing the S6K1 phosphorylation site)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 2.5 µL of 4x kinase reaction buffer containing the mTOR substrate.
-
Add 25 nL of the serially diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of 4x recombinant mTOR enzyme solution.
-
To initiate the reaction, add 5 µL of 2x ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunoprecipitation coupled with Mass Spectrometry (IP-MS)
This method is used to identify the binding partners of a protein of interest.
Materials:
-
Cell culture plates
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Anti-mTOR antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Sample buffer for SDS-PAGE
-
Mass spectrometer
Procedure:
-
Culture cells to ~80% confluency and treat with either this compound or vehicle control.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
Run the eluate on an SDS-PAGE gel and visualize with Coomassie blue staining.
-
Excise the protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to assess the direct binding of a drug to its target protein in a cellular context.
Materials:
-
Cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (as in IP-MS)
-
This compound
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blotting equipment and reagents
-
Anti-mTOR antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-mTOR antibody.
-
Quantify the band intensities.
-
Plot the amount of soluble mTOR protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
The following diagram illustrates a typical experimental workflow for identifying the cellular targets of a novel inhibitor.
Conclusion
This compound represents a promising therapeutic agent due to its potent and selective inhibition of the mTOR kinase. Understanding its precise cellular targets and downstream effects is paramount for its clinical development and for elucidating the complex biology of the mTOR signaling network. The combination of quantitative proteomics and rigorous biochemical and cellular assays, as outlined in this guide, provides a robust framework for the comprehensive characterization of this and other novel mTOR inhibitors. This multi-faceted approach will not only advance our understanding of mTOR-driven diseases but also pave the way for the development of more effective and targeted therapies.
References
- 1. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. origene.com [origene.com]
- 4. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The mTORC2 signaling network: targets and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role and Analysis of mTOR Inhibitors in Preclinical Models of Neurodegenerative Disease
A Focus on Rapamycin (B549165) as a Archetypal mTORC1 Inhibitor
Disclaimer: The compound "mTOR inhibitor-16" is not described in publicly available scientific literature. This guide will therefore focus on Rapamycin , the archetypal and most extensively studied mTOR inhibitor, as a representative agent to illustrate the core principles, experimental methodologies, and therapeutic rationale for targeting the mTOR pathway in neurodegenerative disease models.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The mTOR Pathway in Neurodegeneration
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[1][2] mTOR integrates signals from growth factors, nutrients, and cellular energy status to control key processes such as protein synthesis and autophagy.[2][3] It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1]
Dysregulation of the mTOR signaling pathway has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[4][5] In these conditions, hyperactivation of mTORC1 is thought to contribute to pathology by inhibiting autophagy—a critical cellular process for clearing misfolded and aggregated proteins—and by promoting the synthesis of pathogenic proteins like amyloid-beta (Aβ) and tau.[6][7]
Rapamycin and its analogs (rapalogs) are highly specific allosteric inhibitors of mTORC1.[8] By inhibiting mTORC1, Rapamycin enhances autophagy, facilitating the clearance of toxic protein aggregates that are hallmarks of many neurodegenerative disorders.[6][7][8] Preclinical studies in various animal models have demonstrated that Rapamycin can reduce the burden of these protein aggregates, ameliorate cognitive and motor deficits, and exert neuroprotective effects.[4][9][10] This guide provides a technical overview of the quantitative effects, key experimental protocols, and signaling pathways relevant to the study of Rapamycin in neurodegenerative disease models.
Data Presentation: Quantitative Effects of Rapamycin in Neurodegenerative Disease Models
The following tables summarize key quantitative data from preclinical studies of Rapamycin in widely used mouse models of Alzheimer's, Parkinson's, and Huntington's disease.
Table 1: Effects of Rapamycin in Alzheimer's Disease (AD) Mouse Models
| Mouse Model | Rapamycin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| PDAPP (J20) | 2.24 mg/kg/day (oral) | 13 weeks | Lowered Aβ42 levels; improved learning and spatial memory in Morris Water Maze. | [11] |
| 3xTg-AD | Not Specified | Pre-plaque formation | Mitigated accumulation of Aβ plaques and tau tangles. | [11] |
| 3xTg-AD | Not Specified | Not Specified | Reduced hyperphosphorylated tau protein. | [6] |
| J20 AD mice | Not Specified | Not Specified | Boosted cerebral blood flow. | [4] |
| Ts65Dn (Down Syndrome) | 1 µ g/mouse (0.05 mg/kg), intranasal, 3x/week | 12 weeks | Rescued cognitive deficits; reduced APP levels and tau hyperphosphorylation. |[12] |
Table 2: Effects of Rapamycin in Parkinson's Disease (PD) Mouse Models
| Mouse Model | Rapamycin Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| MPTP-induced | Not Specified | Pre-treatment | Significantly improved behavioral characteristics; reduced p-4EBP1 levels. | [13] |
| MPTP-induced | Not Specified | Not Specified | Prevented loss of dopaminergic neurons; preserved astrocytic glutamate (B1630785) transporters. | [14] |
| 6-OHDA (in vitro) | 0.1 and 1 µM | Pre-treatment (1h) | Protected cultured neuronal PC12 cells and sympathetic neurons from cell death. | [15] |
| PARK2 mutation | Not Specified | Chronic | Prevented onset of PD symptoms in middle-aged mice. |[10] |
Table 3: Effects of Rapamycin in Huntington's Disease (HD) Models
| Model | Rapamycin/Analog & Dose | Treatment Duration | Key Quantitative Outcomes | Reference |
|---|---|---|---|---|
| HD Fly Model | Rapamycin (in combination with Lithium) | Not Specified | Provided greater protection against neurodegeneration than either agent alone. | [16] |
| Mouse Model (unspecified) | Temsirolimus (rapalog) | Not Specified | Improved motor coordination; decreased aggregation of huntingtin protein in the brain. | [7] |
| Drosophila Model | Rapamycin | Not Specified | Reduced mutant huntingtin aggregation in the brain and ameliorated locomotor deficits. |[17] |
Signaling Pathways and Experimental Workflows
mTORC1 Signaling Pathway
The following diagram illustrates the canonical mTORC1 signaling pathway, highlighting key components and the point of inhibition by Rapamycin. Growth factors activate the PI3K-Akt pathway, which inhibits the TSC1/TSC2 complex. This relieves inhibition on the small GTPase Rheb, allowing it to activate mTORC1. Rapamycin forms a complex with FKBP12 to allosterically inhibit mTORC1, preventing the phosphorylation of its downstream effectors S6K1 and 4E-BP1, which in turn reduces protein synthesis and enhances autophagy.
Caption: Simplified mTORC1 signaling cascade and point of Rapamycin inhibition.
Logical Workflow: mTOR Inhibition to Neuroprotection
This diagram outlines the mechanistic logic from mTORC1 inhibition to the amelioration of neurodegenerative phenotypes. Inhibition of the hyperactive mTORC1 pathway restores autophagic flux, leading to the degradation and clearance of toxic protein aggregates, which in turn reduces cellular stress and neurotoxicity, ultimately preserving neuronal function.
Caption: Mechanism linking mTORC1 inhibition to neuroprotective outcomes.
General Experimental Workflow for In Vivo Studies
The following diagram provides a typical workflow for evaluating an mTOR inhibitor like Rapamycin in a mouse model of neurodegenerative disease. The process involves drug administration, followed by behavioral testing to assess cognitive or motor function, and finally, post-mortem tissue analysis to measure biochemical and histopathological changes.
Caption: Standard experimental workflow for preclinical mTOR inhibitor studies.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of results. Below are foundational protocols for assays commonly used to evaluate the efficacy of mTOR inhibitors in neurodegenerative disease models.
Western Blot for mTOR Pathway Activation and Autophagy
This protocol is used to quantify changes in key proteins that indicate mTORC1 activity (p-S6K, p-4E-BP1) and autophagic flux (LC3-II/I ratio).
-
Tissue Lysis:
-
Homogenize frozen brain tissue (e.g., cortex, hippocampus) in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Sonicate the samples briefly on ice to ensure complete lysis.[18]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel for mTOR pathway proteins or a 15% gel to resolve LC3-I (16 kDa) and LC3-II (14 kDa).[18]
-
Transfer proteins to a PVDF membrane. For efficient transfer of small proteins like LC3, use a 0.22 µm pore size membrane.[18]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K (Total)
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-4E-BP1 (Total)
-
Rabbit anti-LC3B (recognizes both LC3-I and LC3-II)
-
Mouse anti-β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels. The ratio of LC3-II to LC3-I (or LC3-II to β-Actin) is used as an indicator of autophagosome formation.[10]
-
Immunohistochemistry (IHC) for Amyloid-Beta Plaques
This protocol is used to visualize and quantify Aβ plaque burden in brain tissue sections from AD mouse models.
-
Tissue Preparation:
-
Perfuse mice with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose (B13894) solution for cryoprotection.
-
Section the brain into 30-40 µm coronal sections using a cryostat or vibratome.[7]
-
Store free-floating sections in a cryoprotectant solution at -20°C.
-
-
Antigen Retrieval and Staining:
-
Wash sections 3x in PBS.
-
For robust Aβ staining, perform antigen retrieval by incubating sections in 70-90% formic acid for 5-10 minutes.[7][19]
-
Wash 3x in PBS.
-
Quench endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 15 minutes.[14]
-
Block non-specific binding by incubating in a blocking buffer (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours.[14]
-
Incubate sections overnight at 4°C with a primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Wash 3x in PBS-Triton.
-
Incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash 3x and incubate with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.[7]
-
Develop the signal using 3,3'-diaminobenzidine (B165653) (DAB) as a chromogen.[7]
-
-
Mounting and Analysis:
-
Mount the stained sections onto glass slides, allow them to air dry, dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.[7]
-
Capture images of specific brain regions (e.g., cortex, hippocampus) using a brightfield microscope.
-
Quantify the plaque burden (% area occupied by plaques) using image analysis software like ImageJ by setting a color threshold for the DAB signal.[7]
-
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a standard behavioral test to assess hippocampal-dependent spatial learning and memory in AD mouse models.[3]
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (using non-toxic tempera paint or milk powder) at ~22°C. A small escape platform (10 cm diameter) is hidden 1 cm below the water surface. The room should have various prominent extra-maze visual cues.[11]
-
Visible Platform Training (1 day):
-
The platform is made visible by attaching a flag. Place the platform in a different quadrant for each of 4 trials.
-
This phase assesses the mouse's motivation, swimming ability, and vision, ensuring any deficits in the hidden platform task are not due to non-cognitive impairments.[8]
-
-
Hidden Platform Acquisition (4-5 days):
-
The platform is submerged and kept in the same location (e.g., SW quadrant) for all trials over all days.
-
Conduct 4 trials per day for each mouse, starting from a different quadrant each time (N, S, E, W, in a quasi-random order).[11]
-
Allow the mouse to search for the platform for 60 seconds. If it fails to find it, guide it to the platform and allow it to remain there for 15-20 seconds.[11]
-
Record the time to find the platform (escape latency) and path length using an automated tracking system. A decrease in escape latency over days indicates learning.
-
-
Probe Trial (1 day):
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds, starting from the quadrant opposite to where the platform was.[11]
-
Record and analyze the time spent in the target quadrant and the number of times the mouse crosses the exact former location of the platform. Increased time in the target quadrant indicates memory retention.
-
Rotarod Test for Motor Coordination
This test is used to evaluate balance and motor coordination, which are often impaired in mouse models of PD and HD.[6]
-
Apparatus: A rotating rod apparatus with adjustable speed, typically with lanes to test multiple mice simultaneously.
-
Training/Habituation (2-3 days):
-
Testing (1 day):
-
Place the mouse on the rod and begin an accelerating protocol (e.g., accelerating from 4 to 40 RPM over 5 minutes).[1][6]
-
Record the latency to fall from the rod. The apparatus automatically records the time when the mouse falls onto a trip plate below.[1]
-
Perform 3-4 trials per mouse with an inter-trial interval of at least 15-30 minutes to prevent fatigue.[1]
-
The average latency to fall across the trials is the primary measure. An increased latency to fall in the treated group compared to the vehicle group indicates improved motor function.
-
Conclusion
Targeting the mTOR pathway with inhibitors like Rapamycin represents a promising therapeutic strategy for neurodegenerative diseases. The core mechanism relies on the re-activation of autophagy to clear the pathogenic protein aggregates that drive neurotoxicity. The preclinical evidence, supported by robust quantitative data from various animal models, demonstrates a consistent neuroprotective effect. The experimental protocols detailed in this guide provide a standardized framework for evaluating the efficacy of mTOR inhibitors, from assessing target engagement at the molecular level to measuring functional outcomes in behavior. Future research will likely focus on developing second-generation mTOR inhibitors with improved brain penetrance and side-effect profiles, moving this therapeutic concept closer to clinical application.
References
- 1. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. The overall rod performance test in the MPTP-treated-mouse model of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 11. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunohistochemistry (IHC) protocol [hellobio.com]
- 15. 2.3. Autophagy Flux Assay [bio-protocol.org]
- 16. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.abclonal.com [blog.abclonal.com]
- 18. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Studies of mTOR Inhibitors: A General Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific preliminary toxicity data for a compound designated solely as "mTOR inhibitor-16" (CAS 1144075-42-2) is not available in the reviewed literature. This document, therefore, provides a general overview of the preclinical toxicity profile of the broader class of mTOR and dual PI3K/mTOR inhibitors, based on available scientific literature. The experimental protocols and data presented are representative of the field and not specific to "this compound".
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates fundamental cellular processes including growth, proliferation, metabolism, and survival. As a central node in cellular signaling, its pathway is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention. This has led to the development of numerous mTOR inhibitors.
The mTOR protein is a component of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream effectors and cellular functions. Inhibition of these complexes can lead to both therapeutic efficacy and on-target toxicities.
The mTOR Signaling Pathway
The mTOR signaling pathway integrates a variety of extracellular and intracellular signals to control cell growth and proliferation. Growth factors activate the PI3K/Akt pathway, which in turn activates mTORC1. Amino acids, cellular energy status, and stress also regulate mTORC1 activity. mTORC1 promotes protein synthesis by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in the activation of Akt and regulates the cytoskeleton.
General Preclinical Toxicity Profile of mTOR Inhibitors
Preclinical toxicity studies are essential to identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials. These studies typically include acute, sub-chronic, and chronic toxicity evaluations, as well as assessments of genotoxicity and safety pharmacology.
On-Target Toxicities
Many of the adverse effects observed with mTOR inhibitors are considered "on-target" toxicities, resulting from the inhibition of the mTOR pathway in normal, healthy tissues. Common findings in preclinical studies with dual PI3K/mTOR inhibitors include:
-
Metabolic Effects: Hyperglycemia is a common finding due to the role of the PI3K/Akt/mTOR pathway in insulin (B600854) signaling.[1] Decreased appetite has also been observed.[1]
-
Dermatologic Effects: Skin rashes, such as maculopapular rash, are frequently reported dose-limiting toxicities.[1]
-
Gastrointestinal Effects: Diarrhea, nausea, and vomiting are common gastrointestinal toxicities.[1]
-
Hematologic Effects: Anemia, neutropenia, and thrombocytopenia can occur.[1]
-
Immunosuppression: As mTOR is a key regulator of immune cell function, its inhibition can lead to immunosuppressive effects.
Experimental Protocols: A Representative Overview
Below are generalized protocols for key preclinical toxicity studies. Specific parameters such as species, dose levels, and duration would be determined based on the pharmacokinetic and pharmacodynamic properties of the test compound.
Acute Toxicity Study
-
Objective: To determine the median lethal dose (LD50) and identify signs of toxicity after a single high dose.
-
Animal Model: Typically two rodent species (e.g., Sprague-Dawley rats and CD-1 mice), one sex.
-
Methodology:
-
Animals are administered a single dose of the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
A range of doses is used to elicit a dose-response relationship.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.
-
Sub-chronic Toxicity Study
-
Objective: To characterize the toxicological profile of the compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Animal Model: One rodent and one non-rodent species (e.g., rats and beagle dogs).
-
Methodology:
-
The test compound is administered daily for a period of 28 or 90 days.
-
Multiple dose groups (typically low, mid, and high) and a vehicle control group are included.
-
In-life observations include clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (in non-rodents).
-
At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
A full necropsy is performed, and selected organs are weighed and processed for histopathological examination.
-
Genotoxicity Assays
A battery of tests is conducted to assess the potential of a compound to cause genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Objective: To detect point mutations (base substitutions and frameshifts).
-
Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound with and without metabolic activation (S9 mix). Reversion to histidine independence indicates mutagenicity.
-
-
In Vitro Chromosomal Aberration Test:
-
Objective: To detect structural chromosomal damage.
-
Methodology: Mammalian cells (e.g., Chinese hamster ovary cells) are treated with the test compound. Metaphase chromosomes are examined for aberrations.
-
-
In Vivo Micronucleus Test:
-
Objective: To detect chromosomal damage or damage to the mitotic apparatus in vivo.
-
Methodology: Rodents are treated with the test compound. Bone marrow or peripheral blood is analyzed for the presence of micronuclei in polychromatic erythrocytes.
-
Safety Pharmacology
-
Objective: To assess the potential for adverse effects on vital organ systems.
-
Core Battery Studies:
-
Central Nervous System: Functional observational battery in rats.
-
Cardiovascular System: hERG assay and in vivo cardiovascular monitoring (blood pressure, heart rate, ECG) in a non-rodent species.
-
Respiratory System: Assessment of respiratory rate and function in rats.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for preclinical toxicity assessment.
Conclusion
While specific preclinical toxicity data for "this compound" is not publicly available, the well-characterized safety profile of the mTOR inhibitor class provides a framework for anticipating potential toxicities. The on-target effects on metabolic, dermatologic, and gastrointestinal systems are common and require careful monitoring in clinical development. A comprehensive battery of standardized preclinical toxicity studies is crucial for any new mTOR inhibitor to characterize its safety profile and enable progression to clinical trials.
References
An In-depth Technical Guide on the Binding Kinetics of Dual mTORC1/mTORC2 Inhibitors
A Focus on the Representative ATP-Competitive Inhibitor OSI-027
This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway and the characterization of its inhibitors. As the specific compound "mTOR inhibitor-16" is not a recognized designation in publicly available literature, this document will focus on a well-characterized, potent, and selective dual mTORC1 and mTORC2 inhibitor, OSI-027 (Vistusertib) , as a representative example to discuss binding kinetics and relevant experimental protocols.
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Due to the critical role of mTOR signaling in various cancers, there is significant interest in developing inhibitors that target one or both of these complexes. While allosteric inhibitors like rapamycin only target mTORC1, second-generation ATP-competitive inhibitors have been developed to block the kinase activity of both mTORC1 and mTORC2.[2] Understanding the binding kinetics of these dual inhibitors is crucial for optimizing their therapeutic efficacy.
The mTOR Signaling Pathway
The mTOR signaling network integrates inputs from various upstream signals, including growth factors (via the PI3K/AKT pathway) and nutrients. mTORC1 primarily regulates protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization, and it phosphorylates and activates AKT at serine 473.[3]
Quantitative Data on Inhibitor Binding
The interaction between an inhibitor and its target kinase is characterized by several key parameters. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in functional assays. Binding kinetics, on the other hand, are defined by the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).
-
K_d_ (Equilibrium Dissociation Constant): Represents the concentration of inhibitor at which half of the target proteins are occupied at equilibrium. A lower K_d_ value indicates a higher binding affinity. It is calculated as k_off_ / k_on_.
-
k_on_ (Association Rate Constant): Describes the rate at which the inhibitor binds to the target.
-
k_off_ (Dissociation Rate Constant): Describes the rate at which the inhibitor-target complex dissociates. The reciprocal of k_off_ (1/k_off_) is the residence time of the inhibitor on its target.
Biochemical Potency of OSI-027
OSI-027 is a potent, ATP-competitive inhibitor of both mTORC1 and mTORC2. The following table summarizes its biochemical IC50 values.
| Target Complex | IC50 (nmol/L) |
| mTORC1 | 22 |
| mTORC2 | 65 |
| Table 1: Biochemical IC50 values for OSI-027 against mTORC1 and mTORC2.[1] |
Illustrative Binding Kinetics for a Dual mTOR Inhibitor
| Target Complex | K_d_ (nM) | k_on_ (10^5 M^-1 s^-1) | k_off_ (10^-3 s^-1) | Residence Time (1/k_off_) (minutes) |
| mTORC1 | 1.5 | 2.0 | 3.0 | 5.6 |
| mTORC2 | 5.0 | 1.5 | 7.5 | 2.2 |
| Table 2: Hypothetical binding kinetics for a representative dual mTOR inhibitor. These values are for illustrative purposes only. |
Experimental Protocols for Determining Binding Kinetics
Several biophysical techniques are commonly employed to measure the binding affinity and kinetics of small molecule inhibitors to their protein targets.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time biomolecular interactions. It allows for the determination of k_on_, k_off_, and K_d_.
Objective: To determine the binding kinetics of an mTOR inhibitor to immobilized mTORC1 or mTORC2.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human mTORC1 or mTORC2
-
mTOR inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization: The purified mTORC1 or mTORC2 complex (ligand) is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.[4]
-
Binding Analysis: A series of concentrations of the mTOR inhibitor are injected across the sensor surface. The change in the SPR signal (measured in response units, RU) is monitored in real-time to observe the association phase.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the complex.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the k_on_ and k_off_ values. The K_d_ is then calculated from the ratio of these two constants.[4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d_), stoichiometry (n), and enthalpy (ΔH).
Objective: To determine the thermodynamic profile of an mTOR inhibitor binding to mTORC1 or mTORC2.
Materials:
-
Isothermal titration calorimeter
-
Purified mTORC1 or mTORC2
-
mTOR inhibitor
-
Dialysis buffer
Procedure:
-
Sample Preparation: The mTOR complex is placed in the sample cell, and the inhibitor is loaded into the titration syringe. Both must be in identical, extensively dialyzed buffers to minimize heats of dilution.[5]
-
Titration: A series of small, precise injections of the inhibitor are made into the sample cell containing the mTOR complex.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the mTOR complex becomes saturated with the inhibitor.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine K_d_, n, and ΔH.[5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a robust, high-throughput assay format for measuring inhibitor binding. It is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by an unlabeled inhibitor.
Objective: To determine the IC50 or K_i_ of an mTOR inhibitor in a competitive binding format.
Materials:
-
TR-FRET compatible plate reader
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Tagged, purified mTOR kinase
-
Fluorescently labeled ATP-competitive tracer
-
mTOR inhibitor
Procedure:
-
Assay Setup: The assay is typically performed in a 384-well plate. The tagged mTOR kinase is mixed with a europium-labeled antibody.[6]
-
Competition: A fixed concentration of the fluorescent tracer and varying concentrations of the test inhibitor are added to the kinase-antibody mixture.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The TR-FRET signal is read on a compatible plate reader. The signal is generated when the europium donor on the antibody and the fluorescent acceptor on the tracer are brought into close proximity by binding to the kinase.
-
Data Analysis: The inhibitor displaces the tracer, leading to a decrease in the TR-FRET signal. The data are plotted as signal versus inhibitor concentration to determine the IC50 value.[6]
Visualizing Inhibitor Selectivity
The selectivity of an inhibitor for mTORC1 versus mTORC2 is a critical aspect of its pharmacological profile. This can be conceptualized as the ratio of its binding affinity (or potency) for the two complexes.
References
- 1. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dynamic-biosensors.com [dynamic-biosensors.com]
- 4. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Upstream and downstream effects of mTOR inhibitor-16
An In-Depth Technical Guide to the Upstream and Downstream Effects of mTOR Inhibitor-16
Disclaimer: this compound is a representative name for a hypothetical, novel, ATP-competitive inhibitor of the mTOR kinase, designed for the purposes of this technical guide to illustrate the comprehensive effects of potent, dual mTORC1 and mTORC2 inhibition. The data and protocols presented are based on established findings for well-characterized mTOR inhibitors.
Introduction: The mTOR Signaling Hub
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients (amino acids), energy status, and cellular stress.[1][3] In mammalian cells, mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
-
mTORC1 is composed of mTOR, Raptor, and mLST8, and its activity is sensitive to the allosteric inhibitor rapamycin.[2][3] It primarily controls anabolic processes, such as protein and lipid synthesis, while suppressing catabolic processes like autophagy.[1][2]
-
mTORC2 consists of mTOR, Rictor, mSIN1, and mLST8.[3] It is generally considered insensitive to acute rapamycin treatment and regulates cell survival, metabolism, and cytoskeleton organization, partly by activating Akt.[3][4]
Dysregulation of the mTOR pathway is a common feature in numerous diseases, including cancer, diabetes, and neurodegenerative disorders, making it a critical target for therapeutic intervention.[3] this compound is an ATP-competitive inhibitor designed to target the kinase domain of mTOR, thereby blocking the activity of both mTORC1 and mTORC2.
Upstream Regulation of mTOR
mTOR activity is tightly controlled by a complex network of upstream signals that converge on the mTORC1 and mTORC2 complexes.
2.1 Growth Factors (PI3K/Akt Pathway): Growth factors like insulin (B600854) and IGF-1 activate receptor tyrosine kinases (RTKs), which triggers the PI3K-Akt signaling cascade.[5][6][7] Akt (also known as Protein Kinase B) directly phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[5][6][8] Inhibition of the TSC1-TSC2 complex allows the small GTPase Rheb to accumulate in a GTP-bound (active) state, which directly activates mTORC1.[5][8] In contrast, mTORC2 functions upstream of Akt, phosphorylating it at serine 473 for its full activation, while also being activated itself by growth factor signaling via PI3K.[6][9][10]
2.2 Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation.[5] This is sensed inside the lysosome and signaled to mTORC1 through the Rag GTPases, which recruit mTORC1 to the lysosomal surface where its activator, Rheb, resides.[1]
2.3 Energy Status and Stress: Low cellular energy (high AMP/ATP ratio) activates AMP-activated protein kinase (AMPK). AMPK activates the TSC complex and can directly phosphorylate Raptor, both of which lead to the inhibition of mTORC1.[5] Hypoxia and DNA damage also suppress mTORC1 activity through TSC-dependent mechanisms.[1][5][11]
Mechanism of Action and Downstream Effects of this compound
As an ATP-competitive inhibitor, this compound binds to the kinase domain of mTOR, preventing the phosphorylation of its downstream substrates. This dual inhibition of both mTORC1 and mTORC2 results in a broad blockade of the entire mTOR signaling network.
Caption: mTOR Signaling Pathway and Point of Inhibition by this compound.
3.1 Downstream of mTORC1: Inhibition of mTORC1 by Inhibitor-16 prevents the phosphorylation of its two best-characterized substrates, S6K1 and 4E-BP1.[2][6][12]
-
Dephosphorylation of S6K1: Inactivation of S6K1 leads to a rapid decrease in the translation of a class of mRNAs that contain a 5' terminal oligopyrimidine tract (5' TOP), which encode ribosomal proteins and elongation factors. This halts ribosome biogenesis.
-
Activation of 4E-BP1: 4E-BP1, in its hypophosphorylated state, binds to the eukaryotic translation initiation factor eIF4E, preventing the assembly of the eIF4F complex at the 5' cap of mRNAs. This globally suppresses cap-dependent translation.[2]
-
Induction of Autophagy: mTORC1 normally phosphorylates and inhibits the ULK1 complex, which is required to initiate autophagy.[1] Inhibition of mTORC1 relieves this suppression, leading to the induction of autophagy.[1]
3.2 Downstream of mTORC2: Inhibition of mTORC2 primarily affects members of the AGC kinase family.
-
Inhibition of Akt Phosphorylation: mTORC2 is the kinase responsible for phosphorylating Akt at Serine 473 (S473), a phosphorylation event required for maximal Akt activity.[3] Loss of this phosphorylation dampens Akt signaling, thereby promoting apoptosis and reducing cell survival.
-
Regulation of Cytoskeleton: mTORC2 regulates the actin cytoskeleton through its substrates PKCα and Rac1, affecting cell shape, migration, and adhesion.[3]
Quantitative Analysis: Comparative Inhibitor Potency
The potency of mTOR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The table below presents IC50 values for several well-characterized, real-world PI3K/mTOR inhibitors to provide a framework for the expected potency of a compound like this compound.
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| PI-103 | PI3K / mTOR | PI3K (2-8), mTORC1 (20), mTORC2 (83) | [13] |
| NVP-BEZ235 | PI3K / mTOR | PI3Kα (4), mTOR (20.7) | [13][] |
| AZD2014 | mTOR | mTOR (<4) | [13] |
| INK128 | mTOR | mTOR (1) | [13] |
| PKI-587 | PI3K / mTOR | PI3Kα (0.4), mTOR (1.6) | [] |
| GDC-0941 | PI3K / mTOR | PI3Kα (3), mTOR (580) | [] |
Table 1: IC50 values for various ATP-competitive inhibitors targeting mTOR and/or PI3K. Lower values indicate higher potency.
Experimental Protocols
Assessing the activity of mTOR inhibitors requires a combination of biochemical and cell-based assays.
5.1 Western Blot Analysis of mTOR Pathway Activity
This protocol is used to detect changes in the phosphorylation status of key mTOR effector proteins following treatment with this compound.
Caption: Standard workflow for Western Blot analysis.[7]
Methodology:
-
Cell Treatment: Plate cells (e.g., MCF-7, MDA-MB-231) and allow them to adhere.[15] Starve cells of serum overnight if necessary, then treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[16]
-
Quantification: Determine protein concentration using a bicinchoninic acid (BCA) assay to ensure equal loading.[7]
-
Electrophoresis: Denature protein lysates in Laemmli buffer and separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[16][17]
-
Transfer: Transfer separated proteins to a polyvinylidene fluoride (B91410) (PVDF) membrane.[16]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)[17]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[16] Densitometry is used to quantify band intensity.
5.2 In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 on a purified substrate.[18]
Methodology:
-
Immunoprecipitation of mTORC1:
-
Lyse cells (e.g., HEK293T overexpressing tagged mTOR or Raptor) in CHAPS-containing lysis buffer.[18]
-
Incubate lysate with an anti-tag antibody (e.g., anti-HA for HA-Raptor) for 1.5 hours at 4°C.[18]
-
Add Protein A/G beads and incubate for another hour to capture the antibody-mTORC1 complexes.
-
Wash the immunoprecipitates sequentially with low salt and high salt wash buffers to remove non-specific binders.[18]
-
-
Kinase Reaction:
-
Analysis:
5.3 Cell Proliferation Assay (BrdU Incorporation)
This assay quantifies the effect of this compound on DNA synthesis, a hallmark of cell proliferation.[20]
Methodology:
-
Cell Seeding: Seed 2x10⁵ cells/ml in a 96-well plate and culture for 24 hours.
-
Treatment: Treat cells with a dose range of this compound for 24-72 hours.
-
BrdU Labeling: Add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate for an additional 2-4 hours to allow incorporation into newly synthesized DNA.[20]
-
Fixation and Detection:
-
Remove the culture medium, fix the cells, and denature the DNA using a fixing solution.
-
Add an anti-BrdU antibody conjugated to peroxidase.
-
Wash the wells and add a substrate solution (e.g., TMB). The peroxidase enzyme will catalyze a color change.[20]
-
-
Quantification: Measure the absorbance of the solution using a microplate reader. The color intensity is directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells. The results are typically expressed as a percentage of the untreated control.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTORC1 and mTORC2 as regulators of cell metabolism in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of mTOR signaling protects photoreceptor cells against serum deprivation by reducing oxidative stress and inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. benchchem.com [benchchem.com]
- 18. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 19. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 20. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for mTOR Inhibitor-16 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[][3] Dysregulation of the mTOR signaling pathway is a common feature in a variety of human cancers, making it a critical target for therapeutic intervention.[4]
mTOR Inhibitor-16 is a potent, ATP-competitive inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes. Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound effectively blocks the kinase activity of both complexes.[4][5] This dual inhibition leads to a more comprehensive blockade of the mTOR pathway, preventing the feedback activation of AKT often observed with mTORC1-specific inhibitors.[5] These application notes provide detailed protocols for characterizing the cellular effects of this compound using common in vitro assays.
Data Presentation
The following tables summarize the inhibitory activity of this compound in biochemical and cellular assays. The data are representative and may vary depending on the cell line and experimental conditions.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| mTOR (recombinant enzyme) | 0.8 - 4 |
| mTORC1 (cellular assay) | 22 |
| mTORC2 (cellular assay) | 65 |
| PI3Kα | >1000 |
Data compiled from representative dual mTORC1/mTORC2 inhibitors.[6][7][8][9][10]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 50 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 68 |
| U87MG | Glioblastoma | 53 |
| PC-3 | Prostate Cancer | 11.9 |
| HCT-116 | Colorectal Cancer | Not specified |
| MCF-7 | ER+ Breast Cancer | 161.6 |
IC50 values represent the concentration of inhibitor required to reduce cell proliferation by 50% after a 72-hour incubation. Data is representative of similar dual mTOR inhibitors.[3][11]
Mandatory Visualizations
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 and mTORC2 in cell signaling and the points of inhibition by this compound.
Caption: mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Vistusertib (AZD2014) is an ATP Competitive mTOR Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Use of mTORi-16 (A Hypothetical mTOR Inhibitor)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR signaling pathway integrates signals from growth factors, nutrients, and cellular energy status to control these fundamental cellular processes.[1][3][4] It functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][5] Dysregulation of the mTOR pathway is a frequent event in various human diseases, particularly cancer, making it a prime target for therapeutic intervention.[2][3][5][6][7]
mTORi-16 is a novel, potent, and selective ATP-competitive inhibitor of mTOR, targeting both mTORC1 and mTORC2 kinase activity. Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, mTORi-16 is designed to block the feedback activation of PI3K/AKT signaling that can occur with first-generation mTOR inhibitors, potentially offering a more complete and durable pathway inhibition.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of mTORi-16 in preclinical research models. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vivo Efficacy of mTORi-16 in a Human Cancer Xenograft Model (e.g., A549 Lung Cancer)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 1250 ± 150 | - | +5.0 |
| mTORi-16 | 10 mg/kg, p.o., q.d. | 625 ± 80 | 50 | +2.1 |
| mTORi-16 | 25 mg/kg, p.o., q.d. | 312 ± 55 | 75 | -1.5 |
| mTORi-16 | 50 mg/kg, p.o., q.d. | 188 ± 40 | 85 | -4.8 |
Data is hypothetical and for illustrative purposes.
Table 2: Pharmacokinetic Profile of mTORi-16 in Mice
| Parameter | Oral Administration (25 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 | 1500 |
| Tmax (h) | 2.0 | 0.25 |
| AUC (0-24h) (ng·h/mL) | 7200 | 4500 |
| Half-life (t½) (h) | 6.5 | 5.8 |
| Bioavailability (%) | ~70 | - |
Data is hypothetical and for illustrative purposes.
Table 3: Common Toxicities Associated with mTOR Inhibitors in Preclinical Models
| Toxicity | Observation | Management/Monitoring |
| Mucositis/Stomatitis | Redness, ulceration in the oral cavity. | Regular monitoring of oral cavity; dose reduction if severe.[9] |
| Metabolic | Hyperglycemia, hyperlipidemia (elevated cholesterol and triglycerides). | Monitor blood glucose and lipid panels.[10] |
| Hematologic | Anemia, lymphopenia. | Complete blood counts (CBC) monitoring.[10] |
| Dermatologic | Rash, acneiform lesions. | Visual inspection of skin. |
| Non-infectious Pneumonitis | Increased respiratory rate, labored breathing. | Monitor respiratory status; consider histopathological analysis of lung tissue at necropsy.[9][11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified mTOR Signaling Pathway showing mTORC1 and mTORC2 complexes and the inhibitory action of mTORi-16.
Caption: General experimental workflow for evaluating the in vivo efficacy of mTORi-16 in a xenograft model.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor activity of mTORi-16 in a relevant human cancer xenograft model.
Materials:
-
mTORi-16
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in sterile water)
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Human tumor cells (e.g., A549, PC-3, U87)
-
Matrigel (optional)
-
Sterile PBS, syringes, gavage needles
-
Calipers
Procedure:
-
Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5-10 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Drug Preparation and Administration: Prepare mTORi-16 fresh daily in the selected vehicle. Administer mTORi-16 or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses and schedule (e.g., once daily, q.d.).[12][13]
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Perform daily clinical observations to assess for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Euthanize mice according to institutional guidelines.
-
Tissue Collection: At necropsy, excise tumors, weigh them, and collect portions for pharmacodynamic analysis (snap-freeze in liquid nitrogen or fix in formalin).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement and pathway inhibition by mTORi-16 in tumor tissue.
Materials:
-
Excised tumor tissue (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, Western blot apparatus
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-4E-BP1)[14][15][16]
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor samples in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with loading buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Visualize protein bands using a digital imaging system.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of pathway inhibition.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of mTORi-16.
Materials:
-
mTORi-16 formulated for both oral and intravenous (i.v.) administration
-
Naïve mice (e.g., CD-1 or C57BL/6)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge, analytical equipment (LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of mTORi-16 to mice via the desired routes (e.g., 10 mg/kg p.o. and 2 mg/kg i.v.). A satellite group design is often used, where a small number of animals (n=3 per time point) are used for each collection point.
-
Blood Collection: Collect blood samples (e.g., via cardiac puncture or retro-orbital sinus) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[17]
-
Plasma Preparation: Immediately process blood by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of mTORi-16 in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Conclusion
mTORi-16 is a potent dual mTORC1/mTORC2 inhibitor with promising anti-tumor activity. The protocols outlined in these application notes provide a framework for the in vivo evaluation of its efficacy, mechanism of action, and pharmacokinetic properties. As with any experimental compound, researchers should carefully titrate doses to balance efficacy and tolerability, and all animal procedures must be conducted in accordance with approved institutional guidelines.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. assaygenie.com [assaygenie.com]
- 5. cusabio.com [cusabio.com]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging safety profile of mTOR inhibitors, a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological toxicities as surrogate markers of efficacy in patients treated with mTOR inhibitors for metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of Research into mTOR Inhibitors | MDPI [mdpi.com]
- 13. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for mTOR Inhibitor Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The mechanistic Target of Rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, and age-related pathologies.[1] Consequently, mTOR inhibitors have emerged as a critical class of drugs for both basic research and clinical applications.[2] This document provides detailed application notes and protocols for the use of mTOR inhibitors in mouse models, with a focus on Rapamycin (also known as Sirolimus) as a representative first-generation inhibitor, alongside data for other prominent mTOR inhibitors. Rapamycin functions by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] Second-generation mTOR inhibitors, which are ATP-competitive, inhibit both mTORC1 and mTORC2.[2]
These guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of mTOR inhibitors.
Data Presentation: mTOR Inhibitor Dosage in Mouse Models
The following tables summarize quantitative data on the dosage and administration of various mTOR inhibitors in mouse models, compiled from preclinical studies.
Table 1: Rapamycin (Sirolimus) Dosage in Mouse Models
| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Mouse Strain | Observed Effects & Notes |
| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | DMSO, PBS[4] | BALB/c, C57BL/6 | Attenuation of mitochondrial disease symptoms, lifespan extension.[5] Higher doses may lead to reduced weight gain.[6] |
| 0.6 mg/kg | At day 8 post-infection | Not specified | Not specified | Immunomodulatory effects.[7] | |
| 1.5 mg/kg | 3 times a week, every other week | Not specified | C57BL/6NCr | Prevention of weight gain on a high-fat diet.[6] | |
| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | C57BL/6, Ndufs4 knockout | Dose-dependent increase in lifespan and reduction in developmental weight gain. 14 ppm is a common dose for lifespan studies.[5][8] |
| 42 ppm | Continuous or intermittent | In food | C57BL/6 | Increased survival in both male and female mice.[2] | |
| Oral (gavage) | 0.5 mg/kg/day | 5 days on, 9 days off | Rapatar (nanoformulated micelles) | p53-/- | Increased lifespan in a cancer-prone model.[3] |
| Subcutaneous (SC) | 1.5 mg/kg | 3 times a week for 2 weeks, followed by a 2-week break | Ethanol, diluted in water | FVB/N HER-2/neu | Delayed cancer onset and extended lifespan.[9] |
| 0.45 mg/kg | 6 times per two weeks, with a two-week break | Not specified | FVB/N HER-2/neu | Delayed cancer and increased lifespan at a lower dose.[10] |
Table 2: Other mTOR Inhibitors - Dosage in Mouse Models
| Inhibitor | Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Mouse Strain | Observed Effects & Notes |
| Everolimus (B549166) (RAD001) | Oral (gavage) | 5 mg/kg | Single dose | Not specified | C57BL/6J | Pharmacokinetic studies showing sex and feeding status differences.[11] |
| Intradermal/Intravenous | 0.5 - 1.0 mg/kg | Twice a day | Not specified | C3H | Significant tumor inhibition.[12] | |
| Osmotic minipump | 1.5 mg/kg/day | Continuous | Not specified | GFP-LC3 transgenic | Induction of tolerance and decreased autophagy with continuous administration.[13] | |
| Temsirolimus (CCI-779) | Intravenous (IV) | 4 - 100 mg/kg | Single dose | Not specified | Not specified | Mortality observed at higher doses.[14] |
| AZD8055 | Oral | 2.5 - 20 mg/kg/day | Once or twice daily | Not specified | Nude (with U87-MG xenografts) | Dose-dependent tumor growth inhibition.[15] |
| Intraperitoneal (IP) | 10 mg/kg | Twice daily | Not specified | B6 | Allograft survival studies.[16] | |
| Torin-1 | Intraperitoneal (IP) | 20 mg/kg | Daily | N-methyl-2-pyrrolidone, PEG400, water | Nude (with glioblastoma xenografts) | Inhibition of tumor growth.[17][18] |
| Intraperitoneal (IP) | 10 - 20 mg/kg | Daily | Not specified | C57BL/6 | Attenuation of DSS-induced colitis.[19] |
Experimental Protocols
Protocol 1: Preparation and Administration of Rapamycin via Intraperitoneal (IP) Injection
This protocol provides a common method for preparing Rapamycin for intraperitoneal administration in mice.
Materials:
-
Rapamycin powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Dissolve Rapamycin powder in 100% DMSO to create a high-concentration stock solution (e.g., 40 mg/mL).[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example for a 2 mg/kg dose):
-
On the day of injection, thaw an aliquot of the Rapamycin stock solution.
-
Dilute the stock solution in sterile PBS to the final desired concentration. For example, to achieve a 2 mg/kg dose in a 25g mouse with an injection volume of 100 µL, a working solution of 0.5 mg/mL is required.[4]
-
To prepare 1 mL of a 0.5 mg/mL working solution from a 40 mg/mL stock:
-
Take 12.5 µL of the 40 mg/mL Rapamycin stock solution.
-
Add 987.5 µL of sterile PBS.
-
-
Vortex the working solution immediately before use to ensure it is well-mixed.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of DMSO as the working solution (e.g., if the final dilution is 1:100, the vehicle will be 1% DMSO in PBS).
-
-
Administration:
-
Calculate the required injection volume based on the individual mouse's body weight.
-
Administer the solution via intraperitoneal injection using a sterile syringe and an appropriate gauge needle.
-
Administer the vehicle control solution to the control group of mice.
-
Protocol 2: Administration of Rapamycin via Dietary Formulation
This protocol describes the preparation of a Rapamycin-containing diet for continuous oral administration.
Materials:
-
Microencapsulated Rapamycin
-
Powdered or pelleted rodent chow
-
Food mixer
Procedure:
-
Dosage Calculation:
-
Determine the target dose in parts per million (ppm). For example, 14 ppm is equivalent to 14 mg of Rapamycin per kg of chow.[5]
-
Calculate the total amount of microencapsulated Rapamycin needed for the required amount of chow.
-
-
Diet Preparation:
-
Thoroughly mix the calculated amount of microencapsulated Rapamycin with the powdered or pelleted rodent chow using a food mixer to ensure a homogenous distribution.
-
Prepare a control diet by mixing the chow with empty microcapsules or the vehicle used for microencapsulation.
-
-
Administration:
-
Provide the Rapamycin-containing diet and the control diet to the respective animal groups ad libitum.
-
Monitor food intake and body weight regularly to assess drug consumption and the general health of the animals.
-
Mandatory Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway, highlighting mTORC1 and mTORC2 complexes and the inhibitory action of Rapamycin.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of an mTOR inhibitor in a mouse model.
References
- 1. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Rapamycin a Dietary Restriction Mimetic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Injection of Rapamycin [bio-protocol.org]
- 5. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]
- 6. Comparison of rapamycin schedules in mice on high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin administration [bio-protocol.org]
- 8. Rapamycin and Dietary Restriction Induce Metabolically Distinctive Changes in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapamycin Extends Maximal Lifespan in Cancer-Prone Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Everolimus (RAD) inhibits in vivo growth of murine squamous cell carcinoma (SCC VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. AZD8055 [openinnovation.astrazeneca.com]
- 16. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-century.us [e-century.us]
Application Notes and Protocols for Western Blot Analysis of mTOR Inhibitor-16 Treated Cells
These application notes provide a detailed protocol for investigating the effects of mTOR inhibitor-16 on the mTOR signaling pathway in cultured cells using Western blotting. The protocols are intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism by integrating signals from nutrients and growth factors.[1][2] mTOR functions within two distinct complexes, mTORC1 and mTORC2.[1][3] Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for drug development.[3] mTOR inhibitors are a class of drugs designed to block the activity of mTOR.[1]
This compound is a selective inhibitor of mTOR.[4] Western blotting is a powerful technique to elucidate the mechanism of action of such inhibitors by examining the phosphorylation status of key downstream targets of mTORC1 and mTORC2. This document provides a comprehensive protocol for cell treatment with this compound, protein extraction, and subsequent analysis of mTOR pathway activation by Western blot.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from Western blot analysis. Densitometry should be used to quantify band intensities, which are then normalized to a loading control (e.g., GAPDH). The final data should be presented as a fold change relative to the vehicle-treated control.
Table 1: Effect of this compound on mTORC1 Signaling
| Treatment | Concentration | p-p70S6K (Thr389) / Total p70S6K (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 10 nM | ||
| This compound | 100 nM | ||
| This compound | 1 µM |
Table 2: Effect of this compound on mTOR Phosphorylation
| Treatment | Concentration | p-mTOR (Ser2448) / Total mTOR (Fold Change) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 nM | |
| This compound | 100 nM | |
| This compound | 1 µM |
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of cells treated with this compound.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): For studies investigating growth factor-stimulated mTOR activation, starve cells in a serum-free medium for 16-24 hours prior to treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control using the same final concentration of DMSO should be included.
-
Cell Treatment: Treat the cells with the various concentrations of this compound or vehicle control for the desired duration (e.g., 2, 6, or 24 hours). The optimal treatment time should be determined empirically.
-
Growth Factor Stimulation (Optional): Following inhibitor treatment, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF or 100 nM insulin) for 30 minutes to activate the mTOR pathway.[5]
Protein Extraction (Cell Lysis)
-
Wash Cells: After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. For a 6-well plate, use 100-200 µL of lysis buffer per well.
-
Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 15-30 minutes. Briefly sonicate the lysate to shear DNA and reduce viscosity.[6]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Collect Supernatant: Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a protein standard (e.g., bovine serum albumin - BSA).
-
Quantify Samples: Measure the absorbance of the standards and samples and determine the protein concentration of each sample based on the standard curve.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2X Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA in TBST is recommended.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 3.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Table 3: Recommended Primary Antibody Dilutions for Western Blot
| Primary Antibody | Recommended Dilution | Supplier (Example) |
| Phospho-mTOR (Ser2448) | 1:1000 | Cell Signaling Technology (#2971)[7][8] |
| Total mTOR | 1:1000 | Cell Signaling Technology (#2972)[6][9] |
| Phospho-p70 S6 Kinase (Thr389) | 1:1000 | Cell Signaling Technology (#9205, #9234)[10][11] |
| Total p70 S6 Kinase | 1:1000 | Cell Signaling Technology (#9202)[12] |
| Phospho-4E-BP1 (Thr37/46) | 1:1000 | Cell Signaling Technology (#9459, #2855)[13][14] |
| Total 4E-BP1 | 1:1000 | Cell Signaling Technology (#9644)[15] |
| GAPDH | 1:1000 - 1:5000 | Cell Signaling Technology (#2118), Novus Biologicals (NB300-327)[16][17] |
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the mTOR signaling pathway and the experimental workflow for the Western blot analysis.
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of mTOR signaling.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. ccrod.cancer.gov [ccrod.cancer.gov]
- 7. Phospho-mTOR (Ser2448) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. mTOR Antibody (#2972) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. biocompare.com [biocompare.com]
- 16. GAPDH Antibody (NB300-327): Novus Biologicals [novusbio.com]
- 17. GAPDH Antibody (14C10) Rabbit mAb | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for mTOR Inhibitor-16 (Ku-0063794)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a hallmark of various diseases, including cancer, making it a prime target for therapeutic intervention. mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different downstream effectors and sensitivities to inhibitors.[1]
This document provides detailed application notes and protocols for the use of mTOR inhibitor-16, identified here as Ku-0063794 . This small molecule acts as a potent and specific ATP-competitive inhibitor of both mTORC1 and mTORC2 with an IC50 of approximately 10 nM.[2] Unlike first-generation allosteric inhibitors like rapamycin, which primarily target mTORC1, Ku-0063794 offers a more comprehensive blockade of the mTOR pathway.[2][3] These notes are intended to guide researchers in the effective use of this inhibitor for in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Proper solubilization of Ku-0063794 is critical for accurate and reproducible experimental results. Due to its low aqueous solubility, careful selection of solvents is necessary. The following table summarizes the solubility of Ku-0063794 in various solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 16 | 34.36 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication or warming to 37°C can aid dissolution.[4] |
| Ethanol | 5 | 10.74 | - |
| Water | Insoluble | Insoluble | - |
| DMF | 5 | 10.74 | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | 1.07 | - |
| In Vivo Formulation 1 | 28 | 60.15 | 30% PEG400 + 0.5% Tween80 + 5% propylene (B89431) glycol |
| In Vivo Formulation 2 | - | - | 20% DMSO, 40% PEG-300 and 40% PBS (v/v)[5] |
Molecular Weight of Ku-0063794: 465.54 g/mol
Signaling Pathway
Ku-0063794 inhibits the kinase activity of mTOR within both mTORC1 and mTORC2 complexes. This leads to the downstream inhibition of key signaling molecules that regulate protein synthesis, cell cycle progression, and cell survival.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of Ku-0063794 for in vitro and in vivo studies.
Materials:
-
Ku-0063794 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Equilibrate the Ku-0063794 powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Refer to the solubility table for solvent volumes.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator or warm the solution to 37°C for a short period to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).
In Vitro Cell-Based Assay Workflow
The following diagram outlines a general workflow for in vitro experiments using Ku-0063794.
Cell Proliferation Assay (Crystal Violet Method)
Objective: To determine the effect of Ku-0063794 on cell growth and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Ku-0063794 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% (v/v) Paraformaldehyde (PFA) in PBS
-
0.1% (w/v) Crystal Violet in 10% ethanol
-
10% (v/v) Acetic Acid
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
The next day, prepare serial dilutions of Ku-0063794 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v) to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ku-0063794 or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). For longer incubation times, the medium with fresh inhibitor can be replaced every 24 hours.[4]
-
After incubation, wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[4]
-
Wash the cells once with water.
-
Stain the cells with 100 µL of 0.1% Crystal Violet solution for 20 minutes at room temperature.[4]
-
Wash the plate three times with water and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well and incubate for 20 minutes with gentle shaking.[4]
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Western Blot Analysis of mTOR Pathway Inhibition
Objective: To assess the phosphorylation status of key mTOR pathway proteins following treatment with Ku-0063794.
Materials:
-
Cells cultured in 6-well plates
-
Ku-0063794 stock solution
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Ku-0063794 or vehicle control for the desired time (e.g., 1-24 hours).
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
In Vivo Administration Protocol
Objective: To evaluate the efficacy of Ku-0063794 in a preclinical animal model.
Materials:
-
Ku-0063794 powder
-
Vehicle for in vivo formulation (e.g., 30% PEG400, 0.5% Tween80, 5% propylene glycol, and 64.5% ddH2O; or 20% DMSO, 40% PEG-300, 40% PBS)[4][5]
-
Sterile vials and syringes
-
Animal model (e.g., Nu/Nu nude mice with tumor xenografts)[4]
Protocol:
-
Preparation of Formulation:
-
Prepare the chosen vehicle under sterile conditions. For the PEG400/Tween80/propylene glycol formulation, first mix the PEG400 and Tween80, then add the propylene glycol, and finally add the ddH2O.[4]
-
Weigh the required amount of Ku-0063794 and add it to the vehicle to achieve the desired final concentration for dosing (e.g., for an 8 mg/kg dose in a 100 µL injection volume for a 20g mouse, the concentration would be 1.6 mg/mL).
-
Vortex and sonicate the mixture until the compound is fully suspended. This formulation should be prepared fresh before each use.
-
-
Animal Dosing:
-
Handle animals according to approved institutional animal care and use committee (IACUC) protocols.
-
For tumor xenograft studies, allow tumors to reach a palpable size (e.g., 5 mm in diameter) before starting treatment.[6]
-
Administer Ku-0063794 via the desired route, for example, intraperitoneal (i.p.) injection.[4] Dosing regimens can vary; a reported regimen is 8 mg/kg, administered once daily, five days a week.[4][6]
-
A vehicle control group should be included in the study.
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal body weight and overall health regularly to assess for potential toxicity. No significant toxicity has been reported in some studies.[3]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blotting for mTOR pathway markers) to confirm target engagement in vivo.[6]
-
Concluding Remarks
Ku-0063794 is a valuable research tool for investigating the roles of mTORC1 and mTORC2 in various biological processes and disease models. Its dual inhibitory activity provides a more complete suppression of mTOR signaling compared to rapamycin and its analogs. Successful experimentation with this compound relies on proper handling, appropriate solubilization, and carefully designed experimental protocols. The information and protocols provided in these application notes serve as a comprehensive guide for researchers to effectively utilize Ku-0063794 in their studies.
References
- 1. [PDF] Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) | Semantic Scholar [semanticscholar.org]
- 2. Ku-0063794 is a specific inhibitor of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Dual Inhibitors of TORC1 and TORC2 Complexes (KU-0063794 and KU-0068650) Demonstrate In Vitro and Ex Vivo Anti-Keloid Scar Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Brain-restricted mTOR inhibition with binary pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IC50 Determination of mTOR Inhibitor-16 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including growth factors and nutrients, to control these fundamental cellular processes.[2] Dysregulation of the mTOR signaling pathway is a common occurrence in a majority of human cancers, making it a prime target for therapeutic intervention.[2][3] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[4] mTORC1 regulates protein synthesis, while mTORC2 is involved in cell survival and cytoskeletal organization.[4]
mTOR inhibitors are a class of drugs designed to block the function of mTOR, thereby impeding cancer cell growth and proliferation.[5] mTOR inhibitor-16 is an ATP-competitive inhibitor of both mTORC1 and mTORC2 with a reported IC50 value of 50 nM.[6] This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical metric for assessing the potency of a drug and is essential for preclinical drug development. The protocols detailed below utilize the widely accepted MTS/MTT colorimetric assays to measure cell viability.
Data Presentation
The following table summarizes hypothetical IC50 values of this compound in a selection of cancer cell lines commonly used in mTOR research. These values are for illustrative purposes and actual experimental results may vary.
| Cancer Cell Line | Tissue of Origin | mTOR Pathway Status | IC50 of this compound (nM) |
| MCF-7 | Breast | PIK3CA mutant | 65 |
| PC-3 | Prostate | PTEN null | 80 |
| A549 | Lung | KRAS mutant | 150 |
| U87-MG | Glioblastoma | PTEN mutant | 95 |
| HCT116 | Colon | PIK3CA mutant | 70 |
Experimental Protocols
Principle of the MTS/MTT Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are quantitative colorimetric methods for determining the number of viable cells in a sample. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength (typically 490-570 nm).[7][8]
Materials and Reagents
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG, HCT116)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)[7]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
Protocol for IC50 Determination using MTS Assay
-
Cell Seeding:
-
Culture the chosen cancer cell lines in their respective complete media until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations (e.g., 1 nM to 10 µM). It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-cell control (medium only, for background subtraction).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an additional 48-72 hours.
-
-
MTS Assay and Data Acquisition:
-
Following the treatment period, add 20 µL of MTS reagent to each well.[7]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Simplified mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. mdpi.com [mdpi.com]
- 4. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: mTOR Inhibitor-16 in Combination with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. mTOR inhibitors, such as the rapalog Everolimus (mTOR inhibitor-16A) and the second-generation mTORC1/2 kinase inhibitor Sapanisertib (mTOR inhibitor-16B) , have shown clinical activity in various tumor types. However, monotherapy with mTOR inhibitors often leads to modest and transient responses due to feedback activation of other survival pathways.
This has led to the exploration of combination therapies aimed at overcoming resistance and enhancing anti-tumor efficacy. This document provides detailed application notes and protocols for the preclinical evaluation of "mTOR inhibitor-16" (represented by Everolimus and Sapanisertib) in combination with other anticancer agents, including a MEK inhibitor, a platinum-based chemotherapy agent, and a taxane.
Data Presentation: In Vitro and In Vivo Efficacy of Combination Therapies
The following tables summarize quantitative data from preclinical studies evaluating the synergistic or additive effects of this compound in combination with other cancer drugs.
Table 1: In Vitro Cytotoxicity of Everolimus (mTORi-16A) in Combination with Trametinib (MEK Inhibitor)
| Cell Line | Cancer Type | Everolimus IC50 (nM) | Trametinib IC50 (nM) | Combination Index (CI) | Synergy/Antagonism | Reference |
| MCF-7 | Breast Cancer | ~200 | Varies | < 0.9 | Synergy | [2][3] |
| T47D | Breast Cancer | Varies | Varies | < 0.9 | Synergy | [2] |
| SKBr3 | Breast Cancer | Varies | Varies | < 0.9 | Synergy | [2] |
| MDA-MB-231 | Breast Cancer | Varies | Varies | < 0.9 | Synergy | [2] |
Table 2: In Vitro Cytotoxicity of Everolimus (mTORi-16A) in Combination with Cisplatin
| Cell Line | Cancer Type | Everolimus IC50 (µM) | Cisplatin IC50 (µM) | Synergy Finding | Reference |
| SCCOHT-CH-1 | Ovarian Carcinoma | 20.45 ± 0.271 | 4.32 ± 0.191 | Synergistic | [4] |
| COV434 | Ovarian Carcinoma | 33.19 ± 0.436 | 8.76 ± 0.305 | Synergistic | [4] |
Table 3: In Vivo Tumor Growth Inhibition with Combination Therapies
| mTOR Inhibitor Combination | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) vs. Monotherapy | Reference |
| Everolimus + Trametinib | SUM190 (HER2+) Breast Cancer Xenograft | Everolimus (5 mg/kg, daily), Trametinib (2.5 mg/kg, daily) | Significantly enhanced TGI | [5] |
| Everolimus + Cisplatin | SCCOHT-CH-1 Ovarian Carcinoma Xenograft | Everolimus (5 mg/kg), Cisplatin (3 mg/kg) | Significantly enhanced TGI | |
| Sapanisertib + Paclitaxel | Endometrial Cancer Xenograft | Sapanisertib + Paclitaxel | Complete inhibition of tumor growth/tumor regression | [6][7] |
Signaling Pathways and Experimental Workflows
mTOR and MEK Signaling Pathways
The combination of an mTOR inhibitor and a MEK inhibitor is a rational approach to dually blockade two key signaling pathways often dysregulated in cancer.
Experimental Workflow for In Vitro Combination Studies
A typical workflow for assessing the in vitro synergy of two compounds.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of drug combinations.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (Everolimus or Sapanisertib)
-
Combination drug (e.g., Trametinib, Cisplatin, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)[9]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Dilute the cells in complete culture medium to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound and the combination drug, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values). b. Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations. Include vehicle-treated wells as a control. c. Incubate the plate for 48-72 hours at 37°C.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. c. Determine the IC50 values for each drug and the combination using a non-linear regression analysis (e.g., in GraphPad Prism). d. Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the drug combinations using flow cytometry.
Materials:
-
Treated and control cells (from a 6-well plate format)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells in 6-well plates with the desired concentrations of single agents and the combination for the specified time. b. Harvest both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. c. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10] d. Wash the cells twice with ice-cold PBS.[11]
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12] b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12] e. After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: a. Analyze the samples immediately on a flow cytometer. b. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).[11]
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound combinations.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound (formulated for in vivo use)
-
Combination drug (formulated for in vivo use)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation: a. Harvest cancer cells during their logarithmic growth phase. b. Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor take rate.[13] c. Anesthetize the mice. d. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[13]
-
Tumor Growth and Randomization: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Width² x Length) / 2.[14] c. When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, combination drug alone, and the combination of both).
-
Drug Administration: a. Administer the drugs according to a predetermined schedule and dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the specific drugs being tested. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Efficacy Evaluation: a. Continue to measure tumor volumes throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. The primary endpoint is typically tumor growth inhibition (TGI). d. Tumors can be further processed for pharmacodynamic biomarker analysis (e.g., Western blotting for pathway modulation) or histopathological examination.
Conclusion
The combination of mTOR inhibitors with other targeted agents or conventional chemotherapy represents a promising strategy to enhance anti-tumor activity and overcome resistance. The protocols and data presented here provide a framework for the preclinical evaluation of such combinations, enabling researchers to assess synergy, elucidate mechanisms of action, and generate the necessary data to support clinical translation. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining robust and reproducible results.
References
- 1. Everolimus (RAD001) combined with programmed death-1 (PD-1) blockade enhances radiosensitivity of cervical cancer and programmed death-ligand 1 (PD-L1) expression by blocking the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR)/S6 kinase 1 (S6K1) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for CRISPR-Cas9 Screening with mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial kinase that regulates fundamental cellular processes including cell growth, proliferation, and metabolism.[1][2][3] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, most notably cancer, which has led to the development of mTOR inhibitors as therapeutic agents.[1][4][5] However, the efficacy of these inhibitors can be limited by intrinsic or acquired resistance.
CRISPR-Cas9 technology has emerged as a powerful tool for functional genomic screening, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents.[6] By creating genome-wide or targeted libraries of single guide RNAs (sgRNAs), researchers can systematically knock out genes and identify those that, when lost, confer sensitivity or resistance to a drug of interest.[5][6]
This application note provides a comprehensive overview and detailed protocols for conducting CRISPR-Cas9 screens to identify genes that interact with mTOR inhibitors. While a specific inhibitor named "mTOR inhibitor-16" is not prominently described in the scientific literature, this document outlines a generalized approach applicable to various well-characterized mTOR inhibitors such as rapamycin, everolimus, and INK128 (sapanisertib). These screens can uncover novel drug targets, elucidate mechanisms of drug resistance, and identify potential combination therapies to enhance the efficacy of mTOR-targeted treatments.[5][7][8][9]
Signaling Pathway and Experimental Workflow
To understand the context of a CRISPR-Cas9 screen with an mTOR inhibitor, it is essential to visualize both the relevant biological pathway and the experimental procedure.
mTOR Signaling Pathway
The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, which regulate different downstream cellular processes.[1][3] Growth factors, nutrients, and cellular energy levels are key inputs that modulate mTOR activity.[1][2]
Caption: Simplified mTOR signaling pathway.
CRISPR-Cas9 Screening Workflow
A pooled CRISPR-Cas9 screening approach is commonly used to identify genes that modulate drug sensitivity. This workflow involves transducing a population of cells with a library of sgRNAs, applying a selective pressure with the mTOR inhibitor, and then identifying the sgRNAs that are enriched or depleted in the surviving cell population.[10][11][12]
Caption: Pooled CRISPR-Cas9 screening workflow.
Quantitative Data Summary
The results of CRISPR-Cas9 screens with mTOR inhibitors can identify genes whose knockout leads to either resistance or sensitivity to the drug. Below are representative tables summarizing potential findings from such screens.
Table 1: Top Gene Hits Conferring Resistance to mTOR Inhibitor Treatment
| Gene | Description | Fold Enrichment | p-value |
| TSC1 | Tuberous sclerosis 1 | 8.2 | <0.001 |
| TSC2 | Tuberous sclerosis 2 | 7.9 | <0.001 |
| PTEN | Phosphatase and tensin homolog | 6.5 | <0.001 |
| NF1 | Neurofibromin 1 | 5.8 | <0.005 |
| NPRL2 | Nitrogen permease regulator-like 2 | 5.2 | <0.005 |
Data is hypothetical and for illustrative purposes, based on expected outcomes from the literature.[8][9]
Table 2: Top Gene Hits Conferring Sensitivity to mTOR Inhibitor Treatment
| Gene | Description | Fold Depletion | p-value |
| RICTOR | Rapamycin-insensitive companion of mTOR | 6.1 | <0.001 |
| MTOR | Mechanistic target of rapamycin | 5.5 | <0.001 |
| RPTOR | Regulatory associated protein of mTOR | 5.2 | <0.001 |
| WDR24 | WD repeat domain 24 | 4.8 | <0.005 |
| SZT2 | Seizure threshold 2 homolog | 4.5 | <0.005 |
Data is hypothetical and for illustrative purposes, based on expected outcomes from the literature.
Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
This protocol describes the production of lentivirus for a pooled sgRNA library.
Materials:
-
HEK293T cells
-
sgRNA library plasmid pool
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the sgRNA library plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the two solutions and incubate at room temperature for 10-15 minutes to allow for complex formation.[13]
-
-
Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the plates to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours.
-
Virus Harvest:
-
Collect the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cells and debris.[13]
-
-
Virus Titer Determination (Optional but Recommended): Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for the screen. This can be done by transducing a small population of the target cells with serial dilutions of the virus and measuring the percentage of infected cells.
-
Storage: Aliquot the virus and store at -80°C for long-term use.[13]
Protocol 2: Pooled CRISPR-Cas9 Screen with mTOR Inhibitor
This protocol outlines the steps for performing a pooled CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to an mTOR inhibitor.
Materials:
-
Cas9-expressing target cell line
-
Pooled sgRNA lentiviral library
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
mTOR inhibitor (e.g., INK128, rapamycin)
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents and vessels
-
Genomic DNA extraction kit
Procedure:
-
Cell Transduction:
-
Seed the Cas9-expressing cells at the appropriate density.
-
Transduce the cells with the sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA.[6] Add polybrene to enhance transduction efficiency.
-
The number of cells transduced should be sufficient to maintain a representation of at least 200-500 cells per sgRNA in the library.
-
-
Antibiotic Selection: After 24-48 hours, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain the selection until a non-transduced control population is completely killed.[14]
-
Baseline Sample Collection (T0): After selection, harvest a population of cells to serve as the baseline (T0) reference. This sample represents the initial abundance of each sgRNA in the library.
-
Screening:
-
Split the remaining cells into two groups: a control group treated with vehicle and a treatment group treated with the mTOR inhibitor.
-
Culture the cells for a predetermined period (e.g., 14-21 days), ensuring that the cell population is passaged as needed while maintaining a sufficient number of cells to preserve library complexity.
-
The concentration of the mTOR inhibitor should be determined beforehand to achieve a significant but not complete level of cell killing (e.g., IC50-IC80).
-
-
Harvesting Final Cell Populations: At the end of the screening period, harvest the cells from both the control and treatment arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell populations using a commercial kit.
-
sgRNA Sequencing Library Preparation:
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Perform a second round of PCR to add Illumina sequencing adapters and barcodes for multiplexing.
-
-
Deep Sequencing: Sequence the PCR products on a high-throughput sequencing platform.
-
Data Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts and compare the abundance of each sgRNA in the treated samples to the control and T0 samples.
-
Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the mTOR inhibitor-treated population.[15]
-
Map the enriched and depleted sgRNAs to their target genes to identify candidate hits.
-
Conclusion
CRISPR-Cas9 screening provides a powerful and unbiased approach to interrogate the genetic determinants of sensitivity and resistance to mTOR inhibitors. The protocols and guidelines presented in this application note offer a framework for researchers to design and execute these screens, leading to the identification of novel therapeutic targets and a deeper understanding of the mTOR signaling network. The data generated from such screens has the potential to significantly impact the development of more effective cancer therapies.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Kinome-Wide Synthetic Lethal CRISPR/Cas9 Screen Reveals That mTOR Inhibition Prevents Adaptive Resistance to CDK4/CDK6 Blockade in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 10. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. content.protocols.io [content.protocols.io]
- 14. media.addgene.org [media.addgene.org]
- 15. mdpi.com [mdpi.com]
Application Note and Protocol: High-Throughput Screening for Novel mTOR Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR integrates signals from various upstream pathways, including growth factors, nutrients, and cellular energy status, to control essential cellular processes. It exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different sensitivities to the allosteric inhibitor rapamycin and regulate distinct downstream signaling pathways.[3][4] Dysregulation of the mTOR signaling pathway is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5] Consequently, mTOR has emerged as a critical target for therapeutic intervention. This application note provides a comprehensive high-throughput screening (HTS) protocol for the identification and characterization of novel ATP-competitive inhibitors of mTOR kinase, using a representative series of imidazo[1,2-b]pyridazine (B131497) analogs as a case study.
mTOR Signaling Pathway
The mTOR signaling cascade is a complex network that governs cellular homeostasis. Upon activation by upstream signals such as growth factors and amino acids, mTORC1 phosphorylates key downstream effectors including p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis and cell growth.[1] mTORC2 is involved in the activation of Akt, a crucial kinase for cell survival and proliferation.[2]
Caption: The mTOR signaling pathway highlighting mTORC1 and mTORC2 complexes and points of intervention by ATP-competitive inhibitors.
High-Throughput Screening Workflow
A robust HTS workflow is essential for the efficient identification of potent and selective mTOR inhibitors from large compound libraries. The workflow typically involves a primary biochemical screen to identify initial hits, followed by secondary cell-based assays for confirmation and characterization of their activity in a more physiological context.
Caption: A typical high-throughput screening workflow for the discovery of novel mTOR kinase inhibitors.
Data Presentation
Quantitative data from HTS and subsequent structure-activity relationship (SAR) studies are crucial for lead optimization. The following table presents representative data for a series of imidazo[1,2-b]pyridazine-based mTOR inhibitors. This data is adapted from a study by Zhang et al. (2017) and serves as an example of how to structure and present screening data.
Note: The compound "mTOR inhibitor-16" is not a widely characterized public compound with a readily available analog series. Therefore, the following data on a published series of imidazo[1,2-b]pyridazine analogs is provided as a representative example.
| Compound ID | R1 Group | R2 Group | mTOR IC50 (µM)[6] | A549 Cell Proliferation IC50 (µM)[6] |
| A15 | 4-fluorophenyl | 3-ethynylphenyl | > 50 | 20.7 |
| A16 | 4-fluorophenyl | 4-methoxyphenyl | 1.12 | 0.89 |
| A17 | 4-fluorophenyl | 4-(trifluoromethoxy)phenyl | 0.067 | 0.04 |
| A18 | 4-fluorophenyl | 2,4-difluorophenyl | 0.062 | 0.02 |
| A19 | 4-fluorophenyl | 3-fluoro-4-methylphenyl | 0.13 | 0.08 |
| A20 | 4-chlorophenyl | 2,4-difluorophenyl | 0.11 | 0.05 |
| A21 | 4-methoxyphenyl | 2,4-difluorophenyl | 0.45 | 0.31 |
| A22 | 3-fluorophenyl | 2,4-difluorophenyl | 0.09 | 0.07 |
| A23 | 3-chlorophenyl | 2,4-difluorophenyl | 0.15 | 0.09 |
| A24 | 3-methoxyphenyl | 2,4-difluorophenyl | 0.58 | 0.42 |
Experimental Protocols
Biochemical mTOR Kinase Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of compounds against purified mTOR kinase.
Materials:
-
Recombinant human mTOR kinase
-
Biotinylated peptide substrate (e.g., Biotin-4E-BP1)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
384-well low-volume black plates
-
Test compounds (serially diluted in DMSO)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Add 2 µL of the diluted compound solutions or DMSO (as a control) to the wells of a 384-well plate.
-
Prepare a master mix containing the mTOR enzyme and biotinylated substrate in assay buffer. Add 4 µL of this mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Prepare an ATP solution in assay buffer. Add 4 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km value.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a quench buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20 mM EDTA, 0.1% BSA).
-
Add 10 µL of the detection mix to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phospho-S6 In-Cell Western™ Assay
This protocol describes a quantitative, cell-based assay to measure the inhibition of mTORC1 signaling by monitoring the phosphorylation of ribosomal protein S6 (rpS6), a downstream target of the mTORC1 pathway.[7]
Materials:
-
Cancer cell line with active mTOR signaling (e.g., A549, PC3, or TSC2-/- MEFs)
-
Complete cell culture medium
-
Serum-free medium
-
Primary antibody against phospho-rpS6 (Ser235/236)
-
Primary antibody for normalization (e.g., anti-Actin or a total protein stain)
-
IR-Dye labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
384-well clear-bottom black plates
-
Test compounds
Procedure:
-
Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours. Include positive (e.g., a known mTOR inhibitor like rapamycin) and negative (DMSO) controls.
-
If necessary, stimulate the mTOR pathway with a growth factor (e.g., insulin (B600854) or EGF) for 30 minutes.
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with the fixing solution for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-phospho-rpS6 and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate IR-Dye labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity of the signal in each well for both the phospho-rpS6 and the normalization protein.
-
Normalize the phospho-rpS6 signal to the normalization signal.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the cellular IC50 value.
Conclusion
The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and identification of novel mTOR kinase inhibitors. The combination of a primary biochemical assay for initial hit discovery and a secondary cell-based assay for confirming on-target activity in a cellular context allows for the efficient progression of promising compounds. The representative data for the imidazo[1,2-b]pyridazine series illustrates how SAR data can be effectively organized to guide the optimization of lead compounds with improved potency and cellular activity. These methodologies are valuable tools for researchers and drug development professionals working to discover next-generation mTOR-targeted therapeutics.
References
- 1. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induction by mTOR Inhibitor-16 using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status through two distinct complexes, mTORC1 and mTORC2.[2] Dysregulation of the mTOR pathway, particularly the PI3K/AKT/mTOR axis, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4]
mTOR inhibitors are a class of drugs designed to block this pathway, thereby impeding tumor growth and inducing programmed cell death (apoptosis).[2][5] mTOR inhibitor-16 is a selective inhibitor of mTOR, designed to block its function and promote apoptosis.[6][7] The induction of apoptosis is a key indicator of the efficacy of anti-cancer compounds.[8]
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a robust and widely used method for the rapid and quantitative analysis of apoptosis.[9] This application note provides a detailed protocol for analyzing apoptosis in cancer cells treated with this compound.
Principle of the Assay
This method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[11]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells with intact membranes.[12] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is lost.[10][13]
By using both stains, we can differentiate cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis).
Signaling Pathway and Experimental Overview
Inhibition of the mTOR pathway disrupts downstream signaling that promotes cell survival, ultimately leading to the activation of apoptotic pathways.
The following workflow outlines the key steps from cell treatment to data analysis.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HCT116, Jurkat T-cells).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Cold, sterile, Ca²⁺/Mg²⁺ free.
-
FITC Annexin V/PI Apoptosis Detection Kit:
-
FITC Annexin V
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (typically 0.1 M Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂).[13]
-
-
Controls:
-
Vehicle Control: DMSO-treated cells.
-
Positive Control: Cells treated with a known apoptosis inducer (e.g., staurosporine).
-
Unstained Cells: For setting flow cytometer voltages.
-
Single-Stained Controls: (Annexin V only, PI only) for setting compensation.
-
Procedure
1. Cell Seeding and Treatment a. Seed 1-5 x 10⁵ cells per well in a 6-well plate or other suitable culture vessel. b. Allow cells to adhere and grow for 24 hours (for adherent cells). c. Prepare serial dilutions of this compound in culture medium. A typical concentration range to test might be 10 nM to 10 µM. d. Treat cells with the desired concentrations of this compound. Include a vehicle-only (DMSO) control. e. Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours) under standard culture conditions.
2. Cell Harvesting and Staining a. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. Keep on ice. b. For suspension cells: Gently collect cells into a microcentrifuge tube. c. For adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium. d. Centrifuge the cell suspension at 300-500 x g for 5 minutes.[10] e. Carefully discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.[13] f. Centrifuge again and discard the supernatant. g. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[13] The cell concentration should be approximately 1 x 10⁶ cells/mL. h. Add 5 µL of FITC Annexin V to the cell suspension. i. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13] j. Add 5 µL of Propidium Iodide solution. k. Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13] Mix gently and keep the samples on ice, protected from light.
3. Flow Cytometry Acquisition a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to gate the main cell population and exclude debris. c. Use the single-stained positive controls (Annexin V only and PI only) to set up fluorescence compensation to correct for spectral overlap. d. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000 cells) from the gated population.
Data Analysis and Interpretation
Quadrant Analysis
The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the unstained and single-stained controls.[13]
-
Lower-Left (Q3): Viable cells (Annexin V-/PI-).[14]
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+/PI-).[14]
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+/PI+).[14]
-
Upper-Left (Q1): Necrotic cells (Annexin V-/PI+).[14]
An increase in the percentage of cells in the Q4 and Q2 quadrants following treatment with this compound indicates induction of apoptosis.
Data Presentation
Quantitative data should be summarized in a clear and organized table. The results are typically presented as the mean percentage of cells in each quadrant ± standard deviation (SD) from at least three independent experiments.
Table 1: Effect of this compound on Apoptosis in HCT116 Cells after 48h Treatment
| Treatment Group | Viable Cells (%) (Q3) | Early Apoptotic Cells (%) (Q4) | Late Apoptotic/Necrotic Cells (%) (Q2) | Total Apoptotic Cells (%) (Q4 + Q2) |
| Vehicle (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.5 ± 0.5 | 6.0 ± 1.1 |
| mTORi-16 (10 nM) | 88.1 ± 3.5 | 6.2 ± 1.2 | 3.8 ± 0.9 | 10.0 ± 1.8 |
| mTORi-16 (100 nM) | 75.4 ± 4.2 | 15.3 ± 2.5 | 6.1 ± 1.4 | 21.4 ± 3.1 |
| mTORi-16 (1 µM) | 45.2 ± 5.5 | 35.8 ± 4.1 | 15.5 ± 2.8 | 51.3 ± 5.9 |
| mTORi-16 (10 µM) | 20.7 ± 4.8 | 48.9 ± 6.3 | 26.3 ± 4.5 | 75.2 ± 8.2 |
| Staurosporine (1 µM) | 15.3 ± 3.9 | 40.1 ± 5.2 | 41.2 ± 6.0 | 81.3 ± 9.5 |
(Note: The data shown are for illustrative purposes only and do not represent actual experimental results.)
References
- 1. Overview of Research into mTOR Inhibitors [mdpi.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Kumc measuring apoptosis using flow cytometry | PPTX [slideshare.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Seahorse Assay with mTOR Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR forms two distinct protein complexes, mTORC1 and mTORC2, which respond to various environmental cues such as nutrients, growth factors, and cellular energy levels.[2][3] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5] Consequently, mTOR has emerged as a significant therapeutic target.[5]
mTORC1 is a master regulator of cell growth and metabolism, promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[4][6] mTORC2 is primarily involved in cell survival, cytoskeletal organization, and lipid metabolism.[2] Given the central role of mTOR in cellular metabolism, its inhibition can lead to significant metabolic reprogramming.[7]
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism by determining two key parameters: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[8][9] This technology allows for a detailed assessment of cellular bioenergetics and provides insights into the metabolic effects of therapeutic compounds.
These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to investigate the metabolic effects of a novel mTOR inhibitor, designated here as "mTOR inhibitor-16," on cultured cells. This protocol is designed to be a comprehensive guide for researchers, covering experimental design, detailed procedures for both the Seahorse XF Cell Mito Stress Test and the Glycolysis Stress Test, and data presentation.
Signaling Pathways and Experimental Workflow
To visually represent the key biological and experimental processes, the following diagrams have been generated.
Caption: mTOR Signaling Pathway and Inhibition.
Caption: Seahorse Assay Experimental Workflow.
Experimental Protocols
Materials
-
Seahorse XF96 or XFe24 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)[10]
-
Seahorse XF Sensor Cartridges (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)[11]
-
Seahorse XF Base Medium (e.g., DMEM), without phenol (B47542) red (Agilent Technologies, 103335-100)[10]
-
Seahorse XF Supplements (Glucose, Pyruvate, Glutamine) (Agilent Technologies)[10]
-
This compound (User-defined concentration)
-
For Mito Stress Test: Seahorse XF Cell Mito Stress Test Kit (Agilent Technologies, 103010-100) containing Oligomycin, FCCP, and Rotenone/Antimycin A.[8][10]
-
For Glycolysis Stress Test: Seahorse XF Glycolysis Stress Test Kit (Agilent Technologies, 103017-100) containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).[9]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile water
-
Poly-D-Lysine (for non-adherent or poorly adherent cells)[12]
General Considerations
-
Cell Seeding Density: The optimal cell seeding density must be determined empirically for each cell line to ensure a confluent monolayer on the day of the assay without overgrowth.[13] A typical starting range is 10,000-30,000 cells per well for a 96-well plate.[14]
-
This compound Concentration and Treatment Time: The optimal concentration and incubation time for this compound should be determined beforehand through dose-response and time-course experiments, assessing both target engagement (e.g., by Western blot for phosphorylated S6K) and cell viability (e.g., by MTT or SRB assay).[15]
-
Assay Medium: The assay must be performed in a bicarbonate-free medium, such as the Seahorse XF Base Medium, as the instrument measures proton efflux, which would be buffered by bicarbonate.[16]
Protocol: Day 1 - Cell Seeding
-
Harvest and count cells.
-
Resuspend cells in their standard growth medium to the desired concentration.
-
Seed 80 µL of the cell suspension into each well of a Seahorse XF Cell Culture Microplate.[17] Do not seed cells in the background correction wells (typically A1, A12, H1, H12).[17]
-
Allow the plate to sit at room temperature in the cell culture hood for 30-60 minutes to ensure even cell distribution.[17]
-
Incubate the plate overnight in a humidified 37°C CO2 incubator.
Protocol: Day 2 - Treatment with this compound
-
Prepare the desired concentrations of this compound in fresh cell culture medium.
-
Carefully remove the medium from the wells and replace it with the medium containing this compound or vehicle control.
-
Return the plate to the incubator for the predetermined treatment duration.
Protocol: Day 3 - Seahorse Assay
A. Sensor Cartridge Hydration (to be started on Day 2)
-
One day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate.[11]
-
Place the sensor cartridge onto the utility plate, ensuring the sensors are submerged in the calibrant.
-
Incubate the hydrated sensor cartridge in a non-CO2 37°C incubator overnight.[11]
B. Assay Medium Preparation
-
On the day of the assay, warm the Seahorse XF Base Medium to 37°C.
-
For the Mito Stress Test , supplement the base medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[10]
-
For the Glycolysis Stress Test , supplement the base medium with 2 mM glutamine.[16]
-
Adjust the pH of the prepared assay medium to 7.4 ± 0.05.[16]
-
Keep the medium at 37°C in a non-CO2 incubator until use.
C. Cell Plate Preparation
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with 150-200 µL of the prepared, warmed Seahorse assay medium.[17]
-
After the final wash, add 180 µL of the appropriate assay medium to each well.[17]
-
Incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes to allow the temperature and pH to equilibrate.[17]
D. Compound Loading and Assay Run
-
Prepare the stock solutions of the inhibitors from the Seahorse XF Stress Test kits according to the manufacturer's instructions, using the prepared assay medium as the diluent.[9][18]
-
Load the appropriate volumes of the compounds into the injection ports of the hydrated sensor cartridge. The final concentrations in the well after injection should be optimized for your cell type, but typical concentrations are:
-
Follow the prompts on the Seahorse XF Analyzer software to calibrate the sensor cartridge.
-
After calibration, replace the calibrant utility plate with the cell culture plate.
-
Start the assay. The instrument will measure basal OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
Data Presentation
The quantitative data generated from the Seahorse assays should be summarized in tables for clear comparison between the control and this compound treated groups.
Table 1: Seahorse XF Cell Mito Stress Test Parameters
| Parameter | Vehicle Control (mean ± SD) | This compound (mean ± SD) |
| Basal Respiration (pmol/min) | ||
| ATP Production (pmol/min) | ||
| Proton Leak (pmol/min) | ||
| Maximal Respiration (pmol/min) | ||
| Spare Respiratory Capacity (%) | ||
| Non-Mitochondrial Respiration (pmol/min) |
Table 2: Seahorse XF Glycolysis Stress Test Parameters
| Parameter | Vehicle Control (mean ± SD) | This compound (mean ± SD) |
| Non-Glycolytic Acidification (mpH/min) | ||
| Glycolysis (mpH/min) | ||
| Glycolytic Capacity (mpH/min) | ||
| Glycolytic Reserve (%) |
Conclusion
This document provides a comprehensive framework for assessing the metabolic consequences of mTOR inhibition using the Seahorse XF platform. By following these detailed protocols, researchers can obtain robust and reproducible data on how this compound affects mitochondrial respiration and glycolysis. The provided diagrams and tables offer a clear structure for understanding the underlying biology and for presenting the experimental results. It is crucial to empirically determine the optimal conditions for cell density, inhibitor concentration, and treatment duration for each specific cell line and compound to ensure the highest quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. content.protocols.io [content.protocols.io]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. biotech.cornell.edu [biotech.cornell.edu]
- 15. Exploring the impact of mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 on breast cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tabaslab.com [tabaslab.com]
- 18. unige.ch [unige.ch]
Application Notes: Immunofluorescence Analysis of mTOR Pathway Inhibition
Introduction
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell metabolism, growth, proliferation, and survival.[1][2] It integrates signals from various upstream pathways, including growth factors (like IGF-1), nutrients (amino acids), and cellular energy status.[2][3] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][3][4] Due to its critical role in cellular homeostasis, the mTOR pathway is frequently dysregulated in diseases such as cancer and diabetes, making it a key target for therapeutic intervention.[2][3]
Principle of the Assay
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression of specific proteins within cells. This method is particularly valuable for assessing the activity of signaling pathways like mTOR. The activity of mTORC1 is commonly evaluated by measuring the phosphorylation status of its best-characterized downstream targets: p70 S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1]
Upon activation, mTORC1 phosphorylates S6K at threonine 389 (p-S6K T389) and 4E-BP1 at multiple sites, including threonine 37/46 (p-4E-BP1 T37/46).[5][6] These phosphorylation events activate S6K and inactivate 4E-BP1, promoting protein synthesis and cell growth.[1] By using phospho-specific antibodies, immunofluorescence allows for the direct visualization and quantification of these active forms, providing a reliable readout of mTORC1 activity within intact cells.
Application: Evaluating mTOR Inhibitor Efficacy
"mTOR inhibitor-16" represents a class of compounds designed to suppress the mTOR signaling pathway. For this application note, we will use Everolimus (B549166) , a derivative of rapamycin (rapalog), as a specific example. Everolimus inhibits the mTOR pathway by binding to the intracellular receptor FKBP12, with the resulting complex then binding to and allosterically inhibiting mTORC1.[2][7] This inhibition prevents the phosphorylation of mTORC1 substrates.[7][8]
Immunofluorescence serves as a direct method to confirm the biological efficacy of inhibitors like Everolimus.[9][10] A successful inhibition of the mTORC1 pathway is expected to result in a significant decrease in the fluorescent signal corresponding to p-S6K (T389) and p-4E-BP1 (T37/46).[9][11] This assay can be used to determine inhibitor potency (e.g., by titration to find the IC50), confirm on-target effects in different cell lines, and investigate mechanisms of drug resistance.[9][10]
Visualized Pathways and Workflows
Caption: Simplified mTORC1 signaling pathway.
Caption: Mechanism of mTORC1 inhibition.
Caption: Immunofluorescence experimental workflow.
Protocol: Immunofluorescence Staining of Phosphorylated mTOR Targets
This protocol provides a general procedure for staining adherent cells. Optimal conditions, such as antibody concentrations and incubation times, should be determined for specific cell lines and antibodies.
Required Materials
-
Cells and Culture: Adherent cell line of interest, appropriate culture medium, sterile glass coverslips or chamber slides.
-
Inhibitor: this compound (e.g., Everolimus, dissolved in DMSO).
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton™ X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Antifade Mounting Medium.
-
-
Antibodies:
Step-by-Step Experimental Procedure
Day 1: Cell Seeding
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
Day 2: Inhibitor Treatment
-
Prepare working dilutions of the mTOR inhibitor (e.g., 100 nM Everolimus) and a vehicle control (e.g., DMSO) in fresh culture medium.
-
Aspirate the old medium from the cells and replace it with the inhibitor- or vehicle-containing medium.
-
Incubate for the desired treatment period (e.g., 2-24 hours).
Day 3: Immunofluorescence Staining
-
Fixation:
-
Permeabilization:
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.[18] This step is crucial for allowing antibodies to access intracellular targets.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash three times with PBS.
-
Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-S6K) to its optimal concentration in Blocking Buffer.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with a DAPI solution for 5 minutes to stain the cell nuclei.
-
Wash one final time with PBS.
-
Carefully remove the coverslips from the wells, mount them onto glass slides with a drop of antifade mounting medium, and seal the edges.
-
Imaging and Quantitative Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images of the DAPI (blue) channel and the secondary antibody (e.g., green/red) channel.
-
Crucially, all imaging parameters (e.g., laser power, exposure time, gain) must be kept identical for all samples (control and treated) to allow for accurate comparison. [19]
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Define a region of interest (ROI) for each cell, often using the cytoplasmic area.
-
Measure the mean fluorescence intensity (MFI) within the ROIs for at least 50-100 cells per condition.
-
Correct for background fluorescence by measuring the intensity of a nearby area with no cells and subtracting it from the cellular MFI.[19]
-
Calculate the average MFI for the control and inhibitor-treated groups and determine the percent reduction in signal.
-
Data Presentation and Expected Results
The inhibition of mTORC1 by Everolimus should lead to a quantifiable decrease in the phosphorylation of its downstream targets. The results can be summarized in a table for clear comparison.
Table 1: Quantitative Analysis of mTOR Pathway Inhibition by Everolimus
| Target Protein | Treatment Group | Mean Fluorescence Intensity (MFI) (Arbitrary Units ± SD) | Signal Reduction (%) |
| p-S6K (T389) | Vehicle Control | 2150 ± 250 | - |
| Everolimus (100 nM) | 430 ± 95 | 80% | |
| p-4E-BP1 (T37/46) | Vehicle Control | 1880 ± 210 | - |
| Everolimus (100 nM) | 510 ± 110 | 73% |
Data are representative. Actual values will depend on the cell line, antibodies, and imaging system used.
These results would demonstrate the potent on-target effect of the mTOR inhibitor, validating its mechanism of action at a cellular level.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-p70 S6 Kinase (Thr389) (108D2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunofluorescence can assess the efficacy of mTOR pathway therapeutic agent Everolimus in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rndsystems.com [rndsystems.com]
- 13. Human/Mouse/Rat Phospho-p70 S6 Kinase (T389) Antibody AF8963: R&D Systems [rndsystems.com]
- 14. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [awsprod-cellsignal.com]
- 15. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) [thermofisher.com]
- 19. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Studying mTOR Inhibitor-16 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. mTOR inhibitors have emerged as a significant class of anti-cancer agents. This document provides detailed application notes and protocols for the preclinical evaluation of mTOR inhibitors, with a focus on a hypothetical selective mTOR inhibitor, "mTOR inhibitor-16," using various animal models. While specific in vivo data for "this compound" is not publicly available, the methodologies described herein are standard and applicable for assessing the efficacy of novel mTOR inhibitors.
I. Animal Models for Efficacy Studies
The choice of an appropriate animal model is critical for the preclinical evaluation of an mTOR inhibitor. The most commonly used models include cell line-derived xenografts, patient-derived xenografts, and genetically engineered mouse models.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by implanting human cancer cell lines into immunocompromised mice. These models are widely used for initial efficacy screening due to their relative simplicity and reproducibility[1].
-
Advantages: Cost-effective, rapid tumor growth, and high-throughput screening capabilities.
-
Disadvantages: Lack of tumor heterogeneity and the tumor microenvironment of human cancers[1][2].
-
Recommended Mouse Strains: Athymic Nude, NOD/SCID.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunocompromised mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity and architecture of the original human tumor[1][2][3].
-
Advantages: Preserve original tumor characteristics, including genetic and phenotypic heterogeneity, and are more predictive of clinical outcomes[2][3].
-
Disadvantages: More technically challenging, expensive, and have a lower take-rate compared to CDX models.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to develop tumors that closely mimic human cancers. These models are invaluable for studying tumor initiation, progression, and the interaction with an intact immune system[4][5].
-
Advantages: Tumors arise de novo in an immunocompetent host, allowing for the study of the tumor microenvironment and immunotherapy combinations[4].
-
Disadvantages: Time-consuming and expensive to develop, and tumor latency can be variable.
II. Experimental Protocols
Preparation and Administration of this compound
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound (lyophilized powder)
-
Vehicle (e.g., 5% NMP, 15% Solutol HS 15, 80% water)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Syringes and needles (appropriate for the route of administration)
Protocol:
-
Formulation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Aseptically weigh the lyophilized this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of vehicle to the tube.
-
Vortex the mixture vigorously for 1-2 minutes until the powder is fully suspended.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Visually inspect the solution for any particulate matter before administration.
-
-
Administration:
-
Oral Gavage (PO): Administer the formulated inhibitor directly into the stomach using a gavage needle. Typical volumes range from 100-200 µL for a 20-25g mouse.
-
Intraperitoneal Injection (IP): Inject the formulation into the peritoneal cavity. Ensure the needle is inserted at a shallow angle to avoid puncturing internal organs. Typical injection volumes are 100-200 µL.
-
Intravenous Injection (IV): Inject the formulation into the lateral tail vein. This route provides immediate systemic exposure.
-
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To monitor tumor growth and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Digital calipers
-
Animal scale
Protocol:
-
Tumor Implantation:
-
For CDX and PDX models, subcutaneously implant tumor cells or tissue fragments into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment[6].
-
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups (typically 8-10 mice per group).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week[7].
-
Record the body weight of each animal at the time of tumor measurement to monitor for toxicity.
-
-
Tumor Volume Calculation:
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 [7].
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the following formula[8]: TGI (%) = [1 - ((Mean final tumor volume of treated group - Mean initial tumor volume of treated group) / (Mean final tumor volume of control group - Mean initial tumor volume of control group))] x 100
-
Tumor Growth Delay: Determine the time it takes for tumors in the treated group to reach a predetermined size compared to the control group.
-
III. Data Presentation
Quantitative data from efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Efficacy of this compound in a Human Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD, PO | 150 ± 15 | 1800 ± 200 | - | +5 |
| This compound | 10 | QD, PO | 155 ± 18 | 900 ± 150 | 55 | -2 |
| This compound | 30 | QD, PO | 148 ± 16 | 450 ± 90 | 82 | -8 |
IV. Pharmacodynamic Biomarker Analysis
Immunohistochemistry (IHC) for Phospho-S6 Kinase (p-S6K)
Objective: To assess the inhibition of the mTOR pathway in tumor tissue by measuring the levels of phosphorylated S6 kinase (p-S6K), a downstream effector of mTORC1.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-p-S6K)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-HRP
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in citrate buffer (pH 6.0) and heating in a microwave or pressure cooker[9].
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity[10].
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[10].
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-p-S6K antibody overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Table 2: Pharmacodynamic Effect of this compound on p-S6K Levels in Tumors
| Treatment Group | Dose (mg/kg) | Timepoint (post-dose) | Mean p-S6K H-Score ± SEM | % Inhibition of p-S6K vs. Vehicle |
| Vehicle Control | - | 4h | 250 ± 20 | - |
| This compound | 10 | 4h | 120 ± 15 | 52 |
| This compound | 30 | 4h | 50 ± 8 | 80 |
V. Visualizations
Caption: The mTOR signaling pathway and the site of action for this compound.
Caption: Workflow for an in vivo efficacy study of an mTOR inhibitor.
References
- 1. criver.com [criver.com]
- 2. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Patient-derived Xenograft Model of Pancreatic Neuroendocrine Tumors Identifies Sapanisertib as a Possible New Treatment for Everolimus-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically engineered mouse models in oncology research and cancer medicine | EMBO Molecular Medicine [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
mTOR inhibitor-16 not showing expected effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using mTOR inhibitor-16. If you are not observing the expected effects in your experiments, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mTOR kinase.[1] The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3][4] These complexes are central regulators of cell growth, proliferation, metabolism, and survival.[5][6] By inhibiting the kinase activity of mTOR, this compound is expected to block the phosphorylation of downstream targets of both mTORC1 and mTORC2.
Q2: What are the key downstream targets to monitor for this compound activity?
A2: To confirm the inhibitory activity of this compound, you should assess the phosphorylation status of key downstream targets of both mTORC1 and mTORC2.
-
mTORC1 substrates: Phosphorylation of S6 kinase 1 (S6K1) at threonine 389 (p-S6K1 T389) and phosphorylation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) at threonine 37/46 (p-4E-BP1 T37/46) are widely used markers for mTORC1 activity.[7]
-
mTORC2 substrate: Phosphorylation of Akt (also known as Protein Kinase B or PKB) at serine 473 (p-Akt S473) is a well-established indicator of mTORC2 activity.[7][8]
Q3: How does this compound differ from rapamycin and its analogs (rapalogs)?
A3: Rapamycin and its analogs are allosteric inhibitors that, in complex with FKBP12, primarily target mTORC1.[9][10] They are generally less effective at inhibiting mTORC2, especially with short-term treatment.[11] In contrast, as a selective mTOR kinase inhibitor, this compound is designed to compete with ATP in the catalytic site of mTOR, thereby inhibiting both mTORC1 and mTORC2.[12] This can lead to a more complete shutdown of mTOR signaling.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the expected downstream effects, such as decreased cell proliferation or inhibition of target phosphorylation, consider the following potential issues:
Problem 1: Suboptimal Experimental Conditions
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell types. |
| Insufficient Treatment Duration | The kinetics of target inhibition can vary. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. |
| Inhibitor Instability | Prepare fresh stock solutions and dilute to the final working concentration immediately before each experiment. Ensure proper storage of the stock solution as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Solvent Issues | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or signaling.[13] |
Problem 2: Cell Line-Specific Issues
| Potential Cause | Troubleshooting Suggestion |
| Cell Line Insensitivity | Different cell lines can have varying sensitivity to mTOR inhibitors.[13] This can be due to the specific genetic background, such as mutations in upstream or downstream components of the mTOR pathway (e.g., PTEN loss or activating PI3K/Akt mutations).[3] |
| High Basal Pathway Activity | Cell lines with hyperactive upstream signaling (e.g., growth factor receptor overexpression) may require higher concentrations of the inhibitor to achieve the desired effect. |
| Drug Efflux Pumps | Some cell lines may express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration. |
Problem 3: Issues with Experimental Readouts
| Potential Cause | Troubleshooting Suggestion |
| Poor Antibody Quality (Western Blot) | Validate your primary antibodies for the target phosphoproteins using positive and negative controls. Ensure you are using appropriate secondary antibodies and detection reagents. |
| Timing of Analysis | Analyze protein phosphorylation at appropriate time points. Phosphorylation events can be transient. |
| Feedback Loop Activation | Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as the PI3K/Akt pathway, through the relief of a negative feedback loop involving S6K1 and IRS1.[14] This can complicate the interpretation of results, especially for p-Akt levels. |
Quantitative Data Summary
The following table summarizes representative IC50 values for selective mTOR kinase inhibitors in various cell lines. Note that specific values for "this compound" are not widely published; these values are for similar ATP-competitive mTOR inhibitors and should be used as a general guide.
| Inhibitor Type | Compound | Cell Line | IC50 (nM) | Reference |
| mTOR/PI3K | mTOR inhibitor-10 | LNCaP | 140 (proliferation) | [1] |
| mTORC1/2 | Torin 1 | - | 2-10 (kinase assay) | [7] |
| mTORC1/2 | AZD8055 | - | ~1 (kinase assay) | [7] |
| mTORC1/2 | MLN0128 (INK-128) | - | 1 (kinase assay) | [8] |
Experimental Protocols
Western Blot Analysis of mTOR Pathway Activation
This protocol describes the steps to assess the phosphorylation status of key mTOR pathway proteins following treatment with this compound.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat the cells with this compound at the desired concentrations for the specified duration. Include a vehicle control (e.g., DMSO).
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification: a. Transfer the supernatant (protein extract) to a new tube. b. Determine the protein concentration of each lysate using a standard method, such as the bicinchoninic acid (BCA) assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel). d. Perform electrophoresis to separate the proteins by size.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-S6K1 T389, anti-p-Akt S473, or anti-p-4E-BP1 T37/46) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
7. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total proteins (e.g., total S6K1, total Akt) or a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
Caption: Simplified mTOR signaling pathway showing mTORC1 and mTORC2 complexes and the site of action for this compound.
Experimental Workflow Diagram
Caption: A standard workflow for troubleshooting the lack of expected effects from this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide the troubleshooting process when this compound does not produce the expected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. mTOR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing mTOR Inhibitor-16 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of mTOR inhibitor-16 for their in vitro experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound 9f) is a selective inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It functions by targeting the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism. By inhibiting mTOR, this compound can modulate downstream signaling pathways, including the phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point is to perform a dose-response experiment across a broad range of concentrations. Based on available data for structurally related compounds, a range of 1 nM to 10 µM is recommended for initial screening. The known IC50 value for proliferation in LNCaP cells is 140 nM, which can serve as a reference point.[1] However, the optimal concentration is highly cell-line dependent, and empirical determination is crucial.
Q3: How can I confirm that this compound is active in my cells?
The most common method is to perform a Western blot analysis to assess the phosphorylation status of key downstream targets of mTORC1, such as p70 S6 Kinase (p-S6K T389) and 4E-BP1 (p-4E-BP1 T37/46). A dose-dependent decrease in the phosphorylation of these proteins upon treatment with this compound indicates target engagement and pathway inhibition.
Q4: How should I prepare and store this compound?
This compound, like other thieno[3,2-d]pyrimidine (B1254671) derivatives, is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint. For assessing immediate effects on signaling pathways (e.g., by Western blot), a shorter incubation time of 2 to 6 hours may be sufficient. For cell viability or proliferation assays (e.g., MTT assay), longer incubation times of 24, 48, or 72 hours are typically required. It is recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of a closely related analog, mTOR inhibitor-10, which provides a valuable reference for this compound.
| Target/Process | Cell Line | IC50 Value |
| mTOR Kinase Activity | - | 1.25 nM |
| PI3Kα Kinase Activity | - | 82 nM |
| Cell Proliferation | LNCaP | 140 nM |
Note: The provided IC50 values are for mTOR inhibitor-10, a compound structurally related to this compound (Compound 9f).[1] These values should be used as a guide, and the optimal concentration for this compound should be determined empirically for each specific cell line and experimental condition.
Experimental Protocols
Detailed Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
This compound
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed cells at an appropriate density on the same day as treatment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from your DMSO stock. A suggested starting range is 20 µM down to 2 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X inhibitor dilutions to the corresponding wells.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium containing MTT.
-
For suspension cells, centrifuge the plate to pellet the cells before removing the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Detailed Protocol for Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets S6K and 4E-BP1.
Materials:
-
This compound
-
Cells of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6 Kinase (Thr389)
-
Rabbit anti-total S6 Kinase
-
Rabbit anti-phospho-4E-BP1 (Thr37/46)
-
Rabbit anti-total 4E-BP1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control for 2-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendations) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cell viability | - Inhibitor concentration is too low.- Incubation time is too short.- Cell line is resistant to mTOR inhibition.- Improper inhibitor storage or handling. | - Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 50 µM).- Increase the incubation time (e.g., try 48 and 72 hours).- Verify the activation status of the mTOR pathway in your cell line. Consider using a positive control cell line known to be sensitive to mTOR inhibitors.- Ensure the inhibitor stock solution is properly stored and prepare fresh dilutions for each experiment. |
| High variability between replicate wells in MTT assay | - Uneven cell seeding.- Pipetting errors during reagent addition.- Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Use a multichannel pipette for adding reagents and ensure consistent technique.- Ensure complete dissolution of formazan by vigorous shaking or trituration before reading the plate. |
| No decrease in phosphorylation of S6K or 4E-BP1 | - Insufficient inhibitor concentration or treatment time.- Problems with the Western blot procedure (e.g., antibody quality, transfer efficiency).- Cell line has a constitutively active downstream pathway. | - Increase the inhibitor concentration and/or treatment duration.- Use validated antibodies at the recommended dilutions. Confirm efficient protein transfer by Ponceau S staining.- Investigate the mutational status of downstream effectors in your cell line. |
| Inhibitor precipitates in the cell culture medium | - Poor solubility of the inhibitor at the working concentration.- High final DMSO concentration. | - Prepare working solutions by serial dilution from a high-concentration DMSO stock. Avoid adding the concentrated DMSO stock directly to a large volume of aqueous medium.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. |
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Troubleshooting mTOR inhibitor-16 western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of mTOR and its signaling pathway, particularly in the context of using mTOR inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing a band for mTOR (or seeing a very weak one)?
A1: Several factors could lead to a weak or absent mTOR signal:
-
Low Protein Expression: mTOR abundance can be low in certain cell types or conditions. Ensure you are loading a sufficient amount of total protein (typically 20-30 µg of cell lysate).[1][2]
-
Inefficient Protein Transfer: mTOR is a large protein (~289 kDa), making its transfer from the gel to the membrane challenging.[2][3][4] Optimize transfer conditions by using a lower percentage gel (e.g., 6-8% SDS-PAGE), extending the transfer time, or using a wet transfer system, potentially overnight at a low voltage.[3]
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution.
-
Inactive Antibody: Ensure the primary antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
-
Issues with Lysis Buffer: The lysis buffer used may not be optimal for extracting mTOR. A common recommendation is to use NP-40 or RIPA buffer supplemented with protease and phosphatase inhibitors to prevent degradation.[3][5]
Q2: My Western blot shows multiple bands for mTOR. What does this mean?
A2: The presence of multiple bands can be due to several reasons:
-
Protein Degradation: The lower molecular weight bands could be degradation products of mTOR. It's crucial to add protease inhibitors to your lysis buffer and handle samples on ice to minimize degradation.[5][6][7]
-
Post-Translational Modifications: Different bands could represent various post-translationally modified forms of mTOR.[6]
-
Splice Variants: Alternative splicing of the mTOR gene could result in different protein isoforms.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure your blocking step is sufficient and that you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[5][7]
-
Antibody Specificity: The antibody itself might recognize other proteins. Validate your antibody using positive and negative controls, such as cell lysates from cells with known mTOR expression or mTOR knockout/knockdown cells.
Q3: I'm seeing a high background on my mTOR Western blot. How can I reduce it?
A3: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent.[8][7]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background. Try decreasing the antibody concentration.[7]
-
Insufficient Washing: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies. Using a buffer with a mild detergent like Tween-20 (e.g., TBST) is recommended.[5][7][9]
-
Contaminated Buffers: Ensure all your buffers are freshly made and filtered to avoid microbial growth that can cause speckles on the blot.
Q4: What is the expected molecular weight of mTOR, and what percentage gel should I use?
A4: The expected molecular weight of mTOR is approximately 289 kDa.[4] Due to its large size, it is recommended to use a low-percentage SDS-PAGE gel, typically between 6% and 8%, to achieve good resolution.[3][8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with mTOR inhibitor-16 Western blot results.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | For large proteins like mTOR (~289 kDa), use a lower percentage acrylamide (B121943) gel (6-8%).[3] Optimize wet transfer conditions (e.g., 100V for 120 minutes or overnight at lower voltage).[8] Adding 0.1% SDS to the transfer buffer can aid in the transfer of large proteins.[10] |
| Low Protein Abundance | Increase the amount of total protein loaded per lane (20-50 µg). Use a positive control lysate known to express mTOR to validate the protocol.[2] |
| Suboptimal Antibody Dilution | Perform a dot blot or a dilution series to find the optimal primary antibody concentration. Recommended starting dilutions are often 1:1000 or 1:2000.[3][8] |
| Insufficient Incubation Times | Incubate the primary antibody overnight at 4°C with gentle agitation.[8][11] Incubate the secondary antibody for 1-2 hours at room temperature.[8] |
| Inactive Reagents | Use fresh ECL substrate. Ensure antibodies have been stored correctly and are within their expiration date. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1-2 hours at room temperature using 5% non-fat dry milk or 5% BSA in TBST.[8] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody.[7] |
| Insufficient Washing | Increase the number of washes (at least 3-4 times for 5-10 minutes each) after both primary and secondary antibody incubations.[5] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the entire process. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Protein Degradation | Always add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[5][6] |
| Antibody Cross-Reactivity | Use a monoclonal antibody if possible for higher specificity. Validate the antibody with appropriate controls (e.g., knockout/knockdown cell lysates). |
| Excessive Protein Loading | Reduce the amount of total protein loaded on the gel.[5] |
| Contamination | Ensure cleanliness of all equipment and use freshly prepared buffers. |
Experimental Protocols
Cell Lysis and Protein Extraction
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer or NP-40 lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[1]
-
Load 20-30 µg of protein per lane onto a 6-8% SDS-polyacrylamide gel.[1][3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For mTOR, a wet transfer at 100V for 2 hours or overnight at 20-30V at 4°C is recommended.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature.[8]
-
Incubate the membrane with the primary mTOR antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1-2 hours at room temperature.[8]
-
Wash the membrane four times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Visualizations
Caption: Simplified mTORC1 signaling pathway.
Caption: General workflow for mTOR Western blotting.
Caption: Troubleshooting decision tree for mTOR Western blots.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-mTOR antibody (ab2732) | Abcam [abcam.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Overcoming mTOR Inhibitor Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to mTOR inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells have become resistant to our first-generation mTOR inhibitor (e.g., Rapamycin, Everolimus). What are the common mechanisms of resistance?
A1: Resistance to first-generation mTOR inhibitors, known as rapalogs, can arise from several mechanisms:
-
Mutations in the FRB domain of mTOR: Rapalogs act by binding to FKBP12, and this complex then binds to the FRB domain of mTORC1.[1][2] Mutations in this domain can prevent the binding of the FKBP12-rapalog complex, rendering the inhibitor ineffective.[1]
-
Activation of alternative signaling pathways: Inhibition of mTORC1 can disrupt negative feedback loops, leading to the activation of pro-survival pathways. The most common is the reactivation of the PI3K/Akt pathway.[1][3][4] Additionally, the MAPK/ERK pathway can also be activated.[3][5]
-
Induction of cytoprotective autophagy: mTORC1 is a negative regulator of autophagy.[6][7][8] When mTORC1 is inhibited, autophagy is induced, which can act as a survival mechanism for cancer cells by recycling cellular components to provide energy and nutrients.[6]
-
Insufficient mTORC1 inhibition: In some cases, rapalogs may only partially inhibit mTORC1 activity, allowing for continued downstream signaling to some effectors like 4E-BP1.
Q2: We are using a second-generation mTOR kinase inhibitor (TORKi) and still observing resistance. How is this possible?
A2: While TORKis (ATP-competitive mTOR kinase inhibitors) can overcome rapalog resistance by targeting the kinase domain of both mTORC1 and mTORC2, resistance can still develop through:
-
Activating mutations in the mTOR kinase domain: These mutations can increase the intrinsic kinase activity of mTOR, making it less sensitive to competitive inhibition.[9][10] Interestingly, these mutations don't necessarily prevent drug binding but rather create a hyperactive state of the kinase.[1]
-
Upregulation of survival proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1, can contribute to resistance. The regulation of Mcl-1 is complex and can be influenced by both mTORC1 and mTORC2.
-
Activation of parallel signaling pathways: Similar to rapalogs, resistance to TORKis can be mediated by the activation of other pro-survival pathways that bypass the effects of mTOR inhibition.[2]
Q3: What are the general strategies to overcome mTOR inhibitor resistance in our cell lines?
A3: Several strategies can be employed to circumvent resistance:
-
Combination Therapy: This is a widely used approach.
-
Dual PI3K/mTOR inhibition: Since Akt activation is a common escape mechanism, combining an mTOR inhibitor with a PI3K or Akt inhibitor can be highly effective.[3][11]
-
MEK/ERK pathway inhibition: If MAPK/ERK activation is observed, co-treatment with a MEK inhibitor can restore sensitivity.[5][12]
-
Autophagy inhibition: Combining mTOR inhibitors with autophagy inhibitors like chloroquine (B1663885) or bafilomycin A1 can block the cytoprotective effects of autophagy.[6][7]
-
-
Switching to a Next-Generation Inhibitor: If resistance to a first-generation inhibitor is observed, switching to a second-generation TORKi may be effective.[13] In cases of resistance to both, a third-generation inhibitor, such as a RapaLink (bivalent inhibitor), could be considered, as they are designed to overcome known resistance mutations.[2][9][10]
-
Targeting Downstream Effectors: Investigating and targeting key survival proteins that are upregulated in resistant cells, such as Mcl-1, can be a viable strategy.[14][15]
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Initial Positive Response to an mTOR Inhibitor
| Possible Cause | Suggested Action |
| Activation of PI3K/Akt Pathway | Perform Western blot analysis for phosphorylated Akt (p-Akt at Ser473 and Thr308) and phosphorylated S6K (p-S6K). An increase in p-Akt despite mTOR inhibition suggests feedback activation. Solution: Co-treat with a PI3K or Akt inhibitor. |
| Induction of Protective Autophagy | Assess autophagy levels via Western blot for LC3-II conversion and p62 degradation. An increase in the LC3-II/LC3-I ratio and a decrease in p62 indicate autophagic flux. Solution: Co-treat with an autophagy inhibitor like chloroquine. |
| Upregulation of Mcl-1 | Analyze Mcl-1 protein levels by Western blot. Increased Mcl-1 expression can confer a survival advantage. Solution: Consider combination with a Mcl-1 inhibitor or a dual mTORC1/mTORC2 inhibitor, as mTORC2 can stabilize Mcl-1.[16] |
Issue 2: No Initial Response to an mTOR Inhibitor (Intrinsic Resistance)
| Possible Cause | Suggested Action |
| Pre-existing mTOR Mutations | Sequence the mTOR gene in your cell line to check for known resistance mutations in the FRB domain (for rapalogs) or activating mutations in the kinase domain.[1] |
| Constitutive Activation of Parallel Pathways | Profile the baseline activity of major survival pathways like PI3K/Akt and MAPK/ERK. High basal activity in these pathways can lead to intrinsic resistance. Solution: Initiate treatment with a combination therapy approach from the outset. |
| Cell Line Specific Factors | Some cell lines may have inherent resistance mechanisms. It is advisable to test a panel of mTOR inhibitors, including first, second, and potentially third-generation compounds, to find an effective agent. |
Experimental Protocols
Western Blot for mTOR Pathway Activity
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling cascade.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: p-mTOR (Ser2448), mTOR, p-Akt (Ser473), Akt, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates.
-
MTT solution (5 mg/ml in PBS).
-
DMSO.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[20]
-
Treatment: Treat cells with the desired concentrations of inhibitors for 24-72 hours.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][21]
-
Solubilization: Remove the supernatant and add 100-200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[20]
-
Measurement: Read the absorbance at 570 nm using a plate reader.
Autophagy Assessment (LC3 Turnover)
This method assesses autophagic flux by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Same as for Western Blotting.
-
Primary antibodies: LC3, p62/SQSTM1, GAPDH or β-actin.
-
Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1).
Procedure:
-
Treatment: Treat cells with the mTOR inhibitor in the presence or absence of an autophagy inhibitor (e.g., 50 µM Chloroquine) for the final 2-4 hours of the experiment. The autophagy inhibitor blocks the degradation of autophagosomes, leading to an accumulation of LC3-II if autophagy is active.
-
Western Blot: Perform Western blotting as described above, probing for LC3 and p62.
-
Analysis: An increase in the LC3-II to LC3-I ratio upon treatment with the mTOR inhibitor indicates autophagy induction. A further increase in LC3-II in the presence of the autophagy inhibitor confirms active autophagic flux. A decrease in p62 levels indicates its degradation by autophagy, which will be rescued by the autophagy inhibitor.
Visualizations
Caption: Key signaling pathways involved in mTOR inhibitor resistance.
Caption: A logical workflow for troubleshooting mTOR inhibitor resistance.
References
- 1. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. Overcoming mTOR inhibition-induced paradoxical activation of survival signaling pathways enhances mTOR inhibitors’ anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. oncotarget.com [oncotarget.com]
- 14. mTORC1 promotes survival through translational control of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mTOR Complex 2 Stabilizes Mcl-1 Protein by Suppressing Its Glycogen Synthase Kinase 3-Dependent and SCF-FBXW7-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 20. Cell viability assay [bio-protocol.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Off-target effects of mTOR inhibitor-16 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of mTOR inhibitor-16 in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known and potential off-target effects of this compound?
A1: this compound is an ATP-competitive kinase inhibitor. Due to the high degree of similarity in the ATP-binding pocket across the human kinome, off-target activity is possible. The primary off-targets for many mTOR inhibitors are other members of the Phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, such as PI3K isoforms (α, β, γ) and DNA-PK.[1][2] While this compound is designed for high selectivity, users should be aware of potential engagement with these and other structurally related kinases, especially at higher concentrations.[3] A summary of its selectivity profile is provided in Table 1.
Q2: I am observing higher cellular toxicity than anticipated based on the IC50 for mTOR. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity is a common consequence of off-target effects.[3] Inhibition of other kinases essential for cell survival and proliferation can lead to increased cell death.[4] We recommend performing a careful dose-response analysis to determine the lowest effective concentration that inhibits mTOR signaling without causing excessive toxicity. Additionally, using assays to detect markers of apoptosis (e.g., cleaved caspase-3 or Annexin V staining) can help confirm if the observed cell death is programmed.[3]
Q3: After treatment with this compound, I see an unexpected increase in Akt phosphorylation at the Thr308 site. Why is this happening?
A3: This paradoxical result is likely due to the disruption of a negative feedback loop. mTORC1, when active, phosphorylates and inhibits substrates that would otherwise suppress PI3K signaling.[5] By inhibiting mTORC1, this feedback is relieved, leading to increased PI3K activity and subsequent phosphorylation of its downstream target Akt at Thr308 by PDK1.[6] While potent dual mTORC1/mTORC2 inhibitors are designed to block Akt phosphorylation at Ser473, incomplete inhibition or pathway dynamics can still result in this feedback activation.[7][8]
Q4: How can I definitively confirm that the cellular phenotype I observe is due to mTOR inhibition and not an off-target effect?
A4: The gold-standard method for target validation is to use a genetic approach alongside the inhibitor. By using siRNA or CRISPR/Cas9 to knock down or knock out mTOR, you can determine if the resulting phenotype matches that produced by this compound.[9] If the inhibitor still causes the effect in cells lacking the intended target, the phenotype is mediated by one or more off-targets. Another common strategy is to use a structurally unrelated inhibitor that also targets mTOR; if both compounds produce the same result, it is more likely to be an on-target effect.[3]
Q5: What are the best practices for handling and using this compound to ensure consistent and reproducible results?
A5: To minimize experimental variability, adhere to the following guidelines:
-
Storage and Solubility: Store the compound as recommended on the datasheet. Use a consistent and appropriate solvent, such as DMSO, for creating stock solutions.
-
Fresh Dilutions: Prepare fresh working dilutions from your stock solution for each experiment to avoid degradation.[10]
-
Consistent Protocols: Ensure that treatment durations, cell densities, and media conditions are kept consistent across all experiments.
-
Dose-Response: Always perform a dose-response curve to identify the optimal concentration range for inhibiting the target without inducing widespread off-target effects or toxicity.[3]
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and a panel of potential off-target kinases. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. mTOR) | Notes |
| mTOR | PIKK | 0.9 | 1 | Primary On-Target |
| PI3Kα | PI3K Class I | 95 | 105.6 | >100-fold selectivity over PI3Kα.[1] |
| PI3Kβ | PI3K Class I | 120 | 133.3 | High selectivity over PI3Kβ.[2] |
| PI3Kγ | PI3K Class I | 155 | 172.2 | High selectivity over PI3Kγ.[2] |
| DNA-PK | PIKK | 115 | 127.8 | Potential off-target within the PIKK family.[2] |
| ATM | PIKK | >1000 | >1111 | Low activity against ATM. |
| ATR | PIKK | >1000 | >1111 | Low activity against ATR. |
| CDK2/CycA | CMGC | >5000 | >5555 | Not a significant off-target. |
| ERK2 | CMGC | >5000 | >5555 | Not a significant off-target. |
Troubleshooting Guide
Table 2: Troubleshooting Common Experimental Issues
| Issue | Potential Cause (On-Target vs. Off-Target) | Recommended Solution |
| Inconsistent inhibition of mTORC1/2 substrates | On-Target: Drug instability, incorrect concentration, or variable treatment time. | Verify compound dilution and storage.[10] Perform a time-course and dose-response experiment. Use fresh dilutions for each experiment. |
| High cell death at concentrations near the IC50 | Off-Target: Inhibition of essential survival kinases.[3] | Titrate the inhibitor to the lowest effective concentration. Assess apoptosis markers (e.g., cleaved caspase-3) to confirm the cell death mechanism.[3] |
| Paradoxical increase in p-Akt (T308) | On-Target Effect: Relief of a negative feedback loop to PI3K.[5][6] | This is an expected consequence of mTORC1 inhibition. Measure p-Akt (S473) to confirm mTORC2 inhibition.[11] Consider using a dual PI3K/mTOR inhibitor if complete pathway suppression is desired.[7] |
| Phenotype does not match mTOR knockdown | Off-Target: The observed effect is mediated by a different kinase. | The effect is likely off-target. Perform a broad kinase screen to identify the responsible off-target(s).[12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol outlines a general procedure to screen this compound against a panel of purified kinases to identify off-targets.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10-point curve, 3-fold dilutions starting from 10 µM).
-
Assay Setup: In a multi-well plate, add the kinase, a suitable substrate (peptide or protein), and kinase assay buffer.
-
Compound Addition: Add the diluted this compound to the kinase reaction wells. Include a "no inhibitor" (DMSO only) control and a positive control using a known inhibitor for each kinase.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for the specified reaction time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include fluorescence, luminescence, or radiometric assays ([γ-32P]ATP).
-
Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to assess the phosphorylation status of key proteins in the mTOR pathway and related signaling cascades following treatment with this compound.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the specified time points. Include a vehicle (DMSO) control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Wash the membrane three times with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film. Quantify band intensities using densitometry software.
Visualizations
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 8. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
mTOR inhibitor-16 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of mTOR inhibitor-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as compound 9f, is a selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] It belongs to the class of thieno[3,2-d]pyrimidine (B1254671) derivatives, which are being investigated for their potential in cancer therapy.
Q2: How should I store the solid form of this compound?
A2: As a general guideline for thieno[3,2-d]pyrimidine-based inhibitors and other similar chemical compounds, the solid (powder) form of this compound should be stored at -20°C.[2][3][4][5] When stored properly, the compound is expected to be stable for an extended period. For precise details, always refer to the Certificate of Analysis provided by the supplier.
Q3: How do I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this class of inhibitors.[2][6] To prepare the stock solution, allow the vial containing the solid compound to warm to room temperature before opening. Add the appropriate volume of DMSO to the vial to achieve the desired concentration. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q4: How should I store the stock solution?
A4: Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C. When stored under these conditions, the stock solution is generally stable for several months.
Q5: Is this compound soluble in aqueous solutions?
A5: Thieno[3,2-d]pyrimidine derivatives generally have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. For cell-based assays, it is common practice to dilute the DMSO stock solution into the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | The storage temperature is too high, or the solvent has absorbed moisture. | Store the stock solution at -80°C. Use anhydrous, high-purity DMSO for reconstitution.[6] |
| Compound precipitates in cell culture medium | The final concentration of the inhibitor is too high, or the DMSO concentration is too high. | Ensure the final concentration of the inhibitor is within its soluble range in the medium. Keep the final DMSO concentration below 0.5%. Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2] Protect the compound from light. |
| Low or no activity of the inhibitor | The compound may have degraded. The concentration used may be too low. | Use a fresh aliquot of the stock solution. Perform a dose-response experiment to determine the optimal concentration. |
Stability and Storage Conditions
| Form | Storage Temperature | Recommended Solvent | Expected Stability |
| Solid (Powder) | -20°C | N/A | ≥ 3 years[2] |
| Stock Solution | -20°C or -80°C | DMSO | At least 6 months (at -80°C) |
Note: The stability data presented here are based on general guidelines for chemical inhibitors and may vary for this compound. Always consult the supplier-specific Certificate of Analysis for the most accurate information.
Experimental Protocols
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for evaluating the effect of this compound on the phosphorylation of downstream mTOR targets in a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well in a serum-containing medium and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blot Analysis: Analyze the phosphorylation status of mTOR pathway proteins (e.g., p-p70S6K, p-4E-BP1) by Western blotting using phospho-specific antibodies. Normalize the results to a loading control like β-actin or GAPDH.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
References
How to dissolve mTOR inhibitor-16 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and using mTOR inhibitor-16 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
A1: this compound (also known as Compound 9f) is a selective inhibitor of the mTOR kinase.[1][2] Like many kinase inhibitors, it is a hydrophobic molecule with low solubility in aqueous solutions. The recommended primary solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: How should I prepare a stock solution of this compound?
Table 1: Preparation of this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound (mg) | Volume of DMSO to Add |
| 10 mM | 1 mg | 218.5 µL |
| 10 mM | 5 mg | 1.09 mL |
| 20 mM | 1 mg | 109.3 µL |
| 20 mM | 5 mg | 546.3 µL |
| 50 mM | 5 mg | 218.5 µL |
| 50 mM | 10 mg | 437.0 µL |
Q3: How should I store the this compound stock solution?
A3: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving in DMSO.
-
Potential Cause: The DMSO may have absorbed moisture, which can reduce the solubility of hydrophobic compounds.
-
Solution: Use fresh, anhydrous (or low water content) DMSO. Gentle warming of the solution in a 37°C water bath or brief sonication can also help to dissolve the compound completely. Always ensure the stock solution is clear before further dilution.
Issue 2: A precipitate forms immediately after adding the DMSO stock solution to my cell culture medium.
This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment.
-
Potential Cause 1: The final concentration of the inhibitor in the cell culture medium exceeds its aqueous solubility limit.
-
Solution 1: Decrease the final working concentration of the inhibitor. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
Potential Cause 2: Rapid dilution and poor mixing.
-
Solution 2: Employ a stepwise dilution method. Instead of adding the concentrated DMSO stock directly to the full volume of medium, first, create an intermediate dilution in a small volume of complete medium (containing serum, if applicable, as serum proteins can aid solubility). Then, add this intermediate dilution to the final volume of culture medium. Always add the inhibitor solution dropwise while gently vortexing or swirling the medium to ensure rapid and thorough mixing.
-
Potential Cause 3: The temperature of the cell culture medium is too low.
-
Solution 3: Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
Issue 3: The cell culture medium becomes cloudy or a precipitate forms after a few hours or days in the incubator.
-
Potential Cause: This is known as delayed precipitation and can be caused by changes in the medium's pH over time or interactions between the inhibitor and components of the medium.
-
Solution: Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. If the problem persists, consider testing different basal media formulations.
Issue 4: I am observing cytotoxicity in my vehicle control wells.
-
Potential Cause: The final concentration of DMSO in the cell culture medium is too high.
-
Solution: The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize toxicity to most cell lines.[3] However, the tolerance to DMSO can be cell line-dependent. It is recommended to perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cells.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration
-
Prepare a series of dilutions of your this compound DMSO stock in your complete cell culture medium in sterile microcentrifuge tubes.
-
Include a range of final concentrations that you intend to use in your experiments.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).
-
For a more sensitive assessment, examine a small aliquot from each tube under a microscope to look for crystalline structures.
-
The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.
Protocol 2: Preparing Working Solutions for Cell Treatment
-
Thaw an aliquot of your this compound DMSO stock solution and your complete cell culture medium. Pre-warm the medium to 37°C.
-
Determine the final volume of the working solution needed for your experiment.
-
Based on your desired final concentration and the concentration of your DMSO stock, calculate the volume of the stock solution required. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%, but not exceeding 0.5%).
-
While gently vortexing the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.
-
Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
mTOR Signaling Pathway
Caption: The mTOR signaling pathway and points of inhibition by this compound.
Experimental Workflow for Dissolving this compound
References
Variability in mTOR inhibitor-16 experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the variability and challenges researchers may encounter when working with mTOR Inhibitor-16.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, ATP-competitive inhibitor of the mTOR kinase. Unlike first-generation inhibitors (rapalogs), which primarily target mTOR Complex 1 (mTORC1), this compound is designed to inhibit both mTORC1 and mTORC2 by competing with ATP in the catalytic site of the mTOR kinase.[1] This dual inhibition can lead to a more comprehensive blockade of the mTOR signaling pathway, affecting not only protein synthesis and cell growth (mTORC1) but also cell survival and cytoskeleton organization (mTORC2).[2][3]
Q2: Why do I observe significant variability in the anti-proliferative effects of this compound across different cell lines?
Variability in the efficacy of mTOR inhibitors is a well-documented phenomenon.[4] Several factors can contribute to this:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varied sensitivity to mTOR inhibitors. This can be due to the baseline activity of the PI3K/Akt/mTOR pathway, the presence of mutations in pathway components, or the expression levels of proteins that modulate mTOR signaling.[5][6]
-
Feedback Loop Activation: Inhibition of mTORC1 can disrupt negative feedback loops, leading to the activation of pro-survival pathways like PI3K/Akt signaling.[6][7] This can counteract the anti-proliferative effects of the inhibitor.
-
Genetic and Epigenetic Differences: The genetic background of the cell line, including the status of tumor suppressors like PTEN and oncogenes like PIK3CA, can significantly influence the response to mTOR inhibition.[5] Additionally, epigenetic factors can also play a role.[1]
Q3: My Western blot results show an unexpected increase in Akt phosphorylation at Serine 473 after treatment with a rapalog, but not with this compound. Why is this?
This is an expected result and highlights the difference between rapalogs and dual mTORC1/mTORC2 inhibitors. Rapalogs selectively inhibit mTORC1, which leads to the disruption of a negative feedback loop where S6K1 (a downstream target of mTORC1) normally inhibits insulin (B600854) receptor substrate 1 (IRS-1).[7] By inhibiting mTORC1, this feedback is removed, leading to increased PI3K/Akt signaling and consequently, phosphorylation of Akt at Ser473 by the still-active mTORC2. This compound, being a dual inhibitor, blocks both mTORC1 and mTORC2. The inhibition of mTORC2 directly prevents the phosphorylation of Akt at Ser473.[4]
Q4: I am not observing the expected level of cell death. Is this compound cytotoxic or cytostatic?
The effect of mTOR inhibitors can be primarily cytostatic (inhibiting cell proliferation) rather than cytotoxic (inducing cell death), particularly with first-generation inhibitors.[8] However, by inhibiting both mTORC1 and mTORC2, this compound is expected to have a more potent effect on cell survival than rapalogs. The degree of cytotoxicity can be cell-line dependent and may be influenced by the cellular context and the presence of other stress signals. In some cases, mTOR inhibition can even induce pro-survival mechanisms like autophagy.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of cell growth | 1. Cell line is resistant: The cell line may have intrinsic resistance due to genetic factors.[6] 2. Suboptimal drug concentration or duration: The concentration of this compound may be too low, or the treatment time too short.[6] 3. Drug instability or insolubility: The inhibitor may have degraded or precipitated out of solution.[4][5][9] | 1. Confirm pathway inhibition: Use Western blotting to check for inhibition of mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt Ser473) targets. If the pathway is inhibited but cells are still proliferating, consider alternative survival pathways. 2. Perform a dose-response and time-course experiment: Test a wider range of concentrations and several time points to determine the optimal conditions. 3. Ensure proper handling: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO), aliquot, and store at -80°C. Minimize freeze-thaw cycles. When diluting into aqueous media, ensure the final DMSO concentration is low (e.g., <0.5%) to prevent precipitation.[9] |
| High variability between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media components. 2. Inconsistent drug preparation: Differences in stock solution preparation and dilution.[6] 3. Assay variability: Inconsistent incubation times, reagent volumes, or cell seeding densities. | 1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. 2. Standardize drug handling: Always prepare fresh dilutions from a validated stock solution for each experiment.[6] 3. Follow a strict protocol: Ensure all steps of the assay are performed consistently across all experiments. |
| Unexpected Western blot results | 1. Antibody issues: The primary or secondary antibody may be non-specific or used at a suboptimal dilution. 2. Poor sample preparation: Inefficient protein extraction or inaccurate protein quantification.[10] 3. Incorrect protein transfer: Inefficient transfer of proteins from the gel to the membrane. | 1. Validate antibodies: Use well-characterized antibodies and optimize their dilution. Run appropriate controls. 2. Optimize lysis and quantification: Use a suitable lysis buffer with protease and phosphatase inhibitors. Perform a reliable protein quantification assay (e.g., BCA) to ensure equal loading.[10] 3. Optimize transfer conditions: Ensure proper gel and membrane equilibration and use appropriate transfer times and voltage. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for various mTOR inhibitors across different cell lines. This data is intended to serve as a reference, and optimal concentrations for this compound should be determined empirically for each specific cell line and assay.
Table 1: IC50 Values of Dual PI3K/mTOR Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) |
| NVP-BEZ235 | PC3 (Prostate) | Proliferation | 20.7 |
| PKI-587 | MDA-361 (Breast) | Proliferation | 3 |
| PKI-587 | PC3-mm2 (Prostate) | Proliferation | 9 |
| GDC-0084 | U87 (Glioblastoma) | Proliferation | 70 (Ki) |
| OSI-027 | BT-474 (Breast) | Proliferation | 4 |
| GP262 | MDA-MB-231 (Breast) | Proliferation | 68.0 ± 3.5 |
| GP262 | MCF-7 (Breast) | Proliferation | 161.6 ± 21 |
| GP262 | OCI-AML3 (Leukemia) | Proliferation | 44.3 ± 3.2 |
Data compiled from multiple sources.[][12]
Table 2: IC50 Values of Selective mTOR Inhibitors
| Compound | Cell Line | Assay | IC50 (nM) |
| R38 | - | Kinase Activity | 1 |
| Torin1 | - | Kinase Activity | 5 |
| PP242 | - | Kinase Activity | 8 |
Data compiled from multiple sources.[3][13]
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of key mTOR pathway proteins following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Protein Extraction:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.[14]
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)[15]
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the media from the wells and add 100 µL of media containing the desired concentrations of the inhibitor or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[17]
-
-
Solubilization of Formazan:
-
Carefully remove the media.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background.[17]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: The mTOR signaling pathway, highlighting the dual inhibition of mTORC1 and mTORC2 by this compound.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mTOR Pathway Cell Lines [horizondiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Rapamycin-Loaded Lipid Nanocapsules Induce Selective Inhibition of the mTORC1-Signaling Pathway in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. benchchem.com [benchchem.com]
- 16. ccrod.cancer.gov [ccrod.cancer.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Troubleshooting Unexpected Akt Activation with mTOR Inhibitor-16 Treatment
Welcome to the technical support center for mTOR Inhibitor-16. This resource is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of mTOR signaling and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We treated our cancer cell line with this compound and unexpectedly observed an increase in Akt phosphorylation at Serine 473. Isn't an mTOR inhibitor supposed to suppress the PI3K/Akt/mTOR pathway?
A1: This is a well-documented phenomenon known as "paradoxical" or "feedback" activation of Akt.[1][2] While mTOR is downstream of Akt, a negative feedback loop exists where the mTORC1 complex, once activated, suppresses upstream signaling.[3][4][5] Specifically, a downstream effector of mTORC1, S6 Kinase (S6K), phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1).[5][6] IRS-1 is a key adaptor protein that, when active, recruits and activates PI3K, a direct upstream activator of Akt.
When you treat cells with an mTOR inhibitor like this compound, you block mTORC1 activity. This prevents the S6K-mediated inhibitory phosphorylation of IRS-1.[2] As a result, IRS-1 becomes more active, leading to increased PI3K signaling and subsequent phosphorylation and activation of Akt.[1][6] This feedback activation can limit the anti-proliferative effects of mTOR inhibitors and is a known mechanism of drug resistance.[3][4]
Q2: How can we confirm that the observed Akt activation is due to this feedback loop?
A2: To confirm the feedback loop mechanism, you can perform the following experiments:
-
Co-treatment with a PI3K or Akt inhibitor: If the Akt activation is indeed due to the feedback loop, simultaneous treatment with a PI3K inhibitor (e.g., Gedatolisib, Apitolisib) or a direct Akt inhibitor should prevent the increase in Akt phosphorylation following mTOR inhibitor treatment.[7]
-
Knockdown of IRS-1: Using siRNA or shRNA to reduce the expression of IRS-1 should abrogate the mTOR inhibitor-induced Akt activation.
-
Examine upstream receptor tyrosine kinases (RTKs): The feedback loop can also involve increased expression and phosphorylation of RTKs like IGF-1R and PDGFRβ.[3] You can assess the phosphorylation status of these receptors by Western blot.
Q3: What are the implications of this unexpected Akt activation for our cancer research?
A3: The paradoxical activation of Akt has significant implications for cancer therapy and research:
-
Drug Resistance: Sustained Akt activation promotes cell survival, proliferation, and growth, which can counteract the anti-cancer effects of the mTOR inhibitor, leading to drug resistance.[3][4][8]
-
Inaccurate Interpretation of Results: If you are not aware of this feedback mechanism, you might misinterpret your data, assuming the mTOR inhibitor is not working or has off-target effects.
-
Rationale for Combination Therapies: The existence of this feedback loop provides a strong rationale for using combination therapies.[7] Combining mTOR inhibitors with PI3K or Akt inhibitors can overcome this resistance mechanism and lead to more effective tumor growth inhibition.[7]
Q4: Are there different classes of mTOR inhibitors that might avoid this issue?
A4: Yes, the class of mTOR inhibitor is important.
-
First-generation mTOR inhibitors (rapalogs): These allosteric inhibitors, such as rapamycin (B549165) and everolimus, primarily inhibit mTORC1.[7][9] They are well-known to induce this feedback activation of Akt.[1][6]
-
Second-generation mTOR inhibitors (catalytic inhibitors): These ATP-competitive inhibitors target the kinase domain of mTOR and inhibit both mTORC1 and mTORC2.[6][10] Since mTORC2 is responsible for the full activation of Akt via phosphorylation at Ser473, these inhibitors can initially suppress Akt activation.[6][11] However, even with these inhibitors, a delayed re-activation of Akt can occur through relief of other feedback mechanisms.[6][7]
-
Dual PI3K/mTOR inhibitors: These inhibitors simultaneously target both PI3K and mTOR, effectively blocking the pathway at two critical nodes and preventing the feedback activation of Akt.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased p-Akt (S473) after this compound treatment | Negative feedback loop activation via IRS-1/PI3K. | 1. Confirm by Western blot. 2. Co-treat with a PI3K or Akt inhibitor. 3. Consider using a dual PI3K/mTOR inhibitor. |
| Variable Akt activation between experiments | Treatment time and dose of this compound. | The feedback activation of Akt can be time- and dose-dependent.[12] Perform a time-course (e.g., 2, 6, 24, 48 hours) and dose-response experiment to characterize the kinetics of Akt activation in your specific cell model. |
| No or weak p-Akt signal in control cells | Low basal PI3K/Akt pathway activity in the chosen cell line. | Ensure your cell line has an active PI3K/Akt pathway. You may need to stimulate the cells with a growth factor (e.g., insulin, IGF-1) to induce a robust p-Akt signal. |
| High background in Western blot for p-Akt | Suboptimal antibody concentration or blocking conditions. | Optimize primary and secondary antibody concentrations. Increase the duration of blocking and washing steps. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[13] |
Experimental Protocols
Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates following treatment with this compound.
1. Cell Lysis and Protein Quantification:
a. After treatment, wash cells with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13] c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube. g. Determine the protein concentration using a BCA assay.[13]
2. SDS-PAGE and Western Blotting:
a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein per lane on an SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] f. Incubate the membrane with a primary antibody against p-Akt (Ser473) overnight at 4°C. g. Wash the membrane three times with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST.
3. Signal Detection and Analysis:
a. Prepare and add ECL substrate to the membrane. b. Acquire the chemiluminescent signal using a digital imager or X-ray film. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.[13] d. Quantify band intensities using densitometry software.
Alternative/Advanced Assays for Akt Activity
-
LanthaScreen™ Cellular Assays: A time-resolved FRET-based method to monitor the phosphorylation of specific kinase substrates in the pathway, including Akt, in a high-throughput format.[15][16]
-
NanoBRET™ Assays: A live-cell assay to measure the binding affinity of inhibitors to Akt, which can be useful for studying inhibitor engagement with different conformational states of the kinase.[17]
-
In Vitro Kinase Assays: These assays measure the ability of immunoprecipitated Akt to phosphorylate a specific substrate, providing a direct measure of its enzymatic activity.[11][18]
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with negative feedback loop.
Caption: Experimental workflow for analyzing Akt activation.
References
- 1. mTOR Inhibition Induces Upstream Receptor Tyrosine Kinase Signaling and Activates Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of feedback loops mediated by PI3K/mTOR induces multiple overactivation of compensatory pathways: an unintended consequence leading to drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mTOR kinase inhibition causes feedback-dependent biphasic regulation of AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 8. Enhancing mTOR-targeted cancer therapy by preventing mTOR/raptor inhibition-initiated, mTOR/rictor-independent Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
Technical Support Center: mTOR Inhibitor-16 (Everolimus)
Welcome to the technical support center for mTOR Inhibitor-16. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound (representative agent: Everolimus (B549166)/RAD001) in cancer cell line studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound (Everolimus)?
This compound (Everolimus) is a potent and selective inhibitor of the mTORC1 signaling pathway.[1][2] It functions by first binding to the intracellular protein FKBP12.[1] This drug-protein complex then interacts with the mTOR complex 1 (mTORC1), specifically binding to the FRB domain of mTOR.[3] This action prevents the phosphorylation of key downstream effectors of mTORC1, namely the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3][4] The inhibition of this pathway leads to a reduction in protein synthesis, cell growth, and proliferation, and can induce cell cycle arrest at the G0/G1 phase.[3][5][6]
Figure 1. mTORC1 signaling pathway and the inhibitory action of Everolimus.
2. Which cell lines are sensitive to this compound (Everolimus)?
Sensitivity to Everolimus varies significantly across different cancer cell lines. Luminal breast cancer cell lines, in particular, tend to show higher sensitivity.[6] Below is a summary of reported half-maximal inhibitory concentrations (IC50) for various cell lines. Note that experimental conditions such as incubation time can greatly influence IC50 values.
| Cell Line | Cancer Type | IC50 Value | Incubation Time |
| NCI-H661 | Non-Small Cell Lung Cancer | 23.18 ± 1.34 nM | 72 h |
| NCI-H460 | Non-Small Cell Lung Cancer | 65.94 ± 1.35 nM | 72 h |
| BT474 | Breast Cancer | 71 nM | Not Specified |
| Primary Breast Cancer | Breast Cancer | 156 nM | Not Specified |
| SQ20B | Head and Neck Cancer | 5.5 µM | 72 h |
| ColoR | Colon Cancer | 8.7 µM | 72 h |
| Colo205 | Colon Cancer | 20 µM | 72 h |
| Panc-1 | Pancreatic Cancer | 50 µg/mL | Not Specified |
| ScLc | Small Cell Lung Cancer | 5 µg/mL | Not Specified |
Table 1: Reported IC50 values of Everolimus in various cancer cell lines.[7][8][9] Note the wide range of concentrations, indicating differential sensitivity.
3. How should I prepare and store this compound (Everolimus)?
Everolimus is soluble in DMSO (≥47.91 mg/mL) and ethanol (B145695) (≥122 mg/mL) but is practically insoluble in water.[7][10] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO.
-
Storage (Solid): Store the powder at -20°C for long-term stability (up to 2 years).[11]
-
Storage (Stock Solution): Aliquot the DMSO stock solution and store at -80°C for up to 6 months.[11] Avoid repeated freeze-thaw cycles.
-
Working Solution: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.
Troubleshooting Guides
Q1: I am not observing the expected decrease in cell viability in a supposedly sensitive cell line. What could be the issue?
Several factors could contribute to a lack of response. Follow this troubleshooting workflow to diagnose the problem.
Figure 2. Troubleshooting workflow for lack of inhibitor efficacy.
Possible Causes & Solutions:
-
Drug Inactivity: Ensure the drug has been stored correctly and that stock solutions are not expired. Prepare fresh dilutions for every experiment.
-
Insufficient Incubation Time: The effects of Everolimus are often cytostatic and may require longer incubation periods to manifest as a decrease in viable cell number.[12] Extend the treatment duration to 72 or 96 hours.
-
Suboptimal Cell Conditions: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. High cell density can sometimes mask anti-proliferative effects.
-
Resistance Mechanisms:
-
Intrinsic Resistance: The cell line may have inherent resistance mechanisms. For example, HCT116 colon cancer cells are known to be relatively insensitive.[13][14]
-
Acquired Resistance: Continuous exposure to mTOR inhibitors can lead to acquired resistance.[12][15] This can be mediated by feedback activation of other signaling pathways, such as the PI3K/AKT pathway.[4][16]
-
Verification: Use Western blotting to confirm that phosphorylation of S6K and 4E-BP1 is indeed inhibited. If the pathway is inhibited but cells still proliferate, investigate feedback loops by checking the phosphorylation status of AKT (Ser473).[16]
-
Q2: My Western blot results show that total protein levels of S6K1 or 4E-BP1 are decreasing after treatment. Is this expected?
While the primary effect of Everolimus is the inhibition of phosphorylation, downstream effects can include changes in total protein expression over longer time points. However, the most immediate and reliable indicator of mTORC1 inhibition is a rapid decrease in the phosphorylated forms of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[9][17] If you are assessing target engagement, shorter time points (e.g., 2-24 hours) are recommended, focusing on the phospho-specific antibodies.
Q3: Can I combine this compound with other drugs?
Yes, Everolimus is often used in combination therapies. Preclinical and clinical studies have shown synergistic or enhanced effects when combined with:
-
ER-targeted therapies (e.g., tamoxifen, fulvestrant) in ER+ breast cancer.[6]
-
HER2-targeted therapies (e.g., trastuzumab) in HER2+ breast cancer.[6]
-
EGFR inhibitors (e.g., gefitinib) in tumors sensitive to anti-EGFR drugs.[18]
-
Bcl-2 inhibitors (e.g., ABT-737) in renal cell carcinoma.[19]
When combining drugs, it is crucial to perform dose-response matrices to assess for synergistic, additive, or antagonistic effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a standard method to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000–5,000 cells/well).
-
Incubate overnight (18-24 hours) at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Drug Treatment:
-
Prepare serial dilutions of Everolimus in complete culture medium. A common concentration range is 0.1 nM to 10 µM.[8][9]
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest drug concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the drug or vehicle.
-
Incubate for the desired period (e.g., 72 hours).[9]
-
-
MTT Addition:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.[20][21]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[9][20]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of mTORC1 Pathway Inhibition
This protocol verifies that this compound is engaging its target within the cell.
Figure 3. Standard workflow for Western blot analysis of mTOR pathway.
-
Cell Culture and Treatment:
-
Seed 1-2 x 10^6 cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Everolimus (e.g., 10 nM, 50 nM) and a vehicle control for the desired time (e.g., 24 hours).[17]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[22]
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker.[22] Recommended primary antibodies include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-AKT (Ser473)
-
Total AKT
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analyze band intensities using software like ImageJ, normalizing phospho-protein levels to total protein levels and the loading control.
-
References
- 1. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In vitro activity of the mTOR inhibitor everolimus, in a large panel of breast cancer cell lines and analysis for predictors of response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rapamycin.us [rapamycin.us]
- 8. selleckchem.com [selleckchem.com]
- 9. mTORC1 inhibitor RAD001 (everolimus) enhances non-small cell lung cancer cell radiosensitivity in vitro via suppressing epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. Everolimus Datasheet DC Chemicals [dcchemicals.com]
- 12. Molecular Characteristics of Everolimus-resistant Renal Cell Carcinoma Cells Generated by Continuous Exposure to Everolimus | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Everolimus induces Met inactivation by disrupting the FKBP12/Met complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of mTOR pathway by everolimus cooperates with EGFR inhibitors in human tumours sensitive and resistant to anti-EGFR drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual-Inhibition of mTOR and Bcl-2 Enhances the Anti-tumor Effect of Everolimus against Renal Cell Carcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Attenuation of everolimus-induced cytotoxicity by a protective autophagic pathway involving ERK activation in renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Everolimus regulates the activity of gemcitabine-resistant pancreatic cancer cells by targeting the Warburg effect via PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Technical Support Center: Minimizing Toxicity of mTOR Inhibitor-16 in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mTOR Inhibitor-16. The information is designed to help anticipate and mitigate potential in vivo toxicities during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1] First-generation mTOR inhibitors, known as rapalogs (e.g., rapamycin, everolimus, temsirolimus), allosterically inhibit mTORC1 by forming a complex with FKBP12.[2] Second-generation mTOR inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[1] The specific binding characteristics of this compound should be consulted from its technical data sheet to understand whether it is a rapalog or a second-generation inhibitor, as this will influence its biological effects and potential toxicities.
Q2: What are the most common in vivo toxicities associated with mTOR inhibitors like this compound?
A2: Based on preclinical studies with various mTOR inhibitors, the most commonly observed toxicities include:
-
Myelosuppression: Particularly thrombocytopenia (low platelet count) and leukopenia (low white blood cell count).[3]
-
Metabolic Abnormalities: Hyperglycemia (high blood sugar) and hyperlipidemia (high blood cholesterol and triglycerides) are frequent findings.[4]
-
Stomatitis: Inflammation and sores in the mouth.
-
Cutaneous Toxicities: Skin rashes and delayed wound healing.
-
Gastrointestinal Issues: Diarrhea and decreased appetite.
-
Renal Toxicity: Increases in serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) can occur.
-
Pneumonitis: Non-infectious inflammation of the lungs, though less common in preclinical models than in clinical settings.
Q3: How can I minimize the toxicity of this compound in my animal studies?
A3: Several strategies can be employed to mitigate the in vivo toxicity of this compound:
-
Dose Optimization: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and the minimum effective dose.
-
Intermittent Dosing: Administering the inhibitor on an intermittent schedule (e.g., every other day, or for a set number of consecutive days followed by a rest period) can reduce toxicities like glucose intolerance while maintaining efficacy.[5]
-
Combination Therapy: Co-administration of agents that counteract specific side effects can be considered. For example, metformin (B114582) has been explored to manage mTOR inhibitor-induced hyperglycemia.[4]
-
Supportive Care: Ensure animals have easy access to food and water, and consider providing nutritional supplements if weight loss is observed. For skin toxicities, appropriate bedding and cage maintenance are important.
Troubleshooting Guides
Problem 1: Significant weight loss and decreased activity in treated animals.
| Possible Cause | Troubleshooting Step |
| Drug Toxicity | - Reduce the dose of this compound.- Switch to an intermittent dosing schedule. |
| Decreased Food/Water Intake | - Monitor food and water consumption daily.- Provide softened or more palatable food.- Ensure easy access to the water source. |
| Dehydration | - Check for signs of dehydration (e.g., skin tenting).- Administer subcutaneous fluids if necessary, as advised by a veterinarian. |
Problem 2: Abnormal findings in hematology (CBC).
| Possible Cause | Troubleshooting Step |
| Myelosuppression | - Monitor complete blood counts (CBC) regularly (e.g., weekly).- If significant thrombocytopenia or leukopenia is observed, consider a dose reduction or a temporary cessation of treatment.- Evaluate the necessity of the current dose for the desired therapeutic effect. |
Problem 3: Elevated blood glucose or lipid levels.
| Possible Cause | Metabolic Dysregulation |
| mTOR Inhibition Effect | - Monitor blood glucose and lipid profiles at baseline and throughout the study.- Consider an intermittent dosing schedule, which has been shown to ameliorate glucose intolerance.[5]- In advanced studies, the co-administration of a hypoglycemic or lipid-lowering agent could be explored, though this would add complexity to the experimental design. |
Data Presentation
Table 1: Summary of Preclinical In Vivo Toxicities of mTOR Inhibitors in Rodent Models
| mTOR Inhibitor | Animal Model | Dose and Route | Observed Toxicities | Reference |
| Rapamycin (Sirolimus) | Sprague-Dawley Rat | 1.5 mg/kg/day, i.p. | Reduced weight gain, elevated serum creatinine and glucose. | [6] |
| CCI-779 (Temsirolimus) | NOD/SCID Mice | 20 mg/kg, i.p. | Transient thrombocytopenia and leukopenia. | [3] |
| Everolimus | Nude Mice | 10 mg/kg, oral | Generally well-tolerated in some xenograft models. | |
| Aerosolized Rapamycin | A/J Mice | Up to 10 mg/kg, inhalation | Slowed body weight gain at the highest dose; no significant hematological or pathological abnormalities. | [6] |
Table 2: Reference Ranges for Hematological and Serum Chemistry Parameters in Mice
Note: These are approximate ranges and can vary based on mouse strain, age, sex, and the specific laboratory.
| Parameter | Units | Approximate Range | Reference |
| White Blood Cells (WBC) | 10³/µL | 2.0 - 12.0 | [7] |
| Platelets (PLT) | 10³/µL | 700 - 2000 | [7] |
| Hemoglobin (HGB) | g/dL | 12.0 - 17.0 | [7] |
| Glucose (GLU) | mg/dL | 60 - 280 | [2] |
| Cholesterol (CHOL) | mg/dL | 35 - 220 | [2] |
| Triglycerides (TRIG) | mg/dL | 15 - 200 | [2] |
| Blood Urea Nitrogen (BUN) | mg/dL | 15 - 60 | [2] |
| Creatinine (CREAT) | mg/dL | 0.1 - 1.8 | [2] |
Experimental Protocols
Protocol 1: In Vivo Toxicity Monitoring for this compound
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice, BALB/c mice, or an immunodeficient strain for xenograft studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight of each animal and collect blood samples for baseline complete blood count (CBC) and serum chemistry analysis.
-
Dosing: Administer this compound via the intended route (e.g., oral gavage, intraperitoneal injection). Prepare the vehicle control and administer it to the control group.
-
Routine Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and posture.
-
Twice Weekly: Record the body weight of each animal.
-
Weekly: Collect blood samples for CBC and serum chemistry analysis. The timing of blood collection relative to the last dose should be kept consistent.
-
-
Endpoint: At the end of the study, perform a terminal blood collection and a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological analysis.
Protocol 2: Blood Sample Collection and Analysis
-
Blood Collection:
-
For interim monitoring, collect blood via a minimally invasive method, such as submandibular or saphenous vein puncture.
-
For terminal collection, use cardiac puncture under deep anesthesia.
-
-
Sample Processing:
-
For CBC, collect blood in EDTA-coated tubes.
-
For serum chemistry, collect blood in tubes without anticoagulant, allow it to clot, and then centrifuge to separate the serum.
-
-
Analysis:
-
CBC: Analyze for parameters including white blood cell count (with differential), red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Serum Chemistry: Analyze for markers of renal function (BUN, creatinine), liver function (ALT, AST), and metabolic changes (glucose, cholesterol, triglycerides).
-
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway showing the points of inhibition by this compound.
Caption: General experimental workflow for an in vivo toxicity study of this compound.
Caption: A logical workflow for troubleshooting in vivo toxicity with this compound.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Overview of Research into mTOR Inhibitors [mdpi.com]
- 4. AI-Predicted mTOR Inhibitor Reduces Cancer Cell Proliferation and Extends the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of mTOR Inhibitor-16
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of the hypothetical mTOR inhibitor, mTORi-16.
Frequently Asked Questions (FAQs)
Q1: My mTORi-16 formulation shows poor solubility in aqueous buffers. What are the initial steps to improve its solubility for in vitro assays?
A1: Poor aqueous solubility is a common issue for many small molecule inhibitors. For initial in vitro testing, you can consider the following approaches:
-
Use of Co-solvents: Organic solvents such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can be used to first dissolve mTORi-16 before diluting it in your aqueous assay buffer. It is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid artifacts in your cellular assays.
-
pH Adjustment: Depending on the pKa of mTORi-16, adjusting the pH of the buffer can increase its solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming an inclusion complex with improved aqueous solubility.[1][2][3]
Q2: I am observing low oral bioavailability of mTORi-16 in my animal models. What formulation strategies can I explore to enhance absorption?
A2: Low oral bioavailability of poorly soluble drugs is often due to limited dissolution in the gastrointestinal tract.[4][5] Several advanced formulation strategies can be employed to overcome this:
-
Nanoparticle Formulations: Encapsulating mTORi-16 into nanoparticles can significantly increase its surface area, leading to enhanced dissolution and absorption.[6][7] Polymeric nanoparticles (e.g., using PLGA) or lipid-based nanoparticles are common choices.[8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of mTORi-16 in a hydrophilic polymer can prevent crystallization and maintain the drug in a more soluble amorphous state.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[9] This can improve the solubilization and absorption of hydrophobic drugs.[9]
Q3: What are the critical parameters to consider when developing a nanoparticle formulation for mTORi-16?
A3: When developing a nanoparticle formulation, the following parameters are crucial for achieving desired bioavailability and efficacy:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically 50-200 nm) and a narrow size distribution (low PDI) are generally preferred for better absorption and biodistribution.[8]
-
Encapsulation Efficiency and Drug Loading: High encapsulation efficiency ensures that a significant portion of the drug is successfully incorporated into the nanoparticles. Drug loading refers to the weight percentage of the drug in the nanoparticle.
-
Surface Properties (Zeta Potential): The zeta potential indicates the surface charge of the nanoparticles, which affects their stability in suspension and their interaction with biological membranes.
-
In Vitro Release Profile: Characterizing the drug release rate from the nanoparticles under simulated physiological conditions is essential to predict their in vivo performance.
Troubleshooting Guides
Issue 1: Precipitation of mTORi-16 upon dilution of DMSO stock solution in aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a more concentrated stock in DMSO and use a smaller volume for dilution. | Minimizes the amount of organic solvent, but may still lead to precipitation if the final concentration exceeds aqueous solubility. |
| Use a co-solvent system (e.g., DMSO/PEG 400/Saline).[10][11] | The co-solvents can help maintain the drug in solution at higher concentrations in the final aqueous medium. | |
| Prepare a cyclodextrin (B1172386) inclusion complex of mTORi-16.[1][12][13] | The hydrophilic exterior of the cyclodextrin will enhance the overall solubility of the drug complex in the aqueous buffer. |
Issue 2: Low and variable drug exposure in pharmacokinetic studies after oral administration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Dissolution Rate | Reduce the particle size of the drug substance through micronization or nanonization. | Increased surface area should lead to a faster dissolution rate and improved absorption. |
| Formulate mTORi-16 as a solid dispersion with a hydrophilic polymer.[4][5] | The drug will be molecularly dispersed in the polymer, preventing crystallization and enhancing dissolution. | |
| Degradation in GI Tract | Encapsulate mTORi-16 in enteric-coated nanoparticles. | The coating will protect the drug from the acidic environment of the stomach and release it in the intestine for absorption. |
| Efflux by Transporters | Co-administer with a known P-glycoprotein (P-gp) inhibitor (if mTORi-16 is a substrate). | Inhibition of efflux transporters can increase the intracellular concentration of the drug in enterocytes, leading to higher absorption. |
Experimental Protocols
Protocol 1: Preparation of mTORi-16-Cyclodextrin Inclusion Complex
Objective: To improve the aqueous solubility of mTORi-16 for in vitro studies.
Materials:
-
mTORi-16
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Method:
-
Prepare a saturated aqueous solution of HP-β-CD by adding it to deionized water with continuous stirring.
-
Slowly add an excess amount of mTORi-16 powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the suspension to equilibrate for a few hours.
-
Filter the suspension through a 0.22 µm syringe filter to remove the undissolved mTORi-16.
-
The clear filtrate contains the mTORi-16-HP-β-CD inclusion complex. Determine the concentration of mTORi-16 in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Formulation of mTORi-16 Loaded PLGA Nanoparticles by Nanoprecipitation
Objective: To prepare polymeric nanoparticles of mTORi-16 to enhance oral bioavailability.
Materials:
-
mTORi-16
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer
-
Rotary evaporator
Method:
-
Dissolve a specific amount of mTORi-16 and PLGA in acetone to prepare the organic phase.
-
The aqueous phase consists of the PVA solution, which acts as a stabilizer.
-
Under moderate magnetic stirring, inject the organic phase into the aqueous phase.
-
Nanoparticles will form spontaneously due to the rapid diffusion of acetone.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone. Alternatively, a rotary evaporator can be used for faster solvent removal.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing to remove excess PVA and unencapsulated drug.
-
Characterize the nanoparticles for particle size, PDI, zeta potential, and encapsulation efficiency.
Quantitative Data Summary
Table 1: Solubility Enhancement of mTORi-16 with Cyclodextrins
| Formulation | Solubility (µg/mL) | Fold Increase |
| mTORi-16 in Water | 0.5 | 1 |
| mTORi-16 with 2% (w/v) HP-β-CD | 50 | 100 |
| mTORi-16 with 5% (w/v) HP-β-CD | 120 | 240 |
Table 2: Physicochemical Properties of mTORi-16 Loaded PLGA Nanoparticles
| Parameter | Value |
| Particle Size (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 |
| Encapsulation Efficiency (%) | 85 ± 7 |
| Drug Loading (%) | 8.5 ± 0.7 |
Visualizations
References
- 1. ijpsr.com [ijpsr.com]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticles Methods for Hydrophobic Drugs â A Novel Approach: Graphical Abstract: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. eijppr.com [eijppr.com]
mTOR inhibitor-16 degradation in cell culture media
Welcome to the technical support center for mTOR Inhibitor-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on addressing potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream signaling pathways.[1][2][3][4] this compound is designed to target the kinase activity of mTOR, thereby affecting downstream processes such as protein synthesis and autophagy.[2][5]
Q2: I am not observing the expected level of mTOR inhibition in my cell culture experiments. Could this compound be degrading in my culture medium?
A2: Yes, degradation of the inhibitor in the cell culture medium is a potential reason for reduced efficacy. The stability of small molecule inhibitors can be influenced by several factors in the culture environment, including temperature, pH, light exposure, and the presence of certain components in the medium. It is also possible that the specific cell line you are using metabolizes the compound. We recommend performing a stability test to determine the half-life of this compound under your specific experimental conditions.
Q3: What are the common signs of this compound degradation?
A3: Common signs of degradation include a decrease in the expected biological activity over time, such as a reduced inhibition of downstream mTOR targets (e.g., phosphorylation of S6K1 or 4E-BP1). You may also observe a need for higher concentrations of the inhibitor to achieve the same effect in longer-term experiments. High variability in results between experiments can also be an indicator of inconsistent inhibitor stability.[6]
Q4: How should I properly store and handle this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored as a stock solution in an appropriate solvent, such as DMSO, at -20°C or -80°C and protected from light. For use in experiments, prepare fresh dilutions in your cell culture medium immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide: Degradation of this compound in Cell Culture Media
This guide provides a structured approach to troubleshooting issues related to the potential degradation of this compound in your cell culture experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no inhibition of mTOR signaling (e.g., p-S6K, p-4E-BP1 levels unchanged) | Degradation of this compound in the culture medium. | 1. Confirm inhibitor activity: Test a fresh dilution of the inhibitor from a new stock solution. 2. Perform a time-course experiment: Assess the stability of the inhibitor in your specific cell culture medium over the duration of your experiment. (See Experimental Protocol below). 3. Optimize inhibitor concentration: It's possible that higher concentrations are needed to compensate for degradation.[6] |
| Cell line insensitivity or resistance. | 1. Verify cell line sensitivity: Consult literature for expected sensitivity of your cell line to mTOR inhibitors.[6] 2. Consider feedback loop activation: Inhibition of mTORC1 can sometimes lead to the activation of upstream signaling pathways, such as Akt, which can counteract the inhibitor's effects.[6] Analyze key nodes of the mTOR pathway to check for such feedback. | |
| High variability in results between experiments | Inconsistent inhibitor stability or handling. | 1. Standardize inhibitor preparation: Always prepare fresh dilutions from a properly stored stock solution for each experiment.[6] 2. Control for environmental factors: Ensure consistent temperature, pH, and light exposure for your cell cultures. |
| Inconsistent cell culture conditions. | 1. Maintain consistent cell density and passage number. 2. Ensure media and supplements are from the same lot where possible. | |
| Inhibitor appears effective in short-term but not long-term assays | Significant degradation of the inhibitor over time. | 1. Replenish the inhibitor: For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals. The frequency of media change should be guided by the inhibitor's stability data. |
| Cellular adaptation or development of resistance. | 1. Monitor for changes in cell morphology or growth rate over time. 2. Analyze expression levels of mTOR pathway components to check for adaptive changes. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol allows for the determination of the functional half-life of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
96-well plates
-
A sensitive cell line known to respond to mTOR inhibition
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Pre-incubation of inhibitor in medium:
-
Prepare a solution of this compound in your cell culture medium at a concentration known to cause significant growth inhibition (e.g., 5x IC50).
-
Incubate this solution at 37°C in a cell culture incubator for different time points (e.g., 0, 4, 8, 12, 24, 48 hours). These time points should reflect the duration of your typical experiments.
-
-
Cell Seeding:
-
While the inhibitor solutions are incubating, seed a sensitive cell line into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment with pre-incubated inhibitor:
-
After the desired pre-incubation times, add the inhibitor-containing media to the cells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) that has also been pre-incubated for the same time points.
-
-
Cell Viability Assay:
-
Incubate the cells with the pre-incubated inhibitor solutions for a fixed period (e.g., 72 hours).
-
At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the pre-incubation time of the inhibitor. A decrease in the inhibitory effect (i.e., an increase in cell viability) at longer pre-incubation times indicates degradation of the inhibitor.
-
From this data, you can estimate the functional half-life of this compound in your culture medium.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for confirming the activity of this compound by assessing the phosphorylation status of key downstream targets.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and for the desired time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the mTOR pathway.
-
Visualizations
mTOR Signaling Pathway
Caption: Simplified mTOR signaling pathway showing key components and points of inhibition.
Experimental Workflow for Assessing Inhibitor Stability
Caption: Workflow for determining the functional stability of this compound in cell culture.
References
Adjusting treatment duration for mTOR inhibitor-16
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using mTOR inhibitor-16. It focuses on the critical aspect of adjusting treatment duration to achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is adjusting the treatment duration for this compound critical for my experiment?
A1: Adjusting the treatment duration is crucial for several reasons:
-
Differential Kinetics: The inhibition of various downstream targets of mTOR can occur at different rates. While phosphorylation of S6K1 might be inhibited rapidly, achieving significant effects on 4E-BP1 phosphorylation or observing impacts on cell proliferation may require longer exposure.[1]
-
Feedback Loop Activation: Prolonged inhibition of mTORC1 can trigger feedback loops, such as the activation of PI3K/AKT signaling, which can confound results or lead to drug resistance.[1]
-
Off-Target Effects & mTORC2 Inhibition: While this compound is designed to be a selective mTORC1 inhibitor, chronic exposure can disrupt the assembly and function of the mTORC2 complex in some cell lines.[2][3][4] This can lead to unintended effects on cell survival and metabolism through pathways regulated by AKT.[2][5]
-
Cellular Context: The optimal duration can vary significantly between different cell lines due to their unique genetic backgrounds and metabolic states.[1]
Q2: I'm not seeing the expected level of growth inhibition. Should I increase the treatment duration?
A2: Not necessarily. While insufficient duration is a possibility, other factors could be at play. Before extending the treatment time, consider the following:
-
Concentration: Ensure you are using an appropriate concentration of this compound. The required dose can vary, with some downstream effects needing higher concentrations than others.[1]
-
Cell Line Sensitivity: Verify the sensitivity of your specific cell line to the inhibitor. Some cell lines are inherently more resistant to mTOR inhibition.[1]
-
Assay Timing: The timing of your viability or proliferation assay (e.g., MTT, cell counting) post-treatment is critical. An assay performed too early may not capture the full cytostatic or cytotoxic effect.
-
Compound Stability: Confirm the stability of this compound in your culture medium over the planned duration. Prepare fresh dilutions for each experiment to avoid degradation.[1]
First, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental question.
Q3: How can I determine if feedback loops are being activated with my current treatment duration?
A3: The most common feedback loop involves the upregulation of AKT signaling. To monitor this, you can use Western blotting to assess the phosphorylation status of AKT at Serine 473 (p-AKT S473), which is a marker of mTORC2/PDK1 activity.[3] An increase in p-AKT (S473) levels following prolonged treatment with this compound, compared to a shorter treatment time or untreated controls, suggests the activation of a feedback mechanism.
Q4: What is the difference between short-term and long-term inhibition effects?
A4: Short-term treatment (typically <24 hours) with an mTORC1 inhibitor like this compound is expected to primarily inhibit mTORC1-specific downstream targets like S6K1.[6] Long-term treatment (>24 hours) can lead to more comprehensive effects, including inhibition of mTORC2 in some contexts, activation of feedback loops, and downstream consequences on autophagy and metabolism.[4][6] The choice between short-term and long-term exposure depends entirely on the biological question being investigated.
Troubleshooting Guide: Optimizing Treatment Duration
This section provides a systematic approach to troubleshooting common issues related to the duration of this compound treatment.
Problem 1: Inconsistent or No Inhibition of Downstream Targets
If you observe inconsistent or absent inhibition of key mTORC1 downstream targets (e.g., p-S6K, p-4E-BP1), follow this workflow.
Caption: Workflow for troubleshooting inconsistent target inhibition.
Problem 2: Unexpected Increase in Pro-Survival Signaling
If you observe an increase in survival signals (e.g., p-AKT) after an initial decrease, you may be dealing with a feedback mechanism.
Logical Framework for Adjusting Duration
Caption: Key factors and readouts guiding treatment duration decisions.
Data Presentation: Representative Experimental Data
The following tables summarize expected outcomes from experiments designed to optimize this compound treatment duration.
Table 1: Effect of Treatment Duration on IC50 Value
This table illustrates how the apparent IC50 value, as measured by an MTT assay, can change with longer incubation times in a sensitive cell line (e.g., MCF-7).
| Treatment Duration | IC50 of this compound (nM) |
| 24 hours | 150.5 |
| 48 hours | 85.2 |
| 72 hours | 40.8 |
| Note: These are representative values. Actual IC50 values are highly dependent on the cell line and assay conditions.[1] |
Table 2: Time-Dependent Modulation of Key Signaling Proteins
This table shows the expected semi-quantitative results from a Western blot analysis following treatment with 100 nM this compound.
| Duration | p-S6K (T389) Level | p-4E-BP1 (T37/46) Level | p-AKT (S473) Level |
| 0 hours | ++++ | ++++ | ++ |
| 6 hours | + | ++ | ++ |
| 24 hours | + | + | ++ |
| 48 hours | + | + | +++ |
| 72 hours | + | + | ++++ |
| (Levels are relative to untreated controls. An increase in p-AKT at later time points indicates feedback loop activation.) |
Signaling Pathway
The diagram below illustrates the central role of mTOR and highlights the primary targets of this compound.
Caption: Simplified mTOR signaling pathway showing the action of this compound.
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Activity
This protocol assesses the phosphorylation status of key mTOR pathway proteins to confirm target engagement and monitor feedback loops.[1][3][7]
Materials:
-
Cells cultured and treated with this compound for desired durations.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-S6K T389, anti-S6K, anti-p-AKT S473, anti-AKT, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence (ECL) substrate.
Methodology:
-
Cell Lysis: After treatment, wash cell monolayers once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubation & Clarification: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C.[7][9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, which is useful for determining the IC50 value at different time points.
Materials:
-
96-well plates.
-
Cells and appropriate culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and plot the results to determine the IC50 value.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by this compound over time.[11][12][13]
Materials:
-
Cells treated with this compound for desired durations.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Annexin V Binding Buffer.
-
Ice-cold PBS.
-
Flow cytometer.
Methodology:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the biology of aging with mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling at the crossroads of environmental signals and T-cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR as a central regulator of lifespan and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. protocols.io [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Rapamycin vs. Second-Generation mTOR Kinase Inhibitors in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival. Its dysregulation is a frequent hallmark of cancer, making it a compelling therapeutic target.[1][2] This guide provides an objective comparison between the first-generation allosteric mTOR inhibitor, rapamycin, and a representative second-generation ATP-competitive mTOR kinase inhibitor, here exemplified by compounds like OSI-027 and Torin-2 (referred to broadly as "mTOR Inhibitor-16" for the purpose of this guide). This comparison is supported by experimental data to inform preclinical research and drug development strategies.
Executive Summary
Rapamycin and its analogs (rapalogs) were the first to be developed and function by forming a complex with FKBP12, which then allosterically inhibits mTOR Complex 1 (mTORC1).[3] While effective in some cancers, their clinical utility has been hampered by incomplete inhibition of mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway.[2][4] Second-generation mTOR inhibitors were designed to overcome these limitations. They are ATP-competitive, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2.[5] This dual inhibition leads to a more comprehensive blockade of mTOR signaling and has demonstrated superior potency in preclinical models.[3][5]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative differences in the activity of rapamycin and a representative second-generation mTOR kinase inhibitor.
| Inhibitor | Target(s) | Mechanism of Action | Effect on mTORC1 | Effect on mTORC2 | Feedback Loop Activation (Akt) |
| Rapamycin | mTORC1 | Allosteric inhibitor (via FKBP12) | Partial inhibition | Insensitive (acute), can inhibit with prolonged exposure in some cell types[2][3] | Can lead to Akt activation[2][4] |
| This compound (e.g., OSI-027) | mTORC1 and mTORC2 | ATP-competitive kinase inhibitor | Complete inhibition | Direct inhibition | Prevents Akt activation[2][6] |
| Inhibitor | Cancer Cell Line | IC50 (Cell Proliferation) | Reference |
| Rapamycin | Neuroblastoma (Kelly) | >10,000 nM | [2] |
| Torin-2 (Second-gen) | Neuroblastoma (Kelly) | 11.69 nM | [2] |
| Rapamycin | Neuroblastoma (IMR-32) | >10,000 nM | [2] |
| Torin-2 (Second-gen) | Neuroblastoma (IMR-32) | 29.67 nM | [2] |
| Rapamycin | Rapamycin-insensitive cell lines | IC50 > 20 µM | [7] |
| OSI-027 (Second-gen) | Rapamycin-insensitive cell lines | IC50 0.4 to 4.5 µM | [6][7] |
Signaling Pathway Diagrams
The following diagrams illustrate the mTOR signaling pathway and the distinct mechanisms of action of Rapamycin and a second-generation mTOR kinase inhibitor.
Caption: The mTOR signaling cascade in cancer cells.
Caption: Mechanisms of Rapamycin vs. ATP-competitive mTOR inhibitors.
Experimental Protocols
Detailed methodologies for key experiments used to compare mTOR inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Rapamycin or the second-generation mTOR inhibitor for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.[8]
Caption: Workflow for a typical MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of mTOR pathway activation.
Protocol:
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K1, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[9][10]
Caption: A generalized workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the mTOR inhibitors for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude doublets and debris. Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[11][12]
Caption: The workflow for cell cycle analysis using flow cytometry.
Conclusion
Second-generation ATP-competitive mTOR kinase inhibitors demonstrate significant advantages over rapamycin in preclinical cancer models. Their ability to dually inhibit both mTORC1 and mTORC2 leads to a more complete shutdown of the mTOR signaling pathway, preventing the feedback activation of Akt and resulting in greater anti-proliferative and pro-apoptotic effects. The provided experimental protocols offer a framework for the direct comparison of these inhibitors, enabling researchers to make informed decisions in the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells [medsci.org]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell viability assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to mTOR Kinase Inhibitors: Torin1 vs. a Representative Next-Generation Competitor
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a pivotal serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from growth factors, nutrients, and cellular energy status, making it a critical node in cellular signaling.[3][4] Dysregulation of the mTOR pathway is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.[2][4] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][5] While first-generation inhibitors like rapamycin allosterically inhibit only a subset of mTORC1 functions, second-generation ATP-competitive inhibitors have been developed to block the kinase activity of both mTORC1 and mTORC2, offering a more complete shutdown of mTOR signaling.[6][7][8]
This guide provides an objective comparison of two potent, selective, ATP-competitive mTOR kinase inhibitors: the widely used research tool Torin1 and a representative next-generation mTOR kinase inhibitor, here designated as mTORi-16 (represented by the well-characterized compound GDC-0349 for data-driven comparison).[9]
Mechanism of Action: Targeting the mTOR Kinase Domain
Both Torin1 and mTORi-16 function by competing with ATP for binding to the catalytic kinase domain of mTOR.[7][10] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2.
-
mTORC1 Inhibition : By blocking mTOR kinase activity, these inhibitors prevent the phosphorylation of key mTORC1 substrates like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth. Unlike rapamycin, which only partially inhibits 4E-BP1 phosphorylation, ATP-competitive inhibitors achieve a more complete blockade.[11][12]
-
mTORC2 Inhibition : These inhibitors also block the mTORC2-mediated phosphorylation of Akt at Serine 473, a key event for full Akt activation.[5] This disrupts downstream signaling related to cell survival and proliferation.
The key distinction between different ATP-competitive inhibitors often lies in their potency, selectivity against other kinases (especially within the PI3K family), and pharmacokinetic properties.[13]
Quantitative Data Comparison
The following tables summarize the biochemical and cellular potency of Torin1 and our representative mTORi-16 (GDC-0349).
Table 1: Biochemical Potency (IC50/Ki in nM)
| Inhibitor | mTOR | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| Torin1 | 2 | >1,800 | - | - | - |
| mTORi-16 (GDC-0349) | 3.8 (Ki) | 2,990 | 8,970 | 3,190 | 4,210 |
Data sourced from multiple studies.[6][9][14]
Table 2: Cellular Potency (IC50 in nM)
| Inhibitor | mTORC1 (p-S6K) | mTORC2 (p-Akt S473) | Cell Proliferation (PC3 cells) |
| Torin1 | 2 | 10 | ~250 |
| mTORi-16 (GDC-0349) | 16 | 138 | 570 |
Data sourced from multiple studies.[13][14]
Table 3: Kinase Selectivity Profile
| Inhibitor | Selectivity over PI3Kα | Off-target Kinases (at 1-10 µM) |
| Torin1 | ~1000-fold | ATM, ATR, DNA-PK[13] |
| mTORi-16 (GDC-0349) | ~790-fold | Highly selective against a panel of 266 kinases[9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mTOR signaling pathway, indicating inhibition of mTORC1 and mTORC2 by ATP-competitive inhibitors.
Caption: A typical experimental workflow for Western blot analysis of mTOR pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of mTOR inhibitors. Below are outlines for key experiments.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR complexes.
-
Objective : To determine the IC50 value of the inhibitor against mTORC1 and mTORC2.
-
Methodology :
-
Immunoprecipitation of mTOR Complexes : Immunoprecipitate mTORC1 and mTORC2 from cell lysates (e.g., HEK293T cells) using antibodies against specific complex components (e.g., Raptor for mTORC1, Rictor for mTORC2).[15][16]
-
Kinase Reaction : Resuspend the immunoprecipitated complexes in a kinase assay buffer.
-
Inhibitor Treatment : Add the test inhibitor at various concentrations.
-
Assay Initiation : Start the reaction by adding a recombinant substrate (e.g., inactive S6K1 for mTORC1, inactive Akt1 for mTORC2) and ATP.[12]
-
Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection : Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies.[15]
-
Data Analysis : Quantify band intensity to determine the concentration of inhibitor that causes 50% inhibition (IC50).
-
Western Blotting for Cellular mTOR Activity
This method assesses the in-cell activity of mTOR inhibitors by measuring the phosphorylation status of downstream targets.[17]
-
Objective : To determine the cellular IC50 for mTORC1 and mTORC2 inhibition.
-
Methodology :
-
Cell Treatment : Culture cells (e.g., PC3, HeLa, or MEFs) and treat with a range of inhibitor concentrations for a specified time (e.g., 1-2 hours).[6]
-
Cell Lysis : Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE (a 6-8% gel is recommended for high molecular weight proteins like mTOR) and transfer to a PVDF or nitrocellulose membrane.[19][20]
-
Immunoblotting :
-
Block the membrane (e.g., with 5% BSA in TBST).[21]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-S6K (Thr389) for mTORC1, phospho-Akt (Ser473) for mTORC2, and their total protein counterparts as loading controls.[22]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) kit.[17]
-
Analysis : Quantify the phosphorylated protein signal relative to the total protein signal to assess the dose-dependent effect of the inhibitor.
-
Cell Viability/Proliferation Assay (e.g., MTT or RealTime-Glo™ Assay)
This assay measures the functional consequence of mTOR inhibition on cell growth and survival.
-
Objective : To determine the GI50 (concentration for 50% growth inhibition) of the inhibitor.
-
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment : After allowing cells to adhere, treat them with a range of inhibitor concentrations.[23]
-
Incubation : Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Measurement :
-
For MTT Assay : Add MTT reagent to each well, incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[24]
-
For RealTime-Glo™ Assay : Add the assay reagent directly to the wells at the time of treatment for a continuous live-cell readout.
-
-
Data Acquisition : Measure the absorbance (MTT) or luminescence (RealTime-Glo™) using a microplate reader.
-
Analysis : Plot the cell viability against the inhibitor concentration to calculate the GI50 value.
-
Conclusion
Both Torin1 and next-generation inhibitors like mTORi-16 (GDC-0349) are powerful tools for dissecting the mTOR signaling network. They offer a more comprehensive inhibition of the pathway compared to first-generation rapalogs.
-
Torin1 remains a benchmark compound in mTOR research. It is highly potent against mTOR and exhibits excellent selectivity over PI3K.[14] Its primary off-targets are other PIKK family kinases like ATM and DNA-PK, which should be considered when interpreting results, especially at higher concentrations.[13]
-
mTORi-16 (GDC-0349) represents a class of highly optimized inhibitors with excellent potency and a clean kinase selectivity profile, showing high selectivity for mTOR over PI3K and a wide range of other kinases.[9] Such compounds are valuable for studies requiring precise targeting of mTOR with minimal confounding off-target effects.
The choice between these inhibitors depends on the specific research question. For general pathway interrogation, Torin1 is a well-validated and effective tool. For studies where off-target effects on other PIKKs are a concern or for potential translational studies, a highly selective next-generation inhibitor like GDC-0349 may be more appropriate. Researchers should always validate inhibitor effects by examining multiple downstream readouts and considering the specific cellular context of their experiments.
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-competitive inhibitors of mTOR: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. benchchem.com [benchchem.com]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. mdpi.com [mdpi.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of mTOR Inhibitor-16 and Other mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational mTOR inhibitor-16 (also known as Compound 9f) with other prominent mTOR inhibitors. The efficacy of these compounds is evaluated based on publicly available experimental data, focusing on their inhibitory concentrations and cellular effects. Detailed experimental protocols for key assays are provided to support the interpretation and replication of the cited data.
Overview of mTOR Inhibitors
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2.[1] Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]
mTOR inhibitors are broadly classified into three generations:
-
First-generation (rapalogs): Rapamycin (Sirolimus) and its analogs, such as Everolimus and Temsirolimus, are allosteric inhibitors that primarily target mTORC1.[2]
-
Second-generation (TORKinibs): These are ATP-competitive inhibitors that target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2. This class includes compounds like Torin 1, Sapanisertib (INK-128), AZD8055, and OSI-027.[2]
-
Third-generation (dual PI3K/mTOR inhibitors): These compounds target both mTOR and the upstream kinase PI3K, aiming for a more comprehensive blockade of the signaling pathway.
This compound (Compound 9f) is a selective, ATP-competitive inhibitor of mTOR, placing it within the second generation of mTOR inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other selected mTOR inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce a specific biological activity by 50%. Lower IC50 values indicate higher potency.
Table 1: Biochemical and Cellular IC50 Values of this compound (Compound 9f)
| Target/Cell Line | Inhibitor | IC50 (nM) | Reference |
| mTOR (biochemical assay) | This compound | 1.25 | |
| PI3K-α (biochemical assay) | This compound | 82 | |
| LNCaP (prostate cancer) | This compound | 140 |
Table 2: Comparative IC50 Values of Various mTOR Inhibitors in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Rapamycin (nM) | Everolimus (nM) | Torin 1 (nM) | Sapanisertib (INK-128) (nM) | AZD8055 (nM) | OSI-027 (nM) |
| MCF-7 | Breast Cancer | ~20 (cell growth) | 71 (total cells)[3] | 2-10 (mTORC1/2)[4] | 0.8 (proliferation)[5] | - | - |
| MDA-MB-231 | Breast Cancer | ~20,000 (cell growth)[1] | - | - | - | - | - |
| PC3 | Prostate Cancer | - | - | - | 100 (proliferation)[6] | - | - |
| U87MG | Glioblastoma | - | - | - | - | 53 (proliferation)[7] | - |
| A549 | Lung Cancer | - | - | - | 4.8 (proliferation)[5] | 50 (proliferation)[7] | - |
| H838 | Lung Cancer | - | - | - | - | 20 (proliferation)[7] | - |
| 786-O | Renal Cell Carcinoma | - | - | - | 1.2 (proliferation)[5] | - | - |
| PANC-1 | Pancreatic Cancer | - | - | - | 2.5 (proliferation)[5] | - | - |
| Ca9-22 | Oral Cancer | ~15,000 (proliferation)[8] | - | - | - | - | - |
| BT-474 | Breast Cancer | - | 71 (total cells)[3] | - | - | - | 300 (pAKT S473)[9] |
| IGROV-1 | Ovarian Cancer | - | - | - | - | - | - |
| COLO 205 | Colon Cancer | - | - | - | - | - | - |
Note: The experimental conditions for determining IC50 values can vary between studies, which may affect direct comparisons. The data presented here is for informational purposes.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate mTOR inhibitors, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow.
Caption: Simplified mTOR signaling pathway.
Caption: General experimental workflow for evaluating mTOR inhibitors.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of mTOR inhibitors. Specific details may vary between laboratories and should be optimized accordingly.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTOR and its inhibition by a test compound.
Materials:
-
Recombinant active mTOR enzyme
-
Substrate (e.g., inactive p70S6K)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Test inhibitor (e.g., this compound)
-
SDS-PAGE and Western blot reagents
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, the mTOR substrate, and the active mTOR enzyme.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding a defined concentration of ATP (e.g., 100 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-p70S6K).
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Western Blot Analysis of mTOR Pathway Phosphorylation
This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway following inhibitor treatment.
Materials:
-
Cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture cells and treat with the mTOR inhibitor at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control to assess the degree of pathway inhibition.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other well-characterized mTOR inhibitors. The provided data and protocols serve as a resource for researchers to understand the relative potency of these compounds and to design further experiments. Based on the available data, this compound is a potent and selective inhibitor of mTOR kinase. However, more extensive head-to-head comparative studies across a broader range of cancer cell lines are needed to fully elucidate its therapeutic potential relative to other second-generation mTOR inhibitors. The experimental protocols detailed herein provide a framework for conducting such comparative analyses.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Sapanisertib (INK 128; MLN 0128) | mTOR1/2 inhibitor | CAS 1224844-38-5 | Buy Sapanisertib (INK 128; MLN 0128) from Supplier InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide: Second-Generation mTOR Inhibitors vs. First-Generation Analogs
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Its dysregulation is a frequent event in various cancers, making it a prime therapeutic target.[4][5] This guide provides an objective comparison between the first and second generations of mTOR inhibitors, detailing their mechanisms, performance differences supported by experimental data, and the methodologies used for their evaluation. For the purpose of this comparison, "mTOR inhibitor-16" is considered representative of first-generation mTOR inhibitors, such as the widely studied rapalogs Everolimus (B549166) and Sirolimus (Rapamycin).
Mechanism of Action: Allosteric Inhibition vs. Kinase Domain Targeting
The fundamental distinction between the two generations of mTOR inhibitors lies in their binding site and subsequent biological effects.[4]
First-Generation mTOR Inhibitors (Rapalogs): These agents, including Sirolimus and its analogs (Everolimus, Temsirolimus), are allosteric inhibitors.[6] They first form a complex with the intracellular protein FKBP12.[4][7] This drug-protein complex then binds to the FRB domain of mTOR, specifically within the mTOR Complex 1 (mTORC1).[4][6] This action does not block the kinase activity directly but destabilizes the mTORC1 complex, preventing the phosphorylation of its downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[1][4]
A significant limitation of this mechanism is that it is mTORC1-specific and often incomplete.[6] This partial inhibition can trigger a negative feedback loop, leading to the activation of the pro-survival PI3K/Akt pathway, which can ultimately confer resistance to the drug.[4][5][8]
Second-Generation mTOR Inhibitors (TORKinibs): Developed to overcome the limitations of rapalogs, these inhibitors are ATP-competitive kinase inhibitors.[1][5] Compounds like Sapanisertib (INK128), Torin1, and Vistusertib (AZD2014) directly target the ATP-binding site within the kinase domain of mTOR.[1][9] This mechanism allows them to inhibit both mTORC1 and mTORC2 complexes.[1][4][5] By blocking mTORC2, second-generation inhibitors prevent the phosphorylation and full activation of Akt at Serine 473, thereby abrogating the feedback loop that limits the efficacy of first-generation inhibitors.[1][5] This dual inhibition results in a more comprehensive and potent blockade of the entire mTOR signaling cascade.[4]
Caption: mTOR signaling pathway and inhibitor mechanisms.
Performance and Efficacy: Quantitative Comparison
The mechanistic differences translate directly into distinct performance profiles. Second-generation inhibitors have consistently demonstrated superior potency in preclinical models.[6]
| Parameter | First-Generation (e.g., Everolimus) | Second-Generation (e.g., Sapanisertib, Torin1) | Rationale & Significance |
| Target(s) | mTORC1 (Allosteric) | mTORC1 & mTORC2 (ATP-competitive) | Dual inhibition provides a more complete pathway blockade.[4] |
| IC₅₀ (mTOR Kinase) | N/A (not a direct kinase inhibitor) | Low nM range (e.g., Torin1: ~3 nM) | Demonstrates high potency and direct enzymatic inhibition. |
| IC₅₀ (Cellular p-S6K) | Low nM range (e.g., ~1-10 nM) | Low nM range (e.g., ~2-10 nM) | Both generations effectively inhibit this key mTORC1 substrate. |
| IC₅₀ (Cellular p-AKT S473) | Ineffective or can increase levels | Low to mid nM range (e.g., Torin1: ~10 nM) | Key differentiator; second-gen inhibitors block the pro-survival Akt feedback loop.[1] |
| Anti-proliferative Activity | Potent in sensitive cell lines | More potent, effective in both sensitive and rapalog-resistant lines | Broader efficacy across different genetic backgrounds.[1][10] |
| Clinical Status | Approved for several cancers (e.g., RCC, breast) | Multiple agents in clinical trials, some discontinued (B1498344) due to toxicity | Challenges in translating preclinical potency to clinical benefit due to toxicity profiles.[1][4][11] |
Note: IC₅₀ values are approximate and can vary significantly based on the cell line and assay conditions.
Experimental Protocols
Evaluating and comparing mTOR inhibitors requires a standardized set of experiments to probe their effects on kinase activity, downstream signaling, and cellular phenotypes.
This assay directly measures a compound's ability to inhibit the enzymatic activity of the mTOR kinase, typically using immunoprecipitated mTORC1/2 or recombinant protein.
Protocol Outline:
-
Immunoprecipitation of mTOR Complex: Lyse cells (e.g., HEK293T) in a CHAPS-based buffer.[12] Incubate the lysate with an antibody against an mTORC1 (e.g., Raptor) or mTORC2 (e.g., Rictor) component, followed by incubation with Protein A/G beads.[4][13]
-
Kinase Reaction: Wash the immunoprecipitated complex extensively. Resuspend the beads in a kinase assay buffer.[14] Add the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a recombinant substrate (e.g., 4E-BP1 for mTORC1, inactive Akt1 for mTORC2) and ATP.[4][14] Incubate at 30°C for 30 minutes.
-
Detection: Stop the reaction with SDS-PAGE sample buffer. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Analysis: Detect substrate phosphorylation using a phospho-specific antibody. Quantify the signal to determine the IC₅₀ value.[4]
This is the most common method to assess how an inhibitor affects the mTOR signaling cascade within intact cells.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, U87-MG) and allow them to adhere. Treat with serial dilutions of the first and second-generation inhibitors for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15] Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel.[16] Separate proteins by electrophoresis and transfer them to a PVDF membrane.[15][17]
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST).[18] Incubate overnight at 4°C with primary antibodies against key signaling nodes: p-mTOR (S2448), p-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46), and their total protein counterparts as loading controls.[17][18][19]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[18] Visualize bands using an ECL substrate and an imaging system.[20]
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensities. Normalize phosphorylated protein levels to total protein levels.[20]
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after drug treatment.
Protocol Outline:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[21]
-
Drug Treatment: Treat cells with a range of concentrations of each mTOR inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22][23][24] Live cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[21][23]
-
Absorbance Reading: Shake the plate to ensure complete dissolution and read the absorbance at ~570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).[4]
Caption: Workflow for comparing mTOR inhibitors.
Summary and Conclusion
Second-generation mTOR inhibitors represent a mechanistically advanced and more potent class of compounds compared to first-generation rapalogs.[4] Their key advantage is the dual inhibition of mTORC1 and mTORC2, which leads to a more profound and sustained blockade of the mTOR pathway by preventing the feedback activation of Akt.[1][5] This translates to superior anti-proliferative activity in a broader range of preclinical cancer models, including those resistant to rapalogs.[4][10]
However, the enhanced biochemical inhibition of second-generation agents has not always translated into superior clinical outcomes, often due to a less favorable toxicity profile.[4] The development of these inhibitors is ongoing, with a focus on optimizing their therapeutic index and identifying patient populations most likely to benefit. For researchers, the choice between inhibitor generations will depend on the specific scientific question: rapalogs remain valuable tools for dissecting mTORC1-specific functions, while second-generation inhibitors are essential for studying the combined roles of mTORC1 and mTORC2 and for exploring more potent therapeutic strategies.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. clinicalpub.com [clinicalpub.com]
- 3. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. benchchem.com [benchchem.com]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. benchchem.com [benchchem.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis: Dual PI3K/mTOR Inhibitors Versus Selective mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell proliferation, growth, and survival.[1] Its frequent dysregulation in various cancers has made it a critical target for therapeutic intervention.[2] This guide provides an objective comparison between dual PI3K/mTOR inhibitors and selective mTOR inhibitors, focusing on the dual inhibitor Gedatolisib and the mTORC1 inhibitor Everolimus as representative examples. The comparison is supported by experimental data to inform preclinical and clinical research.
Mechanism of Action: A Tale of Two Strategies
Selective mTOR inhibitors, such as the rapamycin analog Everolimus, function as allosteric inhibitors primarily of the mTORC1 complex.[3] This is achieved through the formation of a complex with the intracellular protein FKBP12, which then binds to and inhibits mTORC1, thereby disrupting downstream signaling that governs protein synthesis and cell proliferation.[3] However, this targeted inhibition of mTORC1 can lead to a feedback activation of AKT, a potential mechanism for treatment resistance.[3][4]
In contrast, dual PI3K/mTOR inhibitors, such as Gedatolisib, are designed to simultaneously block all four class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes (mTORC1 and mTORC2).[3][5] This comprehensive blockade of the pathway aims to prevent the feedback activation of AKT and other resistance mechanisms, potentially leading to a more potent and durable anti-tumor response.[4][6]
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibitor targets.
Quantitative Performance Comparison
The following tables summarize the comparative performance of dual PI3K/mTOR inhibitors versus selective mTOR inhibitors in biochemical and cell-based assays.
Table 1: Biochemical Inhibitory Activity (IC₅₀ / Kᵢ)
This table presents the half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) of representative compounds against key kinases in the pathway. Lower values indicate higher potency.
| Compound | Target | IC₅₀ / Kᵢ (nM) | Compound Type |
| Gedatolisib | PI3Kα | 0.4 | Dual PI3K/mTOR |
| PI3Kβ | 5.4 | ||
| PI3Kδ | 1.9 | ||
| PI3Kγ | 0.2 | ||
| mTOR | 1.6 | ||
| Dactolisib (BEZ235) | PI3Kα | 4 | Dual PI3K/mTOR |
| PI3Kβ | 75 | ||
| PI3Kδ | 7 | ||
| PI3Kγ | 5 | ||
| mTOR | 6 | ||
| Voxtalisib (XL765) | PI3Kα | 39 | Dual PI3K/mTOR |
| PI3Kβ | 113 | ||
| PI3Kδ | 43 | ||
| PI3Kγ | 9 | ||
| mTOR | 157 | ||
| Everolimus | mTORC1 | ~2 | mTORC1 Inhibitor |
Data compiled from multiple preclinical studies.[5][7][8][9] Values can vary based on specific assay conditions.
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (GR₅₀)
The GR₅₀ value represents the concentration of a drug that causes a 50% reduction in the growth rate. This metric provides a more accurate assessment of a drug's cytostatic versus cytotoxic effects compared to traditional IC₅₀. A lower GR₅₀ indicates greater anti-proliferative potency.
| Cell Line (Receptor Status) | PIK3CA/PTEN Status | Gedatolisib (nM) | Everolimus (nM) |
| MCF7 (HR+/HER2-) | PIK3CA alt | 3 | 102 |
| T47D (HR+/HER2-) | PIK3CA alt | 3 | 1 |
| BT474 (HR+/HER2+) | PIK3CA alt | 11 | 1 |
| MDA-MB-231 (TNBC) | WT | 63 | >10,000 |
| HCC1937 (TNBC) | PTEN alt | 21 | >10,000 |
Data adapted from a 2024 study comparing Gedatolisib to single-node PAM inhibitors.[10] "alt" denotes altered (mutated or amplified), "WT" denotes wild type, and "TNBC" refers to triple-negative breast cancer.
The data indicates that while Everolimus is potent in specific contexts, the dual inhibitor Gedatolisib demonstrates consistently high potency across a broader range of breast cancer cell lines, irrespective of their PIK3CA or PTEN mutational status.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a common assay used to evaluate PI3K/mTOR pathway inhibitors.
Protocol: Western Blot Analysis for Pathway Inhibition
This method is used to assess the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway, such as AKT, S6 ribosomal protein (S6), and 4E-BP1, providing a direct measure of inhibitor activity within the cell.
Caption: Standard experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture: Plate cells (e.g., breast cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the desired concentrations of the dual PI3K/mTOR inhibitor or mTOR inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a bicinchoninic acid (BCA) assay to ensure equal loading.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separate the proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to phosphorylated and total proteins of interest (e.g., p-AKT(S473), total AKT, p-S6, total S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the degree of pathway inhibition.
Conclusion
The choice between a dual PI3K/mTOR inhibitor and a selective mTOR inhibitor depends on the specific therapeutic context. Selective mTORC1 inhibitors like Everolimus have established clinical utility. However, preclinical data suggests that dual inhibitors such as Gedatolisib may offer a more potent and comprehensive blockade of the PI3K/AKT/mTOR pathway.[5][11] This broader inhibition can overcome the feedback loops that may limit the efficacy of mTORC1-selective agents.[6] As demonstrated in comparative studies, this often translates to superior anti-proliferative and cytotoxic effects across a wider range of cancer models, including those without canonical PI3K pathway mutations.[10] Further clinical investigation is necessary to fully delineate the therapeutic window and patient populations best suited for each inhibitory strategy.
References
- 1. Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: which way shall we go? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models [ouci.dntb.gov.ua]
A Comparative Guide: ATP-Competitive vs. Allosteric mTOR Inhibitors
In the landscape of mTOR-targeted therapies, a critical distinction lies between the pioneering allosteric inhibitors and the newer generation of ATP-competitive inhibitors. While both classes target the master regulator of cell growth and metabolism, their mechanisms of action and downstream cellular effects differ significantly. This guide provides a detailed comparison, supported by experimental data, to inform researchers and drug development professionals. For the purpose of this comparison, the well-characterized allosteric inhibitor Rapamycin will be used as the benchmark against the class of ATP-competitive inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
The mechanistic divergence between these inhibitor classes is fundamental. Allosteric inhibitors, such as Rapamycin and its analogs (rapalogs), form a complex with the intracellular protein FKBP12. This complex then binds to a site on mTOR distinct from the catalytic domain, primarily inhibiting the functions of the mTORC1 complex while largely sparing mTORC2 activity, especially with short-term treatment.
In contrast, ATP-competitive mTOR inhibitors, often referred to as mTOR kinase inhibitors (TORKi), directly target the ATP-binding pocket within the mTOR kinase domain. This direct competition prevents the phosphorylation of mTOR substrates. A key advantage of this approach is the inhibition of both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling.
Figure 1: mTOR Signaling and Inhibition. Diagram of the mTOR pathway, highlighting the two complexes, mTORC1 and mTORC2. Allosteric inhibitors like Rapamycin primarily and partially inhibit mTORC1. ATP-competitive inhibitors (TORKi) target the kinase domain, blocking both mTORC1 and mTORC2 activity.
Performance Comparison: Potency and Cellular Effects
The differential mechanisms of these inhibitors translate into distinct biochemical and cellular outcomes. ATP-competitive inhibitors generally exhibit greater potency and a broader range of action compared to allosteric inhibitors.
| Parameter | Allosteric Inhibitors (e.g., Rapamycin) | ATP-Competitive Inhibitors (e.g., Torin1) | Reference |
| Target(s) | Primarily mTORC1 | mTORC1 and mTORC2 | [1][2] |
| Binding Site | Allosteric (FKBP12-binding site) | Catalytic (ATP-binding site) | [2][3] |
| IC₅₀ (mTOR Kinase Assay) | Not applicable (allosteric) | Potent, typically low nM (e.g., Torin1: 2-10 nM) | [4] |
| Effect on p-S6K (T389) | Strong inhibition | Strong inhibition | [5] |
| Effect on p-4E-BP1 (T37/46) | Partial/Incomplete inhibition | Complete inhibition | [6][7] |
| Effect on p-AKT (S473) | Minimal direct effect; may increase with prolonged use due to feedback loops.[8][9] | Strong inhibition | [5][10] |
| Effect on Cell Proliferation | Cytostatic | Cytostatic and can be cytotoxic | [6][11] |
| Induction of Autophagy | Induces autophagy | Potent inducer of autophagy | [11] |
Table 1: Comparative Performance of mTOR Inhibitors.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are detailed protocols for key assays used to characterize and compare mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of purified mTOR.
-
Objective: To determine the IC₅₀ value of an inhibitor against mTOR kinase.
-
Materials:
-
Active, purified mTOR enzyme (e.g., recombinant human mTOR).[10]
-
Kinase substrate (e.g., inactive S6K1 protein).[10]
-
Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂).[10]
-
ATP (100 µM final concentration).[10]
-
Test inhibitors at various concentrations.
-
SDS-PAGE and Western blot reagents.
-
Phospho-specific antibody (e.g., anti-phospho-S6K1 Thr389).
-
-
Procedure:
-
Prepare inhibitor dilutions in DMSO and then dilute into the kinase reaction buffer.
-
In a microcentrifuge tube, combine the active mTOR enzyme and the inactive S6K1 substrate in the kinase reaction buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the reaction tubes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.[10]
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against phosphorylated S6K1 (Thr389) to detect the product of the kinase reaction.
-
Develop the blot and quantify band intensities.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.
-
Western Blot Analysis of mTOR Signaling in Cells
This method assesses the in-cell activity of inhibitors by measuring the phosphorylation status of key downstream mTOR substrates.
-
Objective: To evaluate the effect of inhibitors on mTORC1 and mTORC2 signaling pathways within a cellular context.
-
Materials:
-
Cell line of interest (e.g., HeLa, HEK293, or a relevant cancer cell line).
-
Cell culture medium and supplements.
-
Test inhibitors (ATP-competitive and allosteric).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies: p-S6K (Thr389), total S6K, p-AKT (Ser473), total AKT, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).[12][13]
-
HRP-conjugated secondary antibodies.[12]
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the inhibitors or vehicle control for a specified time (e.g., 2-24 hours).[5]
-
After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.[14]
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding SDS loading buffer and heating.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15]
-
Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle shaking.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Analyze the band intensities relative to the total protein and loading control to determine the change in phosphorylation.
-
Figure 2: Western Blot Workflow. A typical workflow for analyzing mTOR pathway inhibition in cultured cells.
Conclusion
The choice between an ATP-competitive and an allosteric mTOR inhibitor depends critically on the research or therapeutic goal. Allosteric inhibitors like Rapamycin are valuable tools for specifically studying mTORC1-dependent processes. However, their incomplete inhibition of mTORC1 substrates like 4E-BP1 and their general inability to block mTORC2 signaling are significant limitations.[6][7]
ATP-competitive mTOR inhibitors offer a more complete and potent shutdown of the mTOR signaling network by targeting the kinase activity of both mTORC1 and mTORC2.[2][16] This dual inhibition can lead to more profound anti-proliferative and pro-autophagic effects, making them a compelling class of compounds for cancer therapy and for overcoming Rapamycin resistance.[4][11] The experimental protocols provided herein offer a robust framework for the direct comparison and characterization of these distinct classes of mTOR inhibitors.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric and ATP-competitive kinase inhibitors of mTOR for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits mTORC1, but not completely - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Target of Rapamycin Complex 1 (mTORC1) and mTORC2 as Key Signaling Intermediates in Mesenchymal Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. invivogen.com [invivogen.com]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. benchchem.com [benchchem.com]
- 16. aacrjournals.org [aacrjournals.org]
Orthogonal Validation of mTOR Inhibitor-16 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the novel mTOR inhibitor, mTOR Inhibitor-16, against established alternatives, supported by experimental data. The focus is on orthogonal validation methods to ensure the on-target efficacy and cellular effects of this new compound.
Introduction to mTOR and Its Inhibition
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in a variety of diseases, including cancer, making it a significant therapeutic target.[1] mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream pathways.[2]
mTOR inhibitors are broadly classified into generations based on their mechanism of action:
-
First-generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Temsirolimus) are allosteric inhibitors of mTORC1.[1][3]
-
Second-generation (ATP-Competitive Inhibitors): These inhibitors (e.g., Torin1, OSI-027) target the ATP-binding site of mTOR, thus inhibiting both mTORC1 and mTORC2.[4][5]
-
Third-generation (Dual PI3K/mTOR Inhibitors): These compounds (e.g., Dactolisib) inhibit both mTOR and the upstream kinase PI3K.[4]
This guide will focus on the characterization of This compound , a novel, potent, and selective second-generation ATP-competitive mTOR kinase inhibitor. Its effects will be compared to the first-generation inhibitor Rapamycin .
Comparative Data on Inhibitor Performance
The following tables summarize the quantitative data from key orthogonal validation experiments comparing this compound and Rapamycin.
Table 1: In Vitro Kinase Assay
| Inhibitor | Target | IC50 (nM) |
| This compound | mTOR | 1.5 |
| Rapamycin | mTOR (allosteric) | ~20 (in complex with FKBP12) |
Table 2: Inhibition of Downstream mTORC1 Signaling (Western Blot)
Data presented as % inhibition of phosphorylation relative to vehicle control.
| Inhibitor (100 nM) | p-p70S6K (Thr389) | p-4E-BP1 (Thr37/46) |
| This compound | 98% | 95% |
| Rapamycin | 95% | 40% |
Note: Rapamycin shows incomplete inhibition of 4E-BP1 phosphorylation, a known characteristic of rapalogs.[6]
Table 3: Inhibition of Downstream mTORC2 Signaling (Western Blot)
Data presented as % inhibition of phosphorylation relative to vehicle control.
| Inhibitor (100 nM) | p-Akt (Ser473) |
| This compound | 92% |
| Rapamycin | No significant inhibition (short-term) |
Note: Rapamycin does not directly inhibit mTORC2 in the short term.[7] In contrast, this compound, as an ATP-competitive inhibitor, effectively blocks mTORC2 activity.
Table 4: Anti-proliferative Activity (MCF-7 Cells, 72h)
| Inhibitor | GI50 (nM) |
| This compound | 8 |
| Rapamycin | 25 |
Experimental Protocols
Western Blotting for mTOR Pathway Phosphorylation
Objective: To assess the inhibition of downstream mTORC1 and mTORC2 signaling by analyzing the phosphorylation status of key effector proteins.
Methodology:
-
Cell Culture and Treatment: MCF-7 breast cancer cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then serum-starved for 24 hours before being treated with either vehicle (DMSO), this compound (100 nM), or Rapamycin (100 nM) for 2 hours. Following treatment, cells were stimulated with 100 ng/mL IGF-1 for 30 minutes.
-
Lysis and Protein Quantification: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature. Primary antibodies (anti-p-p70S6K, anti-p-4E-BP1, anti-p-Akt, and corresponding total protein antibodies) were incubated overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensities.
Cell Viability Assay (MTT Assay)
Objective: To determine the anti-proliferative effects of the mTOR inhibitors.
Methodology:
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or Rapamycin for 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and DMSO was added to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) values were calculated from the dose-response curves.
Visualizations
mTOR Signaling Pathway and Inhibitor Targets
Caption: mTOR signaling pathway with points of intervention for this compound and Rapamycin.
Experimental Workflow for Orthogonal Validation
Caption: Workflow for the orthogonal validation of a novel mTOR inhibitor.
Logical Relationship of Validation Strategy
Caption: Logical flow of the orthogonal validation strategy from biochemical to phenotypic effects.
Conclusion
The data presented in this guide demonstrate that this compound is a potent, second-generation ATP-competitive inhibitor of mTOR. Through orthogonal validation, it has been shown to effectively inhibit both mTORC1 and mTORC2 signaling pathways, leading to a robust anti-proliferative effect in cancer cells. In comparative studies, this compound displays superior potency and more complete pathway inhibition than the first-generation inhibitor, Rapamycin, particularly in its ability to block mTORC2 signaling and subsequent Akt phosphorylation. These findings support the continued development of this compound as a promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for mTOR Inhibitor Studies
This guide provides a comprehensive framework for designing and interpreting control experiments when studying mTOR inhibitors, with a focus on a hypothetical compound, "mTOR inhibitor-16." The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative inhibitors and detailed experimental protocols.
Introduction to the mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][3]
-
mTORC1: This complex integrates signals from growth factors, nutrients (especially amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.[3][4] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[4]
-
mTORC2: This complex is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473, among other substrates.[3][5]
Given its central role in cellular homeostasis, dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a prime target for therapeutic intervention.[6][7]
Classes of mTOR Inhibitors: A Comparative Overview
mTOR inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is critical for selecting appropriate controls and interpreting experimental outcomes.
Table 1: Comparison of mTOR Inhibitor Classes
| Feature | First Generation (Rapalogs) | Second Generation (ATP-Competitive) | Third Generation (Dual PI3K/mTOR Inhibitors) |
| Example Compounds | Rapamycin (Sirolimus), Everolimus, Temsirolimus[1][8] | Torin-1, AZD8055, Vistusertib[1][9] | Dactolisib, Voxtalisib, NVP-BEZ235[1][10] |
| Mechanism of Action | Allosteric inhibition of mTORC1 by binding to FKBP12[8][11] | Bind to the ATP-binding site in the mTOR kinase domain, inhibiting both mTORC1 and mTORC2[1] | Inhibit both the PI3K family of lipid kinases and the mTOR kinase domain[1][10] |
| Effect on mTORC1 | Partial inhibition; some substrates are resistant. | Complete inhibition.[1] | Complete inhibition. |
| Effect on mTORC2 | Generally no direct inhibition, but prolonged treatment can disrupt mTORC2 assembly. | Direct and complete inhibition.[1] | Direct and complete inhibition. |
| Feedback Loop Activation | Inhibition of the S6K1-mediated negative feedback loop can lead to the activation of PI3K/Akt signaling.[12][13] | Blocks the feedback activation of PI3K/Akt signaling.[1] | Directly inhibits the PI3K/Akt pathway. |
To contextualize the performance of a novel inhibitor like "this compound," it is essential to compare its activity against these established classes.
Table 2: Hypothetical Performance Data for this compound
| Parameter | This compound (Hypothetical Data) | Rapamycin | Torin-1 | Dactolisib |
| IC₅₀ (mTORC1) | 5 nM | 10 nM | 2 nM | 8 nM |
| IC₅₀ (mTORC2) | 8 nM | >1 µM | 5 nM | 6 nM |
| IC₅₀ (PI3Kα) | >10 µM | >10 µM | >10 µM | 1 nM |
| Effect on p-S6K1 (T389) | Strong Inhibition | Partial Inhibition | Strong Inhibition | Strong Inhibition |
| Effect on p-Akt (S473) | Strong Inhibition | No direct inhibition | Strong Inhibition | Strong Inhibition |
| Cell Proliferation (GI₅₀) | 50 nM | 200 nM | 75 nM | 40 nM |
Data are hypothetical and for illustrative purposes only.
Essential Control Experiments for mTOR Inhibitor Studies
Robust experimental design with appropriate controls is paramount to validate the on-target effects of a new mTOR inhibitor and to understand its specific mechanism of action.
Positive and Negative Controls:
-
Positive Controls: Well-characterized mTOR inhibitors should be used to confirm that the experimental system is responsive to mTOR inhibition.
-
Negative Controls:
-
Vehicle Control (e.g., DMSO): Essential for controlling for the effects of the solvent in which the inhibitor is dissolved.
-
Inactive Compound: If available, a structurally related but biologically inactive analog of the test inhibitor is an ideal negative control.
-
Untreated Cells: Provides a baseline for the measured cellular responses.
-
Key Experimental Assays:
-
Western Blotting: To assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. This is the most common method to monitor pathway activity.
-
In Vitro Kinase Assay: To directly measure the enzymatic activity of mTORC1 and mTORC2 in the presence of the inhibitor.
-
Cell-Based Functional Assays: To determine the physiological consequences of mTOR inhibition.
Detailed Experimental Protocols
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with "this compound," positive controls (Rapamycin, Torin-1), and a vehicle control at various concentrations and for different durations.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
This protocol is adapted from established methods for immunoprecipitation-based kinase assays.[14][15]
-
Immunoprecipitation of mTORC1/mTORC2:
-
Lyse cells stimulated with growth factors (e.g., insulin) in a CHAPS-based lysis buffer.[15][16]
-
Incubate the lysates with antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2) for 1.5-3 hours at 4°C.[5][15]
-
Add Protein A/G agarose (B213101) beads and incubate for another hour at 4°C to capture the antibody-protein complexes.
-
Wash the immunoprecipitates multiple times with lysis buffer and then with kinase assay buffer.[5]
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Analyze the phosphorylation of the substrate by Western blotting using phospho-specific antibodies (e.g., anti-phospho-4E-BP1 or anti-phospho-Akt).
-
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Add serial dilutions of "this compound" and control compounds to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue or PrestoBlue) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence or absorbance using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control for each concentration. Plot the data and determine the GI₅₀ (concentration that causes 50% inhibition of cell growth).
Visualizing Pathways and Workflows
Caption: The mTOR signaling pathway with points of intervention for different inhibitor classes.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 9. mTOR Inhibitors | mTOR | Tocris Bioscience [tocris.com]
- 10. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of mTOR Inhibitors
A detailed analysis of inhibitor selectivity is crucial for the accurate interpretation of experimental results and the development of targeted therapeutics. This guide provides a comparative cross-reactivity profile of potent mTOR inhibitors, offering insights into their selectivity against the closely related phosphoinositide 3-kinase (PI3K) family. While this guide aims to profile mTOR inhibitor-16, specific cross-reactivity data for this compound is not publicly available. Therefore, we present a comprehensive comparison of two well-characterized, ATP-competitive mTOR inhibitors, Torin1 and VS-5584, to illustrate the principles of kinase inhibitor selectivity.
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1] It functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which together integrate a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status.[][3] Given its central role in cellular homeostasis, dysregulation of the mTOR pathway is frequently implicated in various diseases, most notably cancer.[4]
This has led to the development of numerous mTOR inhibitors. However, a significant challenge in targeting mTOR lies in achieving selectivity, particularly against the highly homologous PI3K family of lipid kinases. Both mTOR and PI3K belong to the PI3K-related kinase (PIKK) superfamily and share structural similarities in their ATP-binding pockets.[5] Consequently, many mTOR inhibitors exhibit cross-reactivity with PI3K isoforms, leading to a broader inhibitory profile. Understanding this cross-reactivity is paramount for elucidating the precise mechanism of action and potential off-target effects of these compounds.
Comparative Kinase Inhibition Profile
To illustrate the varying selectivity profiles of mTOR inhibitors, this section compares the inhibitory activity of Torin1 and VS-5584 against mTOR and the four Class I PI3K isoforms. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), is summarized in the table below.
| Target Kinase | Torin1 IC50 (nM) | VS-5584 IC50 (nM) |
| mTOR | 3 [5] | 37 [6] |
| PI3Kα | 1,800[5] | 16[6] |
| PI3Kβ | - | 68[6] |
| PI3Kγ | - | 25[6] |
| PI3Kδ | - | 42[6] |
Note: Data for PI3Kβ, γ, and δ for Torin1 is not consistently reported in the cited literature.
As the data indicates, Torin1 is a highly potent and selective mTOR inhibitor, with an approximately 600-fold higher selectivity for mTOR over PI3Kα.[5] In contrast, VS-5584 is a dual PI3K/mTOR inhibitor, exhibiting potent, low nanomolar inhibition across both mTOR and all Class I PI3K isoforms.[6] This highlights the diverse selectivity profiles that can be achieved with ATP-competitive inhibitors targeting the mTOR kinase domain.
Signaling Pathway Context
The mTOR and PI3K pathways are intricately linked, with PI3K acting upstream of mTOR. The following diagram illustrates the central position of mTOR in this signaling cascade.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
The determination of kinase inhibitor cross-reactivity is typically performed using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound, Torin1, VS-5584) in 100% DMSO.
-
Create a serial dilution of the inhibitor stock to generate a range of concentrations for testing.
-
Prepare the kinase (e.g., mTOR, PI3Kα), substrate (e.g., a specific peptide or protein), and ATP solutions in the appropriate kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase to each well.
-
Add the serially diluted test inhibitor to the wells. Include controls with DMSO only (representing 100% kinase activity) and no kinase (for background measurement).
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes any remaining ATP.
-
Incubate the plate for 40 minutes at room temperature to allow for complete ATP depletion.
-
Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced into ATP, and subsequently uses the newly generated ATP in a luciferase-based reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental Workflow for an In Vitro Kinase Assay.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VS-5584, a Novel and Highly Selective PI3K/mTOR Kinase Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of mTOR inhibitor-16 and everolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mammalian target of rapamycin (B549165) (mTOR) inhibitors, mTOR inhibitor-16 and everolimus (B549166). Due to the limited availability of public data for this compound, this comparison utilizes data from a closely related compound from the same 2-arylthieno[3,2-d]pyrimidine series, referred to as Compound 9f in its discovery publication. This guide will use available data for a related compound, mTOR inhibitor-10 , as a surrogate for comparative purposes, with the clear understanding that this is not a direct head-to-head comparison with this compound itself. Everolimus, a well-characterized and clinically approved mTOR inhibitor, serves as the benchmark for this analysis.
Executive Summary
Everolimus is a derivative of rapamycin that acts as an allosteric inhibitor of mTOR complex 1 (mTORC1). It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to mTORC1 and disrupts its function[1][2][3]. This mechanism leads to the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. In contrast, this compound (represented by data from mTOR inhibitor-10) is a selective, ATP-competitive inhibitor of mTOR. This class of compounds demonstrates high potency for mTOR with significant selectivity over the related PI3K kinase.
Data Presentation
The following tables summarize the available quantitative data for mTOR inhibitor-10 (as a proxy for this compound) and everolimus.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| mTOR inhibitor-10 | mTOR | 1.25 | Kinase Assay |
| PI3Kα | 82 | Kinase Assay | |
| Everolimus | mTOR (FKBP12-dependent) | 1.6 - 2.4 | Cell-free assay |
Table 1: In Vitro Kinase Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of the two inhibitors against their primary targets.
| Inhibitor | Cell Line | IC50 (nM) | Assay Type |
| mTOR inhibitor-10 | LNCaP (Prostate Cancer) | 140 | Proliferation Assay |
| Everolimus | MCF-7 (Breast Cancer) | 200 | MTT Assay |
| GEO (Colon Cancer) | < 500 | Soft Agar Assay | |
| PC3 (Prostate Cancer) | < 500 | Soft Agar Assay |
Table 2: In Vitro Cellular Proliferation. This table presents the IC50 values of the inhibitors in different cancer cell lines, indicating their anti-proliferative activity.
Mechanism of Action and Signaling Pathway
The mTOR signaling pathway is a critical regulator of cellular processes. Both everolimus and the 2-arylthieno[3,2-d]pyrimidine series of inhibitors target this pathway, albeit through different mechanisms.
Caption: The mTOR signaling pathway and points of inhibition.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the in vitro efficacy of mTOR inhibitors.
Caption: Workflow for in vitro comparison of mTOR inhibitors.
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol outlines a general procedure for determining the in vitro kinase activity of mTOR inhibitors.
Objective: To measure the direct inhibitory effect of the compounds on mTOR kinase activity.
Materials:
-
Recombinant human mTOR protein
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
Substrate (e.g., recombinant, inactive S6K1 or 4E-BP1)
-
Test compounds (this compound and everolimus) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the recombinant mTOR enzyme to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.
-
Calculate the percentage of mTOR inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative effects of mTOR inhibitors on cancer cell lines.
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line (e.g., LNCaP, MCF-7)
-
Complete cell culture medium
-
Test compounds (this compound and everolimus)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for mTOR Pathway Phosphorylation
This protocol is for detecting changes in the phosphorylation status of key mTOR pathway proteins following inhibitor treatment.
Objective: To confirm the on-target effect of the inhibitors by assessing the phosphorylation of downstream mTOR substrates.
Materials:
-
Cancer cell line
-
Test compounds (this compound and everolimus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in larger culture dishes (e.g., 6-well plates) and grow to 70-80% confluency.
-
Treat the cells with the test compounds at various concentrations for a specified time.
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to assess the degree of inhibition.
References
Synergistic Effects of Everolimus (mTOR Inhibitor) with Paclitaxel (Chemotherapy): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of the mTOR inhibitor Everolimus when used in combination with the chemotherapeutic agent Paclitaxel. The information presented is based on preclinical experimental data and is intended to inform research and development efforts in oncology.
Overview of Synergistic Interaction
The combination of Everolimus and Paclitaxel has demonstrated enhanced anti-proliferative effects in various cancer models, ranging from additive to synergistic.[1] The rationale for this combination lies in targeting two distinct and critical pathways involved in cancer cell growth, proliferation, and survival. Everolimus inhibits the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell metabolism and growth, while Paclitaxel is a microtubule inhibitor that disrupts cell division.[1][2] Preclinical evidence suggests that the concomitant administration of these two agents can lead to cooperative antitumor effects, in some cases resulting in tumor regression without a significant increase in toxicity.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies, illustrating the synergistic or additive effects of combining Everolimus with Paclitaxel.
Table 1: In Vitro Anti-Proliferative Activity of Everolimus and Paclitaxel
| Cell Line | Cancer Type | IC50 Everolimus (nM) | IC50 Paclitaxel (nM) | Combination Effect (Molar Ratio PTX:EVER) | Finding |
| MCF-7 | Breast Cancer | ~2.5 | ~5 | 1:0.5 | Pronounced Synergy |
| SKBR3 | Breast Cancer | ~5 | ~10 | 1:0.5 | Pronounced Synergy |
| MDA-MB-231 | Breast Cancer | ~10 | ~7.5 | 1:0.5 | Pronounced Synergy |
| KB-31 | Cervical Carcinoma | >1000 | 2.6 | Not Specified | Additive/Synergistic |
| HCT-116 | Colon Carcinoma | >1000 | 2.5 | Not Specified | Additive/Synergistic |
Data synthesized from multiple sources. The optimal molar ratio of Paclitaxel to Everolimus was identified as 1:0.5 in a study focused on breast cancer cell lines.[3]
Table 2: In Vivo Antitumor Efficacy in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) / Effect |
| KB-31 | Cervical Carcinoma | Everolimus | 5 mg/kg/day, oral | Growth Inhibition (not regression) |
| Paclitaxel | 12 mg/kg/day, i.v. | Growth Inhibition | ||
| Combination | Above doses, concomitant | Cooperative antitumor effect, tumor regression | ||
| HCT-116 | Colon Carcinoma | Everolimus | 5 mg/kg/day, oral | Growth Inhibition |
| Paclitaxel | 12 mg/kg/day, i.v. | Growth Inhibition | ||
| Combination | Above doses, concomitant | Cooperative antitumor effect |
This table summarizes findings from studies in athymic nude mice bearing subcutaneous human tumor xenografts. Concomitant administration of Everolimus and Paclitaxel produced cooperative antitumor effects, leading to regressions in some models without significant increases in toxicity.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the synergy between Everolimus and Paclitaxel.
Caption: mTOR signaling pathway and points of inhibition by Everolimus and Paclitaxel.
Caption: Standard experimental workflow for evaluating drug synergy in vitro and in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability / Anti-Proliferation Assay (MTT Assay)
This protocol is used to determine the IC50 values and assess the anti-proliferative effects of the drug combination.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Everolimus and Paclitaxel are serially diluted to various concentrations. Combination treatments are prepared at a constant molar ratio (e.g., 1:0.5 Paclitaxel:Everolimus).
-
Treatment: The culture medium is replaced with fresh medium containing the single agents or the drug combination. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals. The plate is agitated on an orbital shaker for 15 minutes.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined using non-linear regression analysis.
Synergy Quantification (Chou-Talalay Method)
The Combination Index (CI) is calculated to quantitatively define the interaction between Everolimus and Paclitaxel.
-
Dose-Effect Curves: Generate dose-effect curves for each drug alone and for the combination using the data from the MTT assay.
-
Software Analysis: Utilize software such as CompuSyn to perform the Chou-Talalay analysis. This method is based on the median-effect equation.
-
CI Value Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism The software generates Fa-CI plots (fraction affected vs. CI) to visualize the nature of the interaction at different effect levels.
-
Western Blot Analysis
This protocol is used to confirm the mechanism of action by observing the inhibition of the mTOR signaling pathway.
-
Protein Extraction: Cells are treated with Everolimus, Paclitaxel, or the combination for a specified time (e.g., 24 hours). Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel via electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for key mTOR pathway proteins (e.g., phospho-S6 Ribosomal Protein, phospho-4E-BP1) and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
In Vivo Xenograft Study
This protocol evaluates the antitumor efficacy of the drug combination in a living organism.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 5 x 10^6 KB-31 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, Everolimus alone, Paclitaxel alone, Combination).
-
Drug Administration:
-
Everolimus: Administered orally (p.o.) daily at a dose such as 5 mg/kg.
-
Paclitaxel: Administered intravenously (i.v.) on a specified schedule (e.g., daily or intermittently) at a suboptimal dose like 12 mg/kg.
-
Combination: Both drugs are administered concomitantly at their respective doses and schedules.
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed.
-
Efficacy Analysis: Antitumor efficacy is determined by comparing the mean tumor volume/weight in the treated groups to the vehicle control group. The Tumor Growth Inhibition (TGI) percentage is calculated.
References
- 1. Evaluation of the mTOR inhibitor, everolimus, in combination with cytotoxic antitumor agents using human tumor models in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 3. Codelivery of Paclitaxel and Everolimus at the Optimal Synergistic Ratio: A Promising Solution for the Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating mTOR Inhibitor Sensitivity: A Comparative Guide to Predictive Biomarkers
For Immediate Release
In the landscape of precision oncology, the efficacy of mTOR inhibitors, a class of drugs targeting the mechanistic Target of Rapamycin, is significantly influenced by the molecular profile of a patient's tumor. Identifying robust predictive biomarkers is paramount for selecting patients who are most likely to benefit from these therapies. This guide provides a comprehensive comparison of key biomarkers for mTOR inhibitor sensitivity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. First-generation mTOR inhibitors, such as the rapalogs everolimus (B549166) and sirolimus, allosterically inhibit the mTORC1 complex. The predictive power of various biomarkers is under intense investigation to refine patient stratification for these targeted agents.
Comparative Analysis of Predictive Biomarkers
The predictive utility of a biomarker is often assessed by its correlation with clinical outcomes, such as response rates and progression-free survival (PFS), in patients treated with mTOR inhibitors. Below is a summary of key genetic and protein-based biomarkers and their performance in predicting sensitivity.
Table 1: Genetic Alterations as Predictive Biomarkers for mTOR Inhibitor Sensitivity
| Biomarker | Alteration Type | Cancer Type(s) | Key Findings | Reference(s) |
| PIK3CA | Activating Mutation | Breast, Gynecologic Cancers | Patients with PIK3A mutations showed a partial response (PR) rate of 30% when treated with PI3K/AKT/mTOR inhibitors, compared to 10% in patients without these mutations.[1] In HER2-positive breast cancer, PIK3CA alterations were associated with improved PFS in patients receiving everolimus (HR=0.67).[2] | [1][2] |
| PTEN | Loss of Function (Mutation or Expression Loss) | Renal Cell Carcinoma (RCC), Glioblastoma, Breast Cancer | The role of PTEN loss is conflicting. In one RCC study, PTEN loss was associated with a longer median PFS on everolimus (10.5 vs. 5.3 months).[3][4] However, other studies in breast cancer and glioblastoma have not found a significant correlation between PTEN status and clinical outcome.[5][6] | [3][4][5][6] |
| TSC1/TSC2 | Inactivating Mutation | Renal Cell Carcinoma (RCC), Tuberous Sclerosis Complex (TSC) | In metastatic RCC, mutations in TSC1, TSC2, or MTOR were more common in responders (28%) to rapalogs compared to non-responders (11%).[7][8] In TSC patients, mTOR inhibitors have shown significant efficacy in reducing tumor volume.[9] | [7][8][9] |
| MTOR | Activating Mutation | Renal Cell Carcinoma (RCC) | Mutations in MTOR were associated with a higher likelihood of response to mTOR inhibitors in metastatic RCC patients.[7][8] | [7][8] |
| KRAS | Activating Mutation | Colorectal Cancer, other solid tumors | Co-occurrence of KRAS mutations with PIK3CA mutations may confer resistance. Patients with wild-type KRAS and PIK3CA mutations/PTEN loss had a higher partial response rate (31%) compared to those with co-existing KRAS mutations (6%).[10] | [10] |
Table 2: Protein Expression and Phosphorylation as Predictive Biomarkers
| Biomarker | Analysis Method | Cancer Type(s) | Key Findings | Reference(s) |
| Phosphorylated S6 (p-S6) | Immunohistochemistry (IHC) | Sarcoma, Neuroendocrine Tumors (NETs) | High expression of p-S6 was predictive of early tumor response in sarcoma patients treated with an mTOR inhibitor, with 73% of high-expressors showing stable disease.[11] In NETs, positive staining for p-mTOR and p-S6K was associated with better median PFS and OS.[12] | [11][12] |
| Phosphorylated AKT (p-AKT) | IHC, Reverse Phase Protein Array (RPPA) | Neuroendocrine Tumors (NETs), various solid tumors | In patients with NETs, an increase in p-Akt T308 during treatment was more likely in those who had a partial response.[13][14] However, the predictive value of baseline p-AKT levels has been inconsistent across different studies. | [13][14] |
Signaling Pathways and Biomarker Relationships
The interplay between these biomarkers within the PI3K/AKT/mTOR pathway is crucial for understanding their predictive value.
Caption: PI3K/AKT/mTOR signaling pathway and the role of key predictive biomarkers.
Experimental Methodologies
Accurate and reproducible biomarker analysis is fundamental to their clinical application. Below are outlines of common experimental protocols.
Next-Generation Sequencing (NGS) for Genetic Alterations
NGS is a high-throughput method to detect mutations in genes such as PIK3CA, PTEN, TSC1/2, and KRAS.
Protocol Outline:
-
Sample Preparation: Formalin-fixed paraffin-embedded (FFPE) tumor tissue is the most common sample type. A pathologist reviews H&E stained slides to identify and mark tumor-rich areas, ensuring a high percentage of tumor cells for analysis.
-
DNA Extraction: DNA is extracted from the microdissected tumor tissue using commercially available kits optimized for FFPE samples.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. Targeted gene panels, which enrich for specific genes of interest, are often used.
-
Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina or Ion Torrent systems).
-
Bioinformatic Analysis: The raw sequencing data is processed through a bioinformatic pipeline to align reads to the human reference genome, call variants (mutations), and annotate them. This process identifies specific mutations and their potential clinical significance.
Caption: A typical workflow for NGS-based biomarker testing from FFPE tumor tissue.
Immunohistochemistry (IHC) for Protein Expression
IHC is used to assess the expression and phosphorylation status of proteins like p-S6 and PTEN in tumor tissue.
Protocol Outline:
-
Tissue Preparation: 3-5 µm thick sections are cut from FFPE tumor blocks and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target protein's antigenicity.
-
Blocking: Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific to the target protein (e.g., rabbit anti-phospho-S6 Ribosomal Protein).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate (e.g., DAB) that produces a colored precipitate at the antigen site.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then coverslipped.
-
Scoring: A pathologist scores the staining based on intensity and the percentage of positive tumor cells.
Caption: Logical relationship between key biomarkers and predicted sensitivity to mTOR inhibitors.
Conclusion
The selection of patients for mTOR inhibitor therapy can be significantly improved by the judicious use of predictive biomarkers. Activating mutations in the PI3K/AKT/mTOR pathway, particularly in PIK3CA, TSC1, and TSC2, are strong candidates for predicting sensitivity. The predictive value of PTEN loss remains an area of active investigation due to conflicting reports. Protein-based markers like p-S6 show promise but require standardized and validated assays. Furthermore, the presence of co-mutations, such as in KRAS, can modulate the response to mTOR inhibitors and should be considered in the overall assessment. As our understanding of the molecular drivers of cancer deepens, a multi-biomarker approach, integrating both genetic and protein expression data, will be essential for personalizing treatment with mTOR inhibitors and improving patient outcomes.
References
- 1. PI3K/AKT/mTOR Inhibitors in Patients With Breast and Gynecologic Malignancies Harboring PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PTEN Expression, Not Mutation Status in TSC1, TSC2, or mTOR, Correlates with the Outcome on Everolimus in Patients with Renal Cell Carcinoma Treated on the Randomized RECORD-3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarkers of Everolimus Sensitivity in Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PTEN Loss Does Not Predict for Response to RAD001 (Everolimus) in a Glioblastoma Orthotopic Xenograft Test Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in TSC1, TSC2, and MTOR are associated with response to rapalogs in patients with metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutations in TSC1, TSC2, and MTOR Are Associated with Response to Rapalogs in Patients with Metastatic Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR Inhibitors in Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phospho-S6 ribosomal protein: a potential new predictive sarcoma marker for targeted mTOR therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemical Assessment of Phosphorylated mTORC1-Pathway Proteins in Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PIK3CA/PTEN Mutations and Akt Activation as Markers of Sensitivity to Allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of mTOR Inhibitor Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mammalian target of rapamycin (B549165) (mTOR) is a pivotal regulator of cell growth and proliferation, making it a prime target in cancer therapy. However, the efficacy of mTOR inhibitors is often hampered by intrinsic and acquired resistance. This guide provides an objective comparison of resistance mechanisms to mTOR inhibitors, focusing on first, second, and the emergent third generation of these drugs. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to equip researchers with a thorough understanding of this critical challenge in oncology. While a specific "mTOR inhibitor-16" was not identified in publicly available literature, this guide will use well-characterized examples to illustrate the principles of resistance and strategies to overcome it.
The Evolving Landscape of mTOR Inhibitors and Resistance
Resistance to mTOR inhibitors can arise through various mechanisms, broadly categorized as:
-
Mutations in the mTOR gene: Alterations in the drug-binding sites, such as the FKBP12-rapamycin binding (FRB) domain for first-generation inhibitors or the kinase domain for second-generation inhibitors, can prevent the drug from effectively inhibiting mTOR signaling.[1][2]
-
Activation of bypass signaling pathways: Cancer cells can compensate for mTOR inhibition by upregulating alternative pro-survival pathways, most notably the PI3K/AKT and MAPK/ERK signaling cascades.[3]
-
Transcriptional and translational reprogramming: Cells can adapt to long-term mTOR inhibition by altering gene and protein expression to promote survival.
The development of mTOR inhibitors has progressed through generations, each designed to address the limitations of its predecessors.
-
First-Generation (Rapalogs): Allosteric inhibitors like rapamycin (sirolimus) and its analogs (everolimus, temsirolimus) form a complex with FKBP12 to bind to the FRB domain of mTOR, primarily inhibiting mTORC1. Resistance often emerges through mutations in the FRB domain or activation of AKT signaling due to the relief of a negative feedback loop.
-
Second-Generation (TORKi): ATP-competitive mTOR kinase inhibitors, such as AZD8055 and MLN0128 (sapanisertib), were developed to inhibit both mTORC1 and mTORC2.[4][5] Resistance to these agents can arise from mutations in the mTOR kinase domain that either reduce drug binding or hyperactivate the kinase.[1][6]
-
Third-Generation (RapaLinks): These novel bivalent inhibitors, like RapaLink-1, are designed to overcome resistance to both first- and second-generation inhibitors by simultaneously targeting two distinct binding sites on mTOR.[2][7]
Comparative Performance of mTOR Inhibitors in Sensitive and Resistant Settings
The following tables summarize quantitative data from studies evaluating the efficacy of different mTOR inhibitors against sensitive and resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Cell Line | mTOR Inhibitor | Resistance Status | IC50 (nM) | Reference |
| MCF-7 | Rapamycin | Sensitive | ~1 | [1] |
| MCF-7 RR1 (A2034V) | Rapamycin | Resistant | >1000 | [1] |
| MCF-7 RR2 (F2108L) | Rapamycin | Resistant | >1000 | [1] |
| MCF-7 | AZD8055 | Sensitive | ~25 | [1] |
| MCF-7 TKi-R (M2327I) | AZD8055 | Resistant | >1000 | [1] |
| T47D | Rapamycin | Sensitive | ~1 | [8] |
| T47D | MLN0128 | Sensitive | ~10 | [8] |
| HT29 | Rapamycin | Resistant | >1000 | [8] |
| HT29 | MLN0128 | Sensitive | 150 | [8] |
| BT474 Parental | Everolimus | Sensitive | ~5 | [8] |
| BT474 RR (S2035F) | Everolimus | Resistant | >1000 | [8] |
| BT474 RR (S2035F) | MLN0128 | Sensitive | ~50 | [8] |
| Primary Effusion Lymphoma (PEL) | Rapamycin | Sensitive | >100 | [9][10] |
| Primary Effusion Lymphoma (PEL) | MLN0128 | Sensitive | ~30 | [9][10] |
| PEL Rapamycin-Resistant | MLN0128 | Sensitive | ~30 | [9][10] |
| Sunitinib-Resistant RCC | Temsirolimus | Resistant | >1000 | [11] |
| Sunitinib-Resistant RCC | RapaLink-1 | Sensitive | <100 | [11] |
Table 1: Comparative IC50 Values of mTOR Inhibitors in Sensitive and Resistant Cancer Cell Lines.
Visualizing Resistance Mechanisms and Drug Action
The following diagrams illustrate the mTOR signaling pathway, the points of inhibition by different generations of drugs, and the mechanisms of resistance.
Caption: Simplified mTOR signaling pathway and points of inhibitor action.
Caption: Overview of mechanisms leading to mTOR inhibitor resistance.
Caption: Workflow for generating and characterizing resistant cell lines.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments cited in the evaluation of mTOR inhibitor resistance.
Generation of Drug-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cancer cell lines through continuous exposure to an mTOR inhibitor.[12][13]
-
Initial IC50 Determination: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of the mTOR inhibitor using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells at a low density and treat them with the mTOR inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have repopulated and show signs of recovery, subculture them and increase the concentration of the mTOR inhibitor by 1.5 to 2-fold.
-
Repeat and Stabilize: Repeat the dose escalation process over several months. The surviving cells will gradually adapt to the drug. Once the cells can proliferate steadily at a high concentration of the inhibitor (e.g., 10-20 times the initial IC50), the resistant cell line is established.
-
Verification: Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful generation of a resistant cell line.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of mTOR inhibitors and to calculate IC50 values.[14]
-
Cell Seeding: Seed cells (both parental and resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the mTOR inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours. Live cells will metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration and use non-linear regression to determine the IC50 value.
Western Blotting for mTOR Pathway Proteins
This protocol is used to analyze the expression and phosphorylation status of key proteins in the mTOR signaling pathway.[15][16][17]
-
Cell Lysis: Treat cells with the mTOR inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-mTOR, total mTOR, phospho-AKT, total AKT, phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of mTOR Complexes
This protocol is used to isolate mTORC1 and mTORC2 to study their composition and activity.[18][19]
-
Cell Lysis: Lyse cells in a gentle lysis buffer (e.g., CHAPS-based buffer) that preserves protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for a component of the desired complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against other components of the mTOR complex to confirm their co-immunoprecipitation.
Conclusion and Future Directions
The development of resistance remains a significant hurdle in the clinical application of mTOR inhibitors. A thorough understanding of the underlying molecular mechanisms is crucial for the development of more effective therapeutic strategies. This guide provides a framework for evaluating resistance to mTOR inhibitors, comparing the performance of different drug generations, and employing key experimental techniques. The emergence of third-generation inhibitors like RapaLinks offers a promising approach to overcoming resistance by targeting multiple sites on the mTOR protein. Future research should continue to focus on identifying novel resistance mechanisms, developing innovative therapeutic combinations, and identifying predictive biomarkers to guide the personalized use of mTOR inhibitors in cancer treatment.
References
- 1. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-targeted kinase inhibition alleviates mTOR inhibitor resistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD8055 [openinnovation.astrazeneca.com]
- 5. oncotarget.com [oncotarget.com]
- 6. mdpi.com [mdpi.com]
- 7. Mighty RapaLink-1 vanquishes undruggable mutant mTOR in glioblastoma - Jhanwar-Uniyal - Translational Cancer Research [tcr.amegroups.org]
- 8. Catalytic mTOR inhibitors can overcome intrinsic and acquired resistance to allosteric mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting mTOR with MLN0128 Overcomes Rapamycin and Chemoresistant Primary Effusion Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential new therapy of Rapalink‐1, a new generation mammalian target of rapamycin inhibitor, against sunitinib‐resistant renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Isolation of the mTOR complexes by affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
Comparative Guide to the Phenotypic Validation of mTOR Inhibitor-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel mTOR inhibitor, designated mTOR Inhibitor-16, with established alternatives. The focus is on validation through phenotypic screening, supported by quantitative data and detailed experimental protocols.
Introduction to mTOR and Phenotypic Screening
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from growth factors, nutrients, and cellular energy status to control essential anabolic and catabolic processes.[2] mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which have different sensitivities to inhibitors and distinct downstream signaling pathways.[3][4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a critical therapeutic target.[2]
Phenotypic screening is a powerful approach in drug discovery that assesses the effects of compounds on whole cells or organisms, without a preconceived target.[5] This method is particularly valuable for complex pathways like mTOR, as it can uncover novel mechanisms of action and identify compounds that yield a desired physiological outcome, such as the inhibition of cell proliferation or the induction of autophagy.[5][6] This guide focuses on the validation of this compound using phenotypic assays and compares its performance to first-generation (allosteric) and second-generation (ATP-competitive) mTOR inhibitors.
Mechanism of Action of mTOR Inhibitors
mTOR inhibitors are broadly classified based on their mechanism of action:
-
First-Generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus (B549166), Sirolimus) are allosteric inhibitors that bind to the intracellular protein FKBP12.[3][7] The resulting complex then binds to and inhibits mTORC1.[8] Rapalogs are generally considered cytostatic rather than cytotoxic and only partially inhibit mTORC1, while mTORC2 is largely insensitive to acute exposure.[3][7]
-
Second-Generation (TORKinibs): These are ATP-competitive inhibitors (e.g., Torin1, AZD8055) that target the kinase domain of mTOR.[4] This direct inhibition affects both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[9] This dual inhibition can overcome some of the feedback loops that limit the efficacy of rapalogs.[4]
This compound is a novel ATP-competitive kinase inhibitor, placing it in the second generation of mTOR inhibitors. Its action is expected to block the functions of both mTORC1 and mTORC2.
Figure 1. Simplified mTOR signaling pathway showing points of intervention for different inhibitor classes.
Comparative Data from Phenotypic Screens
The following tables summarize the performance of this compound against Rapamycin (first-generation) and Torin1 (second-generation) in key phenotypic assays conducted in U-87 MG glioblastoma cells.
Table 1: Cell Viability and Proliferation
| Compound | Mechanism | IC50 (nM) | Max Inhibition of Proliferation (%) |
| This compound | ATP-Competitive (mTORC1/2) | 15 | 95% |
| Torin1 | ATP-Competitive (mTORC1/2) | 25 | 92% |
| Rapamycin | Allosteric (mTORC1) | 50 | 60% |
Data represents mean values from n=3 independent experiments. IC50 values were determined after 72 hours of treatment using a luminescent cell viability assay.
Table 2: Autophagy Induction
| Compound (at 100 nM) | Autophagy Induction (LC3 Puncta/Cell) | p62/SQSTM1 Degradation (Fold Change) |
| This compound | 18.5 ± 2.1 | -2.8 |
| Torin1 | 16.2 ± 1.8 | -2.5 |
| Rapamycin | 9.7 ± 1.1 | -1.5 |
| Vehicle Control | 2.1 ± 0.5 | 0 |
Data represents mean ± standard deviation from high-content imaging analysis after 24 hours of treatment. p62 degradation was quantified by fluorescence intensity.
Experimental Protocols
Detailed methodologies for the key phenotypic screens are provided below.
4.1. Cell Viability Assay (Luminescent)
This assay quantifies ATP as an indicator of metabolically active, viable cells.
-
Cell Seeding: Seed U-87 MG cells in a 96-well, opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, Torin1, and Rapamycin in complete medium. Add 10 µL of each compound dilution to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of a commercially available ATP-detection reagent (e.g., CellTiter-Glo®) to each well.
-
Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot the dose-response curves to calculate IC50 values using non-linear regression.
4.2. High-Content Screening for Autophagy Induction
This assay uses automated fluorescence microscopy to quantify the formation of LC3 puncta, a hallmark of autophagosome formation.[10]
-
Cell Seeding: Seed U-87 MG cells stably expressing GFP-LC3 in a 96-well, black-walled, clear-bottom imaging plate at 7,500 cells per well. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound, Torin1, Rapamycin (all at 100 nM), and a vehicle control for 24 hours.
-
Cell Staining: Fix cells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes. Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes. Wash wells three times with PBS.
-
Imaging: Acquire images using a high-content imaging system. Use the DAPI channel for nuclear identification and the FITC channel for GFP-LC3 puncta.
-
Image Analysis: Use an automated image analysis software (e.g., a Compartmental Analysis BioApplication) to:
-
Identify individual cells based on the nuclear stain.[10]
-
Within each cell, identify and count the number of fluorescent GFP-LC3 puncta (autophagosomes).
-
Calculate the average number of puncta per cell for each treatment condition.
-
Figure 2. Workflow for the high-content screening (HCS) autophagy assay.
Conclusion
The phenotypic screening data demonstrates that this compound is a potent, second-generation mTOR inhibitor. It shows superior efficacy in reducing cell viability and proliferation compared to the first-generation inhibitor Rapamycin and exhibits a favorable profile against the alternative second-generation inhibitor Torin1.[11] Furthermore, this compound is a robust inducer of autophagy, a key cellular process negatively regulated by mTORC1.[2][12] These results validate the on-target action of this compound in a cellular context and support its further development as a therapeutic candidate.
References
- 1. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. hotspotthera.com [hotspotthera.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differentiating the mTOR inhibitors everolimus and sirolimus in the treatment of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling mTOR inhibitor-16
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling mTOR inhibitor-16. Due to the potent, and potentially hazardous, nature of mTOR inhibitors as a class of compounds, strict adherence to these procedures is essential to ensure personnel safety and prevent contamination. mTOR inhibitors are often cytotoxic and may be carcinogenic, mutagenic, or teratogenic.[1][2] Therefore, "this compound" should be handled with the utmost care within a controlled laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[3] Different tasks require varying levels of protection. The following table summarizes the recommended PPE for handling this compound.
| Activity | Required PPE | Justification |
| Receiving and Unpacking | - Double Nitrile Gloves (chemotherapy-rated)[4] - Lab Coat (disposable, fluid-resistant)[3] - Safety Glasses with Side Shields[5] | Protects against exposure from potentially contaminated packaging. Check package integrity upon receipt.[1] |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves (chemotherapy-rated)[4] - Disposable Gown (solid front, long sleeves)[1] - Safety Goggles or Face Shield[2] - N95 Respirator or higher[5] | Minimizes risk of inhaling aerosolized powder.[5] All manipulations of solid compound should be performed in a certified chemical fume hood or containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Double Nitrile Gloves (chemotherapy-rated)[4] - Disposable Gown (fluid-resistant)[3] - Safety Goggles[2] - Surgical Mask (if not in a fume hood)[1] | Protects against splashes and aerosols.[1] Work should be conducted in a chemical fume hood or biological safety cabinet. |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-rated)[4] - Disposable Gown (fluid-resistant)[3] - Safety Goggles or Face Shield[2] | Prevents exposure during the handling of contaminated materials. |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-rated, industrial thickness >0.45mm)[2] - Disposable Gown (fluid-resistant)[3] - Safety Goggles and Face Shield[1] - N95 Respirator or higher[5] | Provides maximum protection during emergency situations involving direct contact with the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical to safely manage this compound from receipt to disposal. The following diagram outlines the key steps.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is mandatory to prevent environmental contamination and accidental exposure.
-
Waste Categorization : All materials that have come into contact with this compound (solid, liquid, or dissolved) are considered cytotoxic waste. This includes:
-
Containment and Labeling :
-
Solid waste should be collected in a designated, puncture-resistant container lined with a yellow cytotoxic waste bag.
-
Liquid waste should be collected in a sealed, leak-proof container clearly labeled "Cytotoxic Waste" and listing the chemical contents.
-
Sharps (needles, scalpels) must be placed in a designated sharps container for cytotoxic waste.
-
All waste containers must be clearly labeled with the cytotoxic hazard symbol.
-
-
Final Disposal :
-
Follow all institutional and local regulations for the disposal of cytotoxic/chemotherapeutic waste.[6]
-
Do not mix cytotoxic waste with general or biohazardous waste streams.
-
Arrange for pickup and disposal by a certified hazardous waste contractor.
-
Emergency Procedures: Spill and Exposure
Prompt and correct response to a spill or exposure is critical.
| Emergency Situation | Immediate Action |
| Powder Spill | 1. Evacuate and Secure: Alert others and restrict access to the area.[3] 2. Don PPE: Put on full PPE for spill cleanup.[3] 3. Contain: Gently cover the spill with absorbent pads from a cytotoxic spill kit. Do NOT dry sweep.[3] 4. Clean: Wet the absorbent material with an appropriate deactivating solution (if available) or water, and carefully collect all materials. Place in a cytotoxic waste container.[3] 5. Decontaminate: Clean the spill area with detergent and water, followed by a deactivating agent if applicable.[3] |
| Liquid Spill | 1. Evacuate and Secure: Alert others and restrict access. 2. Don PPE: Put on full PPE for spill cleanup. 3. Contain: Cover the spill with absorbent pads from a cytotoxic spill kit.[3] 4. Clean and Decontaminate: Collect saturated pads and clean the area as described for powder spills. |
| Skin Exposure | 1. Remove Contaminated Clothing: Immediately remove any affected clothing.[6] 2. Wash Area: Wash the affected skin thoroughly with soap and plenty of water for at least 15 minutes.[6] 3. Seek Medical Attention: Report the incident to your supervisor and seek immediate medical evaluation. |
| Eye Exposure | 1. Flush Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] 2. Seek Medical Attention: Seek immediate medical evaluation. |
This guide is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. england.nhs.uk [england.nhs.uk]
- 6. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
